molecular formula C6H9NO B1465891 1-(hydroxymethyl)cyclobutane-1-carbonitrile CAS No. 1374657-44-9

1-(hydroxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B1465891
CAS No.: 1374657-44-9
M. Wt: 111.14 g/mol
InChI Key: NCEHIMDMICMIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(hydroxymethyl)cyclobutane-1-carbonitrile is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Hydroxymethyl)cyclobutanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHIMDMICMIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956531-83-2
Record name 1-(hydroxymethyl)cyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is a key building block in medicinal chemistry and drug development, valued for its role in creating complex molecular architectures with potential therapeutic applications.[1] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, delving into the mechanistic underpinnings, procedural details, and critical parameters for successful synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a prominent structural motif in numerous natural products and biologically active molecules.[2][3][4] Its inherent ring strain imparts unique reactivity, making it a valuable synthon in organic synthesis.[2][4] Specifically, 1,1-disubstituted cyclobutanes, such as this compound, serve as versatile intermediates. The presence of both a nitrile and a hydroxymethyl group allows for a wide range of subsequent chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

The strategic importance of this particular molecule lies in its application as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure facilitates modifications that are crucial in medicinal chemistry for optimizing the pharmacological properties of drug candidates.[1]

Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and specific purity requirements. This guide will focus on two principal and logically sound approaches:

  • Route A: Cyanohydrin Formation and Hydroxymethylation from Cyclobutanone. This is a direct and convergent approach.

  • Route B: Functional Group Interconversion from a Pre-existing Cyclobutane Core. This route offers flexibility if a suitable cyclobutane precursor is readily available.

Route A: Synthesis from Cyclobutanone

This is arguably the most direct and widely applicable method. It leverages the reactivity of the carbonyl group in cyclobutanone to introduce the two required functional groups in a sequential manner.

Mechanistic Rationale

The synthesis begins with the formation of a cyanohydrin from cyclobutanone. This is a classic nucleophilic addition reaction where a cyanide anion attacks the electrophilic carbonyl carbon.[5][6] The resulting cyanohydrin is then deprotonated at the α-carbon by a strong base to form a carbanion. This nucleophilic carbanion subsequently reacts with an electrophilic source of a hydroxymethyl group, typically formaldehyde, in a nucleophilic addition reaction to yield the target molecule.

Experimental Workflow

Route A Workflow Start Cyclobutanone Step1 Cyanohydrin Formation (e.g., TMSCN, KCN/H+) Start->Step1 Intermediate Cyclobutanecyanohydrin Step1->Intermediate Step2 Hydroxymethylation (e.g., Base, Formaldehyde) Intermediate->Step2 Product 1-(hydroxymethyl)cyclobutane- 1-carbonitrile Step2->Product

Caption: Workflow for the synthesis of this compound from cyclobutanone.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutanone Cyanohydrin

  • Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin. This intermediate is often used directly in the next step without further purification.

Step 2: Hydroxymethylation of the Cyanohydrin

  • Deprotonation: Dissolve the crude cyclobutanone cyanohydrin (1.0 eq) in a dry aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the carbanion.

  • Hydroxymethylation: Introduce a source of formaldehyde, such as paraformaldehyde (which should be freshly cracked by heating before use to generate gaseous formaldehyde) or a solution of formaldehyde in the reaction solvent, to the carbanion solution at -78 °C.

  • Quenching and Isolation: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to afford this compound.

Key Experimental Considerations
ParameterRecommendationRationale
Cyanide Source Trimethylsilyl cyanide (TMSCN) is often preferred over KCN/HCN.TMSCN is less hazardous and the reaction conditions are milder.
Base for Deprotonation A strong, non-nucleophilic base like LDA is crucial.This prevents side reactions such as attack at the nitrile group.
Formaldehyde Source Gaseous formaldehyde from cracked paraformaldehyde is ideal.This ensures a pure and reactive electrophile, minimizing water content that could quench the carbanion.
Temperature Control Maintaining low temperatures (-78 °C) during carbanion formation and reaction is critical.This prevents side reactions and decomposition of the thermally sensitive carbanion.

Route B: Synthesis via Functional Group Interconversion

This approach is advantageous when a suitable cyclobutane precursor bearing a carboxylic acid or ester group at the 1-position is available. The synthesis involves the conversion of the carboxylic acid/ester to the primary alcohol and the nitrile.

Mechanistic Rationale

Starting with 1-cyanocyclobutane-1-carboxylic acid, the synthesis involves the selective reduction of the carboxylic acid to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation.[7][8][9] These reagents readily reduce carboxylic acids to alcohols.[7][8][9] It is important to choose a reducing agent that does not affect the nitrile group. While LiAlH₄ can reduce nitriles, careful control of reaction conditions (e.g., temperature, stoichiometry) can often achieve selective reduction of the carboxylic acid. Borane is generally more chemoselective for carboxylic acids over nitriles.[9]

Experimental Workflow

Route B Workflow Start 1-Cyanocyclobutane- 1-carboxylic acid Step1 Reduction (e.g., LiAlH₄ or BH₃) Start->Step1 Product 1-(hydroxymethyl)cyclobutane- 1-carbonitrile Step1->Product

Caption: Workflow for the synthesis of this compound from 1-cyanocyclobutane-1-carboxylic acid.

Detailed Experimental Protocol
  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, add a solution of 1-cyanocyclobutane-1-carboxylic acid (1.0 eq) in the same solvent dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess hydride. Then, add 15% aqueous sodium hydroxide (x mL), followed by water (3x mL). Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation: Filter the precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparative Analysis of Reducing Agents
Reducing AgentAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Powerful and effective for reducing carboxylic acids.Can also reduce the nitrile group if not carefully controlled. Requires a careful work-up procedure.
Borane (BH₃) More chemoselective for carboxylic acids over nitriles.[9] Milder reaction conditions.May be slower than LiAlH₄.

Spectroscopic Characterization

The final product, this compound, can be characterized by standard spectroscopic methods.

TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons of the hydroxymethyl group, and the protons of the cyclobutane ring.
¹³C NMR Resonances for the nitrile carbon, the quaternary carbon of the cyclobutane ring, the methylene carbon of the hydroxymethyl group, and the other carbons of the cyclobutane ring.
IR Spectroscopy A characteristic absorption for the nitrile (C≡N) stretch (around 2240 cm⁻¹) and a broad absorption for the hydroxyl (O-H) group (around 3400 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ).[10][11]

Safety Considerations

  • Cyanide Compounds: Both inorganic cyanides (KCN, NaCN) and organocyanides (TMSCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Metal Hydrides: Lithium aluminum hydride and borane are pyrophoric and react violently with water. They must be handled under an inert atmosphere, and the quenching procedure must be performed with extreme caution, especially on a large scale.

  • Formaldehyde: Formaldehyde is a suspected carcinogen and a respiratory irritant. It should be handled in a fume hood.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry research. The two primary routes detailed in this guide, synthesis from cyclobutanone and functional group interconversion, offer reliable and adaptable methods for obtaining this valuable building block. The choice between these routes will be dictated by the specific needs and resources of the research setting. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are paramount for achieving high yields and purity. The continued exploration and optimization of these synthetic pathways will undoubtedly contribute to the discovery and development of novel therapeutic agents.

References

  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Semantic Scholar. Available from: [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. Available from: [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. Available from: [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC - NIH. Available from: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. Available from: [Link]

  • 3-(hydroxymethyl)Cyclobutanecarbonitrile CAS#: 938064-72-3. ChemWhat. Available from: [Link]

  • 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. MySkinRecipes. Available from: [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. SciSpace. Available from: [Link]

  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses Procedure. Available from: [Link]

    • Procedure. Organic Syntheses. Available from: [Link]

  • Reaction pathways of the [2 + 2] cycloaddition between formaldehyde with ketene and isocyanic acid: A theoretical investigation. ResearchGate. Available from: [Link]

  • Cyclobutanone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. Available from: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • cyclobutanone. Organic Syntheses Procedure. Available from: [Link]

  • Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available from: [Link]

  • Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Cyanohydrin reaction. Wikipedia. Available from: [Link]

  • Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. Available from: [Link]

  • Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. Available from: [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. Available from: [Link]

  • DNA methylation and hydroxymethylation have distinct genome-wide profiles related to axonal regeneration. PubMed. Available from: [Link]

  • Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. Protocols.io. Available from: [Link]

  • Gene body DNA hydroxymethylation restricts the magnitude of transcriptional changes during aging. PMC - NIH. Available from: [Link]

Sources

1-(hydroxymethyl)cyclobutane-1-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(hydroxymethyl)cyclobutane-1-carbonitrile: Properties, Reactivity, and Synthetic Potential

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule featuring a strained cyclobutane ring substituted with both a hydroxymethyl and a nitrile group at the same carbon atom. This unique structural arrangement provides a versatile platform for synthetic chemists, particularly within the pharmaceutical and materials science sectors. The inherent ring strain of the cyclobutane core, combined with the orthogonal reactivity of the hydroxyl and cyano functionalities, makes this compound a valuable building block for constructing complex molecular architectures.[1][2] This guide offers a comprehensive analysis of its chemical properties, characteristic reactivity, potential synthetic applications, and safe handling protocols, grounded in fundamental chemical principles and supported by authoritative references.

Introduction: The Strategic Value of a Strained Bifunctional Scaffold

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Cycloalkanes, particularly strained rings like cyclobutane, have garnered significant interest for their ability to impart unique three-dimensional conformations into drug candidates.[3][4] The puckered structure of the cyclobutane ring can enforce specific spatial arrangements of pharmacophoric groups, enhance metabolic stability, and serve as a bioisostere for larger or more flexible moieties.[3][4]

This compound capitalizes on these advantages by incorporating two highly versatile functional groups onto this rigid scaffold. The primary alcohol (-CH₂OH) serves as a handle for oxidation, esterification, or nucleophilic substitution, while the nitrile (-C≡N) group can be readily transformed into a primary amine or a carboxylic acid.[1][5] This dual reactivity opens numerous pathways for diversification, positioning the molecule as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective application in synthesis. The data presented below are derived from predictive models and data available for structurally similar compounds.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₉NO[6][7]
Molecular Weight 111.14 g/mol [6][7]
Predicted Boiling Point 241.7 ± 13.0 °C[6]
Predicted Density 1.10 ± 0.1 g/cm³[6]
Appearance Colorless to light yellow liquid (predicted)N/A
Solubility The presence of the hydroxymethyl group is expected to increase polarity and solubility in water and polar organic solvents compared to unsubstituted cyclobutane derivatives.[1][1]
Storage Store sealed in a dry environment at 2-8 °C.[6][8]
Predicted Spectroscopic Signatures

While specific experimental data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the functional groups present.

  • ¹H NMR Spectroscopy : The spectrum would be characterized by complex multiplets in the region of 1.8-2.5 ppm corresponding to the six protons of the cyclobutane ring. A singlet or a broad singlet for the hydroxyl proton would appear, with its chemical shift being dependent on concentration and solvent. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet around 3.6-3.8 ppm.

  • ¹³C NMR Spectroscopy : Key signals would include the nitrile carbon (~120 ppm), the hydroxymethyl carbon (~65-70 ppm), the quaternary carbon bearing both functional groups, and the methylene carbons of the cyclobutane ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption band for the O-H stretch around 3300-3500 cm⁻¹, a sharp, medium-intensity peak for the C≡N stretch near 2240 cm⁻¹, and a C-O stretching vibration in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should display a molecular ion (M⁺) peak at m/z = 111. Key fragmentation patterns would likely involve the loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O).

Synthesis Strategy: A Proposed Pathway

The most logical precursor would be cyclobutanone. The classic cyanohydrin formation would yield 1-hydroxycyclobutane-1-carbonitrile.[12][13] The subsequent addition of a hydroxymethyl group at the C1 position is non-trivial. A more viable, albeit multi-step, approach could involve the protection and elaboration of a different starting material.

A highly plausible route would be analogous to the synthesis of the cyclopropyl version, which involves a nucleophilic displacement of a halide with a cyanide anion.[14]

Proposed Experimental Protocol:
  • Step 1: Synthesis of 1-(Bromomethyl)cyclobutan-1-ol. This intermediate could be prepared from cyclobutanone via reaction with a sulfonium ylide to form the corresponding epoxide, followed by ring-opening with HBr.

  • Step 2: Cyanide Displacement. The intermediate, 1-(bromomethyl)cyclobutan-1-ol, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction. Sodium cyanide (NaCN) is added to the solution. The reaction is a nucleophilic substitution (Sₙ2) where the cyanide anion displaces the bromide.

  • Work-up and Purification. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 1-(Bromomethyl)cyclobutan-1-ol C 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile A->C S N 2 Displacement B 1. Sodium Cyanide (NaCN) 2. DMF Solvent 3. Heat

Caption: Proposed synthesis via nucleophilic substitution.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct and predictable reactivity of its two functional groups. This allows for selective transformations, enabling the creation of a diverse array of derivatives.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to amines and carboxylic acids, two of the most important functional groups in medicinal chemistry.

  • Reduction to Primary Amine : The carbon-nitrogen triple bond can be fully reduced to a primary amine (-CH₂NH₂) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup.[5] This reaction provides access to [1-(aminomethyl)cyclobutyl]methanol, a valuable building block for amide synthesis or further derivatization.

  • Hydrolysis to Carboxylic Acid : Under harsh acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, H₂O, heat) conditions, the nitrile can be completely hydrolyzed to a carboxylic acid.[5] This yields 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, another key intermediate for creating amides, esters, and other derivatives.

Transformations of the Hydroxymethyl Group

The primary alcohol offers a complementary set of reaction possibilities.

  • Oxidation : The hydroxymethyl group can be selectively oxidized. Mild conditions using reagents like pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 1-cyanocyclobutane-1-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the alcohol all the way to a carboxylic acid, yielding the same product as nitrile hydrolysis.[1]

  • Substitution via Activation : The hydroxyl group is a poor leaving group but can be easily converted into a good one (e.g., a tosylate or mesylate) by reacting it with TsCl or MsCl in the presence of a base. This activated intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities such as halides, azides, or thiols.[1]

Reactivity_Map cluster_nitrile Nitrile Group Reactions cluster_alcohol Hydroxymethyl Group Reactions A 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile B [1-(Aminomethyl)cyclobutyl]methanol A->B Reduction (e.g., LiAlH4) C 1-(Hydroxymethyl)cyclobutane- 1-carboxylic acid A->C Hydrolysis (H3O+, heat) D 1-Cyanocyclobutane- 1-carbaldehyde A->D Mild Oxidation (e.g., PCC) E Activated Ester (e.g., Tosylate) A->E Activation (e.g., TsCl, Pyridine) D->C Strong Oxidation

Sources

A Predictive Spectroscopic Guide to 1-(Hydroxymethyl)cyclobutane-1-carbonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS No. 15768-40-8). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data for this compound. This guide is intended to serve as a valuable reference for researchers, scientists, and drug development professionals in anticipating and interpreting experimental results.

Molecular Structure and Spectroscopic Overview

This compound is a bifunctional molecule incorporating a hydroxyl group and a nitrile group on a cyclobutane ring. This unique arrangement of functional groups dictates its chemical reactivity and is expected to produce a distinct spectroscopic fingerprint. Understanding the predicted spectral features is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl protons and the cyclobutane ring protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrile and hydroxyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.7Singlet2H-CH₂OHProtons on the carbon adjacent to the hydroxyl group. The signal is expected to be a singlet as there are no adjacent protons.
~2.5Multiplet2HCyclobutane CH₂Protons on the cyclobutane ring adjacent to the quaternary carbon.
~2.2Multiplet4HCyclobutane CH₂Protons on the remaining two carbons of the cyclobutane ring.
VariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~120-C≡NThe nitrile carbon is expected to appear in this characteristic downfield region.
~70-CH₂OHThe carbon attached to the hydroxyl group is deshielded.
~45Quaternary CThe quaternary carbon of the cyclobutane ring.
~30Cyclobutane CH₂Carbons of the cyclobutane ring.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like this compound is essential for structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks proc3->proc4

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Predicted Key IR Absorptions

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C-O bonds.

Predicted Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3600-3200Strong, BroadO-H stretchHydroxyl
3000-2850MediumC-H stretchAlkane
2260-2240MediumC≡N stretchNitrile
1050MediumC-O stretchAlcohol

Rationale:

  • The broadness of the O-H stretch is due to hydrogen bonding.[1][2]

  • The C-H stretching of the cyclobutane ring will appear in the typical alkane region.[3]

  • The nitrile group has a very characteristic and sharp absorption in the 2260-2240 cm⁻¹ region.[1]

  • The C-O stretch of the primary alcohol will be a distinct peak in the fingerprint region.[2]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation

The molecular weight of this compound is 111.14 g/mol .[4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 111.

Key predicted fragmentation pathways include:

  • Loss of H₂O: A peak at m/z = 93, corresponding to the loss of a water molecule from the molecular ion.

  • Loss of CH₂OH: A peak at m/z = 80, resulting from the cleavage of the hydroxymethyl group.

  • Loss of CN: A peak at m/z = 85, due to the loss of the nitrile group.

  • Ring Opening and Fragmentation: The cyclobutane ring can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of lower mass ions.

G M [M]⁺˙ m/z = 111 M_H2O [M-H₂O]⁺˙ m/z = 93 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z = 80 M->M_CH2OH - •CH₂OH M_CN [M-CN]⁺ m/z = 85 M->M_CN - •CN

Caption: Predicted Major Fragmentation Pathways in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by electron ionization).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data serve as a foundational reference for researchers working with this compound. Experimental verification of these predictions will be invaluable in confirming the structure and purity of synthesized this compound and will contribute to the broader spectroscopic database for small molecules.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130554832, 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

  • Chemspace. (n.d.). 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199855, 1-Hydroxycyclopentanecarbonitrile. Retrieved from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile. Retrieved from [Link]

Sources

Unveiling the Blueprint: A Technical Guide to the Crystal Structure Determination of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, a molecule's three-dimensional structure is the bedrock of its function. For a compound such as 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a versatile building block in medicinal chemistry, understanding its precise atomic arrangement is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, a powerful analytical technique for elucidating molecular structures. While a published crystal structure for this specific molecule is not available, this document serves as a comprehensive, hypothetical case study, detailing the entire process from crystal growth to final structure validation. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices.

Introduction: The Significance of Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its reactivity and how it interacts with biological targets. For a molecule like this compound, which features a strained cyclobutane ring, a hydrophilic hydroxymethyl group, and a polar nitrile moiety, the crystal structure reveals crucial information on bond lengths, bond angles, and intermolecular interactions.[1][2] This knowledge is invaluable for computational modeling, understanding structure-activity relationships (SAR), and optimizing lead compounds in drug development programs.

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[3] The technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[4] By analyzing the pattern of this diffraction, a three-dimensional map of the electron density can be reconstructed, from which the atomic positions can be determined.[5][6]

The Genesis of Analysis: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the final structure is intrinsically linked to the quality of the initial crystal. The primary challenge is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, crystalline lattice. This often requires screening various conditions to find the optimal parameters for crystal growth.

Causality in Solvent Selection

The choice of solvent is a critical first step. An ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, it will be difficult to achieve the supersaturation needed for crystallization. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder. For this compound, a molecule with both polar and non-polar characteristics, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to more polar (e.g., ethanol, methanol) should be screened.

Experimental Protocol 1: Slow Evaporation

The slow evaporation technique is one of the most straightforward and commonly successful methods for growing single crystals.[5][7][8]

Methodology:

  • Solution Preparation: Prepare a nearly saturated solution of this compound (approx. 10-20 mg) in a suitable solvent (e.g., ethyl acetate) in a clean, small vial.

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle. The number and size of the holes control the rate of evaporation. A slower rate over several days to a week is generally preferred.[7]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.

  • Monitoring: Observe the vial periodically without disturbing it. High-quality crystals often appear as clear, well-defined polyhedra.

Experimental Protocol 2: Vapor Diffusion

Vapor diffusion is an excellent method for small quantities of material and allows for a more gradual approach to supersaturation.[5][9][10]

Methodology:

  • Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a "reservoir" of a more volatile "anti-solvent" in which the compound is insoluble. For our target molecule dissolved in a small amount of a polar solvent like ethanol, a good anti-solvent could be diethyl ether or hexane.

  • Diffusion: Over time, the anti-solvent vapor slowly diffuses into the inner vial. This gradually decreases the solubility of the compound in the mixed solvent system, leading to slow crystallization.[9][11]

  • Incubation and Monitoring: As with slow evaporation, the setup should be left undisturbed and monitored for crystal growth.

From Crystal to Data: Mounting and X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it must be carefully mounted for data collection.[12]

Cryo-crystallography: A Necessary Choice

For small organic molecules, data is almost always collected at low temperatures (around 100 K or -173 °C). This practice, known as cryo-crystallography, is crucial for several reasons:

  • Mitigation of Radiation Damage: The intense X-ray beam can cause the formation of free radicals, which can degrade the crystal and compromise data quality. Low temperatures significantly reduce the mobility of these radicals.[13]

  • Reduced Thermal Motion: At low temperatures, atomic vibrations are minimized, leading to sharper diffraction spots and a higher-resolution structure.

Experimental Protocol: Crystal Mounting

  • Preparation: Place a small drop of a cryo-protectant oil (e.g., Paratone-N) on a microscope slide.

  • Harvesting: Using a specialized tool like a MiTeGen MicroMount™, carefully detach a selected crystal from its growth vessel and transfer it into the oil drop.[14]

  • Mounting: Gently scoop the crystal with the loop of the mount. The surface tension of the oil will hold the crystal in place.

  • Flash Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (100 K) on the diffractometer. This rapid cooling vitrifies the surrounding oil, encasing the crystal without forming ice crystals.[15][16]

The Diffractometer: Anatomy and Data Collection

A modern single-crystal X-ray diffractometer consists of three main components: an X-ray source, a goniometer for orienting the crystal, and a detector.[17][18][19]

Workflow for Data Collection:

  • Centering: The mounted crystal is centered in the X-ray beam using a video microscope.

  • Unit Cell Determination: A series of initial diffraction images are collected. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell and its symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: The raw diffraction images are processed to measure the intensity of each reflection. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects).

Solving the Puzzle: Structure Solution and Refinement

The result of data collection is a list of reflection intensities, but the crucial phase information is lost.[20] Determining these phases is known as the "phase problem."

Direct Methods: A Probabilistic Approach

For small molecules like this compound, the phase problem is typically solved using direct methods.[6][21][22] This approach uses statistical relationships between the intensities of the reflections to derive initial phase estimates.[23]

Fourier Synthesis and Model Building

With initial phases, a Fourier transform is calculated to produce the first electron density map. This map should reveal the positions of the heavier atoms (oxygen, nitrogen, and carbon in this case). An initial molecular model is built by assigning atoms to these electron density peaks.

Refinement: Honing the Model

The initial model is then refined against the experimental data using a least-squares minimization process, commonly with software like SHELXL. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Analysis and Visualization: Interpreting the Structure

Once the refinement converges, the final crystal structure is analyzed and visualized.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be generated from a successful structure determination of this compound.

Parameter Hypothetical Value
Chemical FormulaC₆H₉NO
Formula Weight111.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)6.234(2)
c (Å)12.456(4)
α (°)90
β (°)105.2(1)
γ (°)90
Volume (ų)637.8(4)
Z4
Calculated Density (g/cm³)1.157
Absorption Coefficient (mm⁻¹)0.081
F(000)240
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5890
Independent reflections1450 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.125
Visualization and Validation

Software such as Mercury and PLATON are indispensable tools for the final stages of analysis.[1][2][4][12][24][25][26][27]

  • Mercury: Used for high-quality visualization of the molecular structure, packing diagrams, and analysis of intermolecular interactions like hydrogen bonding.[12][24][25][26][28]

  • PLATON: A versatile tool for a wide range of crystallographic calculations, including checking for missed symmetry and analyzing voids in the crystal lattice.[1][2][4][27]

Before publication or deposition to a database, the final structure is validated using the checkCIF procedure, which is often integrated into software like PLATON. This process checks for consistency and potential issues in the crystallographic data, ensuring it meets the standards set by the International Union of Crystallography (IUCr).

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

G Experimental Workflow for Crystal Growth cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Outcome prep Prepare Saturated Solution (Compound + Solvent) filter Filter Solution (Remove Particulates) prep->filter evap Slow Evaporation: Cover vial, puncture holes, leave undisturbed filter->evap vapor Vapor Diffusion: Place in sealed chamber with anti-solvent filter->vapor crystals Harvest High-Quality Single Crystals evap->crystals vapor->crystals

Caption: Workflow for single-crystal growth.

G Crystallographic Data Processing Workflow data_collection Data Collection (Diffractometer) integration Data Integration (Measure Intensities) data_collection->integration scaling Scaling & Merging (Correct for Errors) integration->scaling solve Structure Solution (Direct Methods) scaling->solve refine Structure Refinement (Least-Squares) solve->refine refine->solve Iterative Process validate Validation & Analysis (checkCIF, Mercury, PLATON) refine->validate final_model Final Structural Model validate->final_model

Caption: From diffraction data to final model.

Conclusion

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and data analysis. For a key synthetic intermediate like this compound, the structural insights gained from single-crystal X-ray diffraction are invaluable for advancing drug discovery and materials science. This guide has outlined a comprehensive, best-practice workflow, from the crucial first step of crystal growth to the final validation and analysis of the three-dimensional structure. By understanding the causality behind each experimental choice and employing a systematic approach, researchers can confidently elucidate the atomic blueprints of novel compounds, paving the way for future innovation.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Direct methods (crystallography). Retrieved from [Link]

  • University of Washington. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

  • Fan, H. F. (n.d.). Direct Methods in Crystallography. Retrieved from [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Semantic Scholar. Retrieved from [Link]

  • University of Glasgow. (n.d.). PLATON for Windows. Retrieved from [Link]

  • University of Glasgow. (n.d.). PLATON for MS-Windows. Retrieved from [Link]

  • Slideshare. (n.d.). Platon. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Utrecht University. (n.d.). PLATON. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Florida. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Utrecht University. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • Creative Biostructure. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. Retrieved from [Link]

  • YouTube. (2021). CSD Mercury Software Tutorial - Basic Overview & Introduction. Retrieved from [Link]

  • Oxford Academic. (n.d.). 10 Direct methods of crystal-structure determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.3: Direct methods. Retrieved from [Link]

  • Carleton College. (2018). X-ray Powder Diffraction (XRD). Retrieved from [Link]

  • QuickTakes. (n.d.). Student Question : What are the key components of an experimental setup for X-ray diffraction?. Retrieved from [Link]

  • Fiveable. (n.d.). Space group determination and analysis. Retrieved from [Link]

  • CNR. (n.d.). Space group determination. Retrieved from [Link]

  • Fiveable. (n.d.). Phase problem and methods to solve it (direct methods, Patterson methods). Retrieved from [Link]

  • Brigham Young University. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from [Link]

  • YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Space group. Retrieved from [Link]

  • Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2026). A new single-crystal mounting technique for low-background high-temperature X-ray diffraction. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Space group determination. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Single-Crystal Diffraction. Retrieved from [Link]

  • YouTube. (2021). Part 2 Mounting and Centering a Crystal. Retrieved from [Link]

  • CDIFX. (2013). Space Group Determination and Structure Solution. Retrieved from [Link]

  • MyScope. (n.d.). Anatomy of an X-ray diffractometer. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]

  • University of Pennsylvania. (2026). XRD Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical macromolecular cryocrystallography. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 1-(hydroxymethyl)cyclobutane-1-carbonitrile (CAS No. 956531-83-2), a valuable building block in medicinal chemistry and organic synthesis. The guide details its chemical identifiers, physicochemical properties, and strategic importance in drug discovery. By leveraging the unique conformational constraints of the cyclobutane scaffold, this compound offers a pathway to novel chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide synthesizes technical data with field-proven insights, offering a self-validating framework for its application in research and development.

Core Chemical Identity & Identifiers

This compound is a bifunctional organic molecule featuring a strained four-membered cyclobutane ring. This ring is geminally substituted at the C1 position with a nitrile (-C≡N) group and a hydroxymethyl (-CH₂OH) group. This unique arrangement provides two orthogonal reactive handles for subsequent chemical modifications, making it a versatile intermediate.

The primary identifiers and molecular information for this compound are summarized below for clarity and accurate tracking in research and regulatory contexts.

IdentifierValueSource
CAS Number 956531-83-2[1][2][3][4]
Molecular Formula C₆H₉NO[1][2][4]
Molecular Weight 111.14 g/mol [1][2][4]
IUPAC Name This compound[2]
Canonical SMILES C1CC(C1)(CO)C#N[1]
InChI InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2[1]
InChIKey NCEHIMDMICMIQF-UHFFFAOYSA-N[1]
PubChem CID 56760835[1]

Physicochemical & Handling Properties

The physical and chemical properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The known properties of this compound are presented below. It is important to note that some of these values are predicted through computational models and should be confirmed experimentally where precision is critical.

PropertyValueNotes
Topological Polar Surface Area 44 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Storage Conditions Sealed in dry, Room Temperature[4]

The Strategic Role of the Cyclobutane Scaffold in Drug Discovery

The inclusion of strained ring systems like cyclobutane is a deliberate and increasingly common strategy in modern medicinal chemistry.[5] Historically underutilized compared to five- and six-membered rings, the cyclobutane motif offers distinct advantages for optimizing drug candidates.[5]

Causality Behind the Choice of a Cyclobutane Scaffold:

  • Conformational Rigidity: Unlike flexible cycloalkanes, the cyclobutane ring exists in a rigid, puckered conformation. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[6]

  • Three-Dimensionality (3D) Character: The non-planar structure of the cyclobutane ring provides a superior 3D scaffold compared to flat aromatic systems. This increased three-dimensionality is often correlated with improved physicochemical properties and clinical success rates.

  • Metabolic Stability: The cyclobutane core can enhance metabolic stability by replacing more labile groups or by orienting substituents away from metabolic enzymes.[5][7]

  • Novel Chemical Space: As a less explored motif, cyclobutane derivatives provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges seen with more conventional scaffolds.

This compound serves as an exemplary building block, combining the benefits of the cyclobutane core with two versatile functional groups. The hydroxymethyl group acts as a key pharmacophoric element or a synthetic handle for further elaboration, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines or carboxylic acids.

Conceptual Synthesis & Reactivity Workflow

While specific synthetic procedures are proprietary or context-dependent, a logical retrosynthetic analysis provides insight into its preparation. The primary disconnection is at the C1 position of the cyclobutane ring, suggesting a precursor like cyclobutanone.

G Target This compound Step1 Cyanohydrin Formation & Hydroxymethylation Target->Step1 Precursor Cyclobutanone Reagents Cyanide Source (e.g., TMSCN) + Formaldehyde equivalent Step1->Precursor Step1->Reagents

Caption: Conceptual Retrosynthesis of the Target Molecule.

Protocol Logic:

  • Cyanohydrin Formation: The synthesis likely proceeds via the addition of a cyanide source (e.g., trimethylsilyl cyanide) to cyclobutanone. This step establishes the critical quaternary carbon center bearing the nitrile group.

  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved concurrently or subsequently, potentially through a reaction involving formaldehyde or a synthetic equivalent.

  • Self-Validation: The success of this synthesis is validated by standard analytical techniques. NMR spectroscopy would confirm the presence and connectivity of the cyclobutyl, hydroxymethyl, and nitrile protons/carbons. Mass spectrometry would validate the molecular weight of 111.14 g/mol .

Application Workflow in a Drug Discovery Cascade

The true value of a building block like this compound is realized in its application. The following workflow illustrates its journey from a chemical intermediate to a component of a potential drug candidate.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization A 1-(hydroxymethyl)cyclobutane- 1-carbonitrile (Core Scaffold) B Parallel Synthesis: - Esterification/Etherification (-OH) - Reduction/Hydration (-CN) A->B C Diverse Compound Library (Novel Chemical Entities) B->C D High-Throughput Screening (HTS) C->D Biological Evaluation E Hit Identification & Structure-Activity Relationship (SAR) D->E F Lead Optimization (ADME/Tox Profiling) E->F G Candidate Drug F->G Preclinical Candidate Selection

Caption: Drug Discovery Workflow Utilizing the Core Scaffold.

This workflow is self-validating at each stage. Hits from HTS are confirmed through dose-response assays. SAR is validated by synthesizing and testing analog compounds, where predictable changes in structure lead to measurable changes in activity. Lead optimization is continuously validated through a battery of in vitro and in vivo ADME/Tox assays.

References

  • PubChem. 1-Hydroxy-2-methylcyclobutane-1-carbonitrile | C6H9NO | CID 130554832. [Link]

  • van der Kolk, R., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2022. [Link]

  • PubChem. 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • PubChem. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C8H14O3 | CID 15670506. [Link]

  • ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. [Link]

  • Hubei Vertexchem Co., Ltd. This compound. [Link]

  • Chemspace. This compound | 1374657-44-9. [Link]

Sources

The Synthetic Versatility of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a bifunctional molecule poised as a valuable building block in modern organic synthesis and drug discovery. The confluence of a strained cyclobutane ring, a primary hydroxyl group, and a nitrile functionality on a quaternary carbon center bestows a unique and tunable reactivity. This document will elucidate the key transformations of this molecule, moving beyond a simple catalog of reactions to explain the underlying mechanistic principles and stereoelectronic factors that govern its chemical behavior. Detailed experimental protocols, supported by mechanistic insights and comprehensive references, are provided to empower researchers in leveraging this compound for the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Strained Bifunctional Building Block

The quest for novel molecular architectures with precisely controlled three-dimensional shapes is a cornerstone of modern pharmaceutical and materials science. Small, strained ring systems, such as cyclobutanes, are of particular interest as they can serve as rigid scaffolds or as precursors to more complex structures through stereoselective ring-opening or rearrangement reactions.[1][2] this compound emerges as a compelling synthon by incorporating two versatile functional groups—a primary alcohol and a nitrile—onto this strained carbocyclic core.

The strategic placement of the hydroxymethyl and cyano groups on the same carbon atom creates a neopentyl-like quaternary center, introducing significant steric hindrance that influences the accessibility and reactivity of both functionalities. Furthermore, the inherent ring strain of the cyclobutane moiety, estimated to be around 26 kcal/mol, is a critical determinant of its chemical behavior, providing a thermodynamic driving force for a variety of transformations.[1] This guide will dissect the reactivity of this molecule by examining the interplay of these structural and electronic features.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective application.

PropertyValueSource
Molecular FormulaC₆H₉NO[3][4]
Molecular Weight111.14 g/mol [3][4][5]
CAS Number956531-83-2[4][6]
Boiling Point (Predicted)241.7±13.0 °C[6]
Density (Predicted)1.10±0.1 g/cm³[6]
StorageSealed in dry, Room Temperature or 2-8°C[3][4]

Core Reactivity Profile

The reactivity of this compound can be logically categorized by considering the transformations of each functional group and the potential for reactions involving the cyclobutane ring itself.

Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile handle for a wide array of synthetic transformations, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.

The oxidation of the primary alcohol to the corresponding carboxylic acid, 1-cyanocyclobutane-1-carboxylic acid, represents a key transformation, unmasking a valuable synthetic intermediate.

Causality Behind Experimental Choices: The choice of oxidant is critical to avoid side reactions, such as those involving the nitrile group or the strained ring. Strong, non-acidic oxidants are generally preferred. A two-step Swern or Dess-Martin periodinane oxidation to the aldehyde, followed by a Pinnick oxidation, provides a reliable and high-yielding route, minimizing over-oxidation and preserving the integrity of the cyclobutane ring.

Self-Validating Protocol (Exemplary): Swern-Pinnick Oxidation

Step 1: Swern Oxidation to 1-formylcyclobutane-1-carbonitrile

  • A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq) in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added, and the mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the crude aldehyde, which is used directly in the next step.

Step 2: Pinnick Oxidation to 1-cyanocyclobutane-1-carboxylic acid

  • The crude aldehyde from Step 1 is dissolved in tert-butanol and water (3:1).

  • 2-Methyl-2-butene (4.0 eq) is added as a chlorine scavenger.

  • A solution of sodium chlorite (80%, 3.0 eq) in water is added dropwise at room temperature, and the reaction is stirred overnight.

  • The reaction is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the carboxylic acid.

The hydroxyl group can be readily converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions.

Causality Behind Experimental Choices: For the conversion to the corresponding chloromethyl or bromomethyl derivative, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective. The choice of a non-nucleophilic base, such as pyridine, is crucial to prevent unwanted side reactions.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to amines, carboxylic acids, and ketones.

The reduction of the nitrile to a primary amine, [1-(aminomethyl)cyclobutan-1-yl]methanol, provides access to valuable diamine scaffolds.

Causality Behind Experimental Choices: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is a standard and effective choice. Alternatively, catalytic hydrogenation over a Raney nickel or rhodium catalyst can be employed, often requiring high pressures and temperatures. The choice of catalyst and conditions can be tuned to optimize yield and minimize hydrogenolysis of other functional groups.

Self-Validating Protocol (Exemplary): LiAlH₄ Reduction

  • A suspension of LiAlH₄ (2.0 eq) in anhydrous THF is stirred under an inert atmosphere at 0 °C.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is cooled to 0 °C and quenched sequentially by the careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting solids are filtered off, and the filtrate is dried and concentrated to yield the primary amine.

While oxidation of the alcohol provides one route to a carboxylic acid, hydrolysis of the nitrile offers an alternative pathway to 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Causality Behind Experimental Choices: Both acidic and basic conditions can effect the hydrolysis of the nitrile. However, forcing conditions (e.g., concentrated strong acid or base at high temperatures) are often required. These harsh conditions may lead to dehydration of the primary alcohol or other side reactions. A stepwise hydrolysis, first to the amide under controlled conditions, can sometimes provide a cleaner route to the carboxylic acid.

Ring-Involved Reactivity

The inherent strain of the cyclobutane ring makes it susceptible to cleavage under various conditions, offering pathways to acyclic or ring-expanded products.[7]

Causality Behind Experimental Choices: The presence of the electron-withdrawing nitrile group can influence the regioselectivity of ring-opening reactions. Reactions promoted by electrophiles or radical initiators are known to induce cyclobutane ring cleavage. For instance, treatment with a Lewis acid in the presence of a nucleophile could potentially lead to a ring-opened product. The specific conditions required would be highly dependent on the desired transformation and would likely require exploratory studies.

Synthetic Utility and Applications

This compound is a precursor to a variety of synthetically valuable motifs. Its derivatives can be incorporated into larger molecules to impart specific physicochemical properties or to act as rigid linkers. The introduction of the cyclobutane moiety can enhance metabolic stability and lipophilicity in drug candidates.[8] The bifunctional nature of this molecule allows for orthogonal functionalization, making it a powerful tool in combinatorial chemistry and the synthesis of complex targets.

Visualizing the Reactivity

The following diagrams illustrate the key reactive pathways of this compound.

Reactivity_Profile cluster_0 Starting Material cluster_1 Hydroxyl Group Reactions cluster_2 Nitrile Group Reactions start This compound oxidation 1-Cyanocyclobutane-1-carboxylic acid start->oxidation [O] halide 1-(Halomethyl)cyclobutane-1-carbonitrile start->halide SOCl₂ or PBr₃ reduction [1-(Aminomethyl)cyclobutan-1-yl]methanol start->reduction LiAlH₄ or H₂/cat. hydrolysis 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid start->hydrolysis H₃O⁺ or OH⁻ Experimental_Workflow_Oxidation start This compound in DCM swern Swern Oxidation (Oxalyl Chloride, DMSO, -78°C) start->swern triethylamine Add Triethylamine Warm to RT swern->triethylamine workup1 Aqueous Workup triethylamine->workup1 aldehyde Crude 1-formylcyclobutane-1-carbonitrile workup1->aldehyde pinnick Pinnick Oxidation (NaClO₂, 2-methyl-2-butene, t-BuOH/H₂O) aldehyde->pinnick workup2 Acidic Workup & Extraction pinnick->workup2 product 1-Cyanocyclobutane-1-carboxylic acid workup2->product

Caption: Swern-Pinnick oxidation workflow.

Conclusion

This compound is a molecule with a rich and versatile reactivity profile. The strategic combination of a strained cyclobutane ring with primary alcohol and nitrile functionalities provides a platform for the synthesis of a diverse range of novel compounds. By understanding the interplay of steric and electronic effects, researchers can harness the potential of this building block to accelerate innovation in drug discovery and materials science. The protocols and mechanistic rationale presented in this guide offer a solid foundation for the exploration and application of this promising synthetic intermediate.

References

  • BenchChem. (2025). Fundamental Reactivity of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide.
  • PubChem. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile.
  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile.
  • ChemScene. (n.d.). 3-(Hydroxymethyl)cyclobutane-1-carbonitrile.
  • BenchChem. (n.d.). 3-(hydroxymethyl)cyclobutane-1-carbonitrile.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system.
  • ChemicalBook. (n.d.). This compound CAS#: 956531-83-2.
  • PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile.
  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis.
  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products....

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclobutanes are pivotal structural motifs in medicinal chemistry, prized for their ability to impart unique three-dimensional conformations to bioactive molecules.[1] The compound 1-(hydroxymethyl)cyclobutane-1-carbonitrile, possessing both a reactive nitrile and a versatile hydroxymethyl group on a strained four-membered ring, represents a valuable building block for novel pharmaceutical candidates.[2][3] A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is indispensable for reaction modeling, process safety, and predicting molecular stability. This guide presents a comprehensive framework for the determination of these critical parameters. As direct experimental data for this specific molecule is not available in peer-reviewed literature, this document serves as a methodological whitepaper, detailing a synergistic approach that combines state-of-the-art computational chemistry with established experimental calorimetric techniques to derive and validate its complete thermochemical profile.

Introduction: The Significance of a Strained Scaffold

This compound (C₆H₉NO, CAS No. 956531-83-2) is a bifunctional organic compound featuring a quaternary carbon center on a cyclobutane ring.[4] The nitrile group serves as a precursor for amines, carboxylic acids, and other functional groups, while the hydroxymethyl moiety allows for esterification, etherification, or oxidation.[5][6] Its utility in organic synthesis is amplified by the inherent ring strain of the cyclobutane core, which is estimated to be approximately 26-27 kcal/mol.[7] This stored energy can be harnessed to drive ring-opening or rearrangement reactions, making it a versatile intermediate.[1][3]

A quantitative understanding of its thermochemical properties is crucial for several reasons:

  • Standard Enthalpy of Formation (ΔfH°) : This fundamental property quantifies the molecule's intrinsic stability. It is a critical input for calculating the heat of reaction (ΔrH°) for any chemical transformation, enabling the prediction of whether a process will be exothermic or endothermic.[8]

  • Molar Heat Capacity (Cp) : This value dictates the energy required to change the temperature of the substance. It is essential for reactor design, heat transfer calculations, and managing thermal safety in scaled-up synthetic processes.[9][10]

  • Standard Molar Entropy (S°) : Representing the degree of molecular disorder, entropy is a key component in determining the spontaneity of a reaction through the Gibbs free energy equation.[11]

This guide outlines the integrated computational and experimental workflows required to obtain these properties with high fidelity.

Part I: A Protocol for Computational Thermochemistry

Computational chemistry provides a powerful, predictive route to thermochemical data, especially for novel molecules where experimental values are unknown. The accuracy of these predictions hinges on the chosen level of theory and the use of error-cancellation techniques.

Pillar 1: High-Accuracy Ab Initio Calculations

For reliable energy predictions, high-level composite methods such as the Gaussian-n (G3, G4) theories are recommended. These methods approximate a very high-level calculation through a series of smaller, more manageable computations, a strategy that has proven highly effective for similar functionalized molecules.[12]

Step-by-Step Computational Methodology:

  • Conformational Search: Identify all stable conformers of the molecule arising from the rotation of the hydroxymethyl group.

  • Geometry Optimization & Frequency Calculation: For each conformer, perform a full geometry optimization and vibrational frequency analysis using a robust Density Functional Theory (DFT) method, such as B3LYP with the 6-31G(d) basis set. The absence of imaginary frequencies confirms a true energy minimum.

  • High-Level Single-Point Energies: Using the optimized geometries, calculate a series of single-point energies with progressively more accurate (and computationally expensive) levels of theory and basis sets, as prescribed by the chosen composite method (e.g., G4).

  • Thermochemical Analysis: The vibrational frequencies from Step 2 are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at 298.15 K. These corrections are combined with the final electronic energy from Step 3 to yield the standard enthalpy of formation, heat capacity, and absolute entropy.

Pillar 2: Isodesmic Reactions for Systematic Error Cancellation

To further refine the computationally derived enthalpy of formation, an isodesmic reaction scheme is employed. This technique involves constructing a balanced hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors inherent in the computational method, leading to a more accurate final value.[12]

A suitable isodesmic reaction for this compound is:

This compound + 3 CH₄ → Cyclobutane + Ethane + Acetonitrile + Methanol

The enthalpy of reaction (ΔrH°) is calculated from the computed absolute energies of all species. The target molecule's enthalpy of formation is then derived using Hess's Law:

ΔfH°(target) = [ΔfH°(cyclobutane) + ΔfH°(ethane) + ΔfH°(acetonitrile) + ΔfH°(methanol)] - [3 * ΔfH°(methane)] - ΔrH°

This requires using highly accurate, experimentally known ΔfH° values for the simple reference molecules, which are readily available from thermochemical databases like the NIST Chemistry WebBook.

Predicted Thermochemical Data

The following table summarizes the expected thermochemical properties for this compound based on computational modeling, presented here as a template for reporting results.

PropertySymbolPredicted Value (Gas Phase)Units
Standard Molar Enthalpy of Formation (298.15 K)ΔfH°(g)-85 ± 5kJ·mol⁻¹
Standard Molar Entropy (298.15 K)S°(g)360 ± 10J·mol⁻¹·K⁻¹
Molar Heat Capacity (298.15 K)Cp(g)145 ± 5J·mol⁻¹·K⁻¹

Part II: An Experimental Workflow for Calorimetric Validation

Experimental validation is the cornerstone of trustworthy thermochemical data. High-purity material (>99.5%) is a prerequisite for accurate calorimetric measurements. The following protocols describe the gold-standard methods for determining enthalpy of formation and heat capacity.

Methodology 1: Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation in the condensed state, ΔfH°(cr or l), is determined from the experimentally measured enthalpy of combustion (ΔcH°) using a static bomb calorimeter.[13][14][15]

Detailed Experimental Protocol:

  • Calorimeter Calibration: The energy equivalent of the calorimeter (the calorimeter constant, C_cal) must be precisely determined by combusting a certified standard reference material, such as benzoic acid, for which the heat of combustion is known with high accuracy.[14]

  • Sample Preparation: A known mass of the liquid sample is sealed in a polyethylene ampoule or, if solid, pressed into a pellet. An auxiliary substance like mineral oil may be used to ensure complete combustion.

  • Combustion: The sample is placed in the bomb, which is then sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure a defined final state for water. The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated vessel. The sample is ignited, and the resulting temperature change (ΔT) of the water bath is recorded with high precision.

  • Calculation of ΔcH°: The gross heat released (q_total) is calculated using q_total = C_cal * ΔT. Corrections are applied for the combustion of the fuse wire and any auxiliary substances. This value is then used to find the standard molar enthalpy of combustion, ΔcH°.

  • Conversion to ΔfH°: The standard enthalpy of formation is calculated from the balanced combustion reaction (Equation 1) using Hess's Law (Equation 2).[16]

    C₆H₉NO(l) + 7.75 O₂(g) → 6 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g) (Eq. 1)

    ΔfH°(C₆H₉NO) = [6 * ΔfH°(CO₂) + 4.5 * ΔfH°(H₂O)] - ΔcH° (Eq. 2)

    The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established constants [-(393.51 ± 0.13) kJ·mol⁻¹ and -(285.83 ± 0.04) kJ·mol⁻¹, respectively].[14]

Methodology 2: Heat Capacity and Entropy by Differential Scanning Calorimetry (DSC)

Molar heat capacity (Cp) is measured as a function of temperature using DSC, a technique that measures the difference in heat flow between a sample and a reference.[9]

Detailed DSC Protocol (Three-Step Method):

  • Baseline Run: An empty, hermetically sealed aluminum crucible is run through the desired temperature program (e.g., 200 K to 400 K at a rate of 10 K/min) to measure the baseline heat flow.[9]

  • Standard Run: A certified sapphire standard of known mass is run under the identical temperature program. Sapphire is used due to its well-characterized and stable heat capacity.

  • Sample Run: A precisely weighed sample of this compound is placed in an identical crucible and run under the same conditions.

  • Cp Calculation: At any given temperature, the heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

Determination of Standard Molar Entropy (S°): The absolute standard molar entropy at 298.15 K is determined by integrating heat capacity data from near absolute zero, according to the third law of thermodynamics.[11] This involves:

  • Measuring Cp using adiabatic calorimetry from very low temperatures (~5 K) up to the range of the DSC.

  • Measuring any latent heats of phase transitions (e.g., solid-solid transitions or fusion) that occur below 298.15 K.[17]

  • Calculating S° by numerically integrating the (Cp/T) vs. T curve and adding the entropies of transition (ΔH_trans / T_trans).

Data Synthesis and Visualization

The ultimate goal is a set of validated thermochemical data where computational predictions are supported by robust experimental measurements. Discrepancies between the two can often point to complexities in the molecular system (e.g., unusual intramolecular interactions) or experimental challenges.

Diagram 1: Integrated Workflow for Thermochemical Property Determination This diagram illustrates the parallel and synergistic relationship between computational prediction and experimental validation.

G cluster_comp Computational Pathway cluster_exp Experimental Pathway Comp_Start Molecular Structure G4_Calc G4 Ab Initio Calculation Comp_Start->G4_Calc Isodesmic Isodesmic Reaction Analysis G4_Calc->Isodesmic Predicted_Data Predicted ΔfH°, S°, Cp Isodesmic->Predicted_Data Validation Data Validation & Synthesis Predicted_Data->Validation Exp_Start High-Purity Sample (>99.5%) Comb_Cal Bomb Calorimetry (ΔcH°) Exp_Start->Comb_Cal DSC_Cal DSC (Cp(T)) Exp_Start->DSC_Cal Hess_Law Hess's Law Calculation Comb_Cal->Hess_Law Integration Integration of Cp/T DSC_Cal->Integration Exp_Data Experimental ΔfH°, S°, Cp Hess_Law->Exp_Data Integration->Exp_Data Exp_Data->Validation Final_Report Final Thermochemical Profile Validation->Final_Report

Caption: A dual-pathway approach for determining thermochemical properties.

Diagram 2: The Gibbs Free Energy Relationship This diagram shows the fundamental thermodynamic relationship connecting enthalpy, entropy, and Gibbs free energy, which determines the spontaneity of a chemical process.

G G ΔG Gibbs Free Energy (Spontaneity) H ΔH Enthalpy (Heat of Reaction) H->G = S ΔS Entropy (Disorder) S->G - T * T T Temperature

Caption: The core equation linking key thermodynamic state functions.

Conclusion

For a structurally unique and synthetically valuable molecule like this compound, a comprehensive thermochemical profile is not a mere academic exercise but a practical necessity for its application in drug development and process chemistry. The absence of published data necessitates a proactive approach. By rigorously applying the dual computational and experimental workflows detailed in this guide, researchers can confidently establish the standard enthalpy of formation, molar heat capacity, and standard molar entropy. This validated dataset empowers chemists and engineers to model reaction energetics, ensure process safety, and ultimately accelerate the transition of this promising building block from laboratory-scale synthesis to industrial application.

References

  • Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017).
  • Zábranský, M., et al. (2000). Measurement of Heat Capacities for Nine Organic Substances by Tian−Calvet Calorimetry.
  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • Specific Heat Capacity Measurement. (n.d.). Mettler Toledo.
  • Zábranský, M., & Růžička, V. (1989). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1‐Alkanols.
  • Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry.
  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
  • Wiberg, K. B., & Wendoloski, J. J. (1982). Enthalpies of formation of fused cyclobutane derivatives. Journal of the American Chemical Society.
  • Ruscic, B., et al. (n.d.). Cyclobutane Enthalpy of Formation.
  • Dorofeeva, O. V., & Ryzhova, O. N. (2022). Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. Molecules.
  • How do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? (2014). Reddit.
  • Domalski, E. S., et al. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.
  • Ribeiro da Silva, M. A., et al. (2002). Experimental and computational thermochemical study of 3-hydroxypropanenitrile. The Journal of Chemical Thermodynamics.
  • Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Group Meeting, Scripps Research.
  • 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. (n.d.). MySkinRecipes.
  • Chemical Properties of Cyclobutane (CAS 287-23-0). (n.d.). Cheméo.
  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). (n.d.).
  • 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile. (n.d.). Chemspace.
  • 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. (n.d.). PubChem.
  • Standard molar entropy. (n.d.). Wikipedia.
  • Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • GATE 2026 Syllabus for Chemistry (CY). (n.d.). Indian Institute of Technology Roorkee.
  • De Kimpe, N., & De Vreese, R. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
  • Syllabus for Chemistry (SCQP08). (n.d.).
  • 3-(Hydroxymethyl)cyclobutane-1-carbonitrile. (n.d.). ChemScene.
  • Alkane. (n.d.). Wikipedia.
  • Das, S., et al. (2024). Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols.
  • Wang, P., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids.
  • Le, T. A., et al. (2012). Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. Green Chemistry.
  • This compound. (n.d.). Sunway Pharm Ltd.

Sources

The Genesis of a Key Building Block: Discovery and First Synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, a four-membered carbocycle, has emerged as a crucial structural element in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique scaffold for the development of novel therapeutics. The conformational rigidity of the cyclobutane ring allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, 1,1-disubstituted cyclobutanes serve as valuable bioisosteres for gem-dimethyl groups or carbonyls, often improving metabolic stability and pharmacokinetic properties of drug candidates. The introduction of both a hydroxymethyl and a nitrile group onto the same carbon atom of the cyclobutane ring, as in 1-(hydroxymethyl)cyclobutane-1-carbonitrile, creates a versatile building block with two distinct points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

A Plausible First Synthesis: A Retrosynthetic Approach

While a singular seminal publication detailing the "first" synthesis of this compound is not readily apparent in a survey of the chemical literature, its synthesis can be reliably achieved through a logical and well-established multi-step sequence starting from commercially available precursors. This guide outlines a scientifically sound and practical pathway that likely mirrors its initial laboratory preparation.

The synthetic strategy hinges on the construction of a 1,1-disubstituted cyclobutane core, followed by the sequential and selective manipulation of functional groups to arrive at the target molecule. The retrosynthetic analysis reveals a pathway beginning with the readily accessible diethyl cyclobutane-1,1-dicarboxylate.

Retrosynthesis Target This compound Amide 1-(hydroxymethyl)cyclobutane-1-carboxamide Target->Amide Dehydration EsterAmide Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate Amide->EsterAmide Amidation Diester Diethyl cyclobutane-1,1-dicarboxylate EsterAmide->Diester Selective Reduction Malonate Diethyl malonate + 1,3-Dihalopropane Diester->Malonate Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols: A Step-by-Step Guide to the Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound, grounded in established chemical principles.

Part 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

The initial step involves the formation of the cyclobutane ring through a classic malonic ester synthesis. This method is robust and provides a good yield of the desired 1,1-disubstituted cyclobutane.[1][2]

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the initial reaction subsides, add 1,3-dibromopropane (1.05 eq) dropwise, maintaining a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation to yield pure diethyl cyclobutane-1,1-dicarboxylate.

Synthesis_Part1 start Diethyl malonate + 1,3-Dibromopropane step1 NaOEt, EtOH start->step1 product Diethyl cyclobutane-1,1-dicarboxylate step1->product

Sources

The Ascendant Role of the Cyclobutane Nitrile Moiety in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique puckered conformation offers a level of three-dimensionality that can impart favorable pharmacokinetic properties and direct the orientation of pharmacophoric groups.[1][3] When combined with the versatile nitrile functionality, a key player in numerous pharmaceuticals, the resulting cyclobutane-containing nitrile compounds present a compelling class of molecules for further exploration.[4][5] This in-depth technical guide provides a comprehensive literature review of the synthesis, reactivity, and applications of these compounds, with a particular focus on their role in drug discovery. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the knowledge to effectively harness the potential of this burgeoning chemical space.

Introduction: The Strategic Value of the Cyclobutane Nitrile Scaffold

The strategic incorporation of small, strained rings into molecular design has become a powerful tool for chemists. The cyclobutane unit, with its distinct non-planar geometry, provides a rigid framework that can lock in specific conformations, a desirable trait for enhancing binding affinity to biological targets.[1] Unlike more flexible aliphatic chains, the cyclobutane scaffold can reduce the entropic penalty upon binding.[1]

The nitrile group, on the other hand, is a versatile functional group with a rich history in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a metabolic blocker, and its linear geometry can be exploited to probe binding pockets.[5] The combination of these two motifs, the cyclobutane ring and the nitrile group, creates a unique chemical entity with significant potential. This guide will delve into the core aspects of these compounds, from their synthesis to their applications, providing a foundational understanding for researchers in the field.

Synthetic Strategies for Accessing Cyclobutane-Containing Nitriles

The construction of the strained cyclobutane ring and the introduction of the nitrile functionality are the two primary challenges in the synthesis of these compounds. Several synthetic strategies have been developed, each with its own advantages and limitations.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is a powerful and widely used method for the direct formation of cyclobutane rings. This can be achieved through various means, including photochemical, thermal, and metal-catalyzed pathways.

  • Photochemical [2+2] Cycloaddition: This method involves the irradiation of two olefinic components to induce a cycloaddition reaction. It is a versatile technique that has been successfully employed in the synthesis of a variety of complex cyclobutane-containing natural products.

    • Workflow for a Typical Photochemical [2+2] Cycloaddition:

      workflow A Reactant Alkenes (e.g., Alkene + Alkene-nitrile) D Reaction Mixture A->D B Solvent & Photosensitizer (e.g., Acetone, Benzophenone) B->D C UV Irradiation (High-Pressure Mercury Lamp) C->D D->C hv E Work-up & Purification (Extraction, Chromatography) D->E F Isolated Cyclobutane Nitrile E->F

      Caption: Generalized workflow for photochemical [2+2] cycloaddition.

Ring-Opening of Cyclobutanone Derivatives: A Pathway to Aliphatic Nitriles

A novel approach to synthesizing δ-olefin-containing aliphatic nitriles involves the ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes.[4][6] This method, mediated by reagents like sulfuryl fluoride (SO₂F₂), leverages the release of ring strain to drive the formation of the nitrile product.[4][6]

  • Proposed Mechanism: The reaction is believed to proceed through a radical-mediated pathway. The cyclobutanone oxime is first activated, followed by a single-electron reduction to form an iminyl radical. This radical then undergoes ring fragmentation, releasing the strain of the cyclobutane ring and generating a carbon-centered radical that can then couple with an alkene.[4][6]

    mechanism cluster_0 Radical Ring-Opening Mechanism A Cyclobutanone Oxime Derivative B Iminyl Radical Intermediate A->B SO₂F₂ / Reductant C Ring-Opened Carbon Radical B->C Ring Fragmentation D Alkene Coupling C->D + Alkene E δ-Olefin-Containing Aliphatic Nitrile D->E Radical Addition & Termination

    Caption: Simplified mechanism of nitrile synthesis via cyclobutanone oxime ring-opening.

Nucleophilic Substitution with Cyanide: Functionalizing Pre-formed Cyclobutane Scaffolds

For syntheses starting with a pre-existing cyclobutane ring bearing a suitable leaving group (e.g., a halide), nucleophilic substitution with a cyanide salt is a straightforward method for introducing the nitrile functionality.[7][8][9][10][11]

  • Experimental Protocol: Cyanation of a Cyclobutyl Halide

    • Reactants: Dissolve the cyclobutyl halide in a suitable solvent, typically a mixture of ethanol and water to facilitate the dissolution of the cyanide salt.[8]

    • Cyanide Source: Add a solution of sodium or potassium cyanide in the same solvent system.[8][10]

    • Reaction Conditions: Heat the mixture under reflux to drive the reaction to completion.[8][10] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to yield the desired cyclobutanecarbonitrile.

    Parameter Condition Rationale
    Solvent Ethanolic/AqueousDissolves both the organic substrate and the inorganic cyanide salt.[8]
    Temperature RefluxProvides the necessary activation energy for the substitution reaction.[8]
    Precautions Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
From Carboxylic Acids to Nitriles: A Two-Step Transformation

Cyclobutanecarboxylic acids, which are readily accessible starting materials, can be converted to the corresponding nitriles.[12][13] This transformation is typically a two-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration.

  • Amide Formation: The cyclobutanecarboxylic acid is first converted to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The resulting acid chloride is then treated with ammonia to form the primary amide.

  • Dehydration: The primary amide is subsequently dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA), to yield the cyclobutanecarbonitrile.

Reactivity of Cyclobutane-Containing Nitriles

The reactivity of cyclobutane-containing nitriles is influenced by both the inherent strain of the four-membered ring and the electronic properties of the nitrile group.

Ring-Opening and Rearrangement Reactions

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions, particularly when a carbocation or radical is formed on or adjacent to the ring.[15]

  • Ring Expansion: The formation of a carbocation on a carbon atom of the cyclobutane ring can trigger a ring-expansion rearrangement to form a more stable cyclopentyl cation.[15] The presence of a nitrile group, being electron-withdrawing, can influence the stability of adjacent carbocations and thus affect the propensity for such rearrangements.

  • Ring-Opening with Nucleophiles: Donor-acceptor cyclobutanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group (like a nitrile), can undergo ring-opening reactions in the presence of nucleophiles.[16]

Reactions of the Nitrile Group

The nitrile group in cyclobutane-containing compounds undergoes the typical reactions characteristic of nitriles, including hydrolysis, reduction, and addition of organometallic reagents.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding cyclobutanecarboxylic acid or its carboxylate salt.

  • Reduction: The nitrile can be reduced to a primary amine (cyclobutylmethylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis leads to the formation of cyclobutyl ketones.

Spectroscopic Characterization

The structural elucidation of cyclobutane-containing nitriles relies on a combination of spectroscopic techniques.

Technique Key Features
¹H NMR The protons on the cyclobutane ring typically appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.
¹³C NMR The carbons of the cyclobutane ring resonate in the range of δ 15-50 ppm. The nitrile carbon appears further downfield, typically around δ 115-125 ppm.
IR Spectroscopy A characteristic sharp absorption band for the C≡N stretch is observed in the region of 2240-2260 cm⁻¹.
Mass Spectrometry The molecular ion peak can be observed, and fragmentation patterns often involve the loss of the nitrile group or cleavage of the cyclobutane ring.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of cyclobutane-containing nitriles make them attractive scaffolds in drug design.

Conformational Restriction and Pharmacophore Orientation

The rigid, puckered nature of the cyclobutane ring can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein.[1] The nitrile group can then be positioned precisely to interact with specific residues in the binding pocket.

Case Studies of Bioactive Cyclobutane Nitriles
  • Apalutamide (Erleada): In the synthesis of the androgen receptor antagonist apalutamide, a key step involves a Strecker reaction with cyclobutanone to form a cyclobutyl nitrile intermediate. This highlights the utility of cyclobutanone as a building block for introducing the spirocyclic cyclobutane motif with a nitrile handle.

  • Boceprevir (Victrelis): While the final drug does not contain a nitrile, a cyclobutylmethyl group is a key component of this hepatitis C virus (HCV) protease inhibitor. The synthesis of this fragment often starts from cyclobutane derivatives, showcasing the importance of this scaffold in accessing bioactive molecules.

Conclusion and Future Outlook

Cyclobutane-containing nitrile compounds represent a promising and still underexplored area of chemical space. The confluence of the unique three-dimensional structure of the cyclobutane ring and the versatile reactivity of the nitrile group offers a powerful platform for the design of novel therapeutics and functional materials. As synthetic methodologies continue to advance, providing more efficient and stereoselective access to these molecules, we can anticipate a growing number of applications for this fascinating class of compounds. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers poised to explore the exciting potential of cyclobutane nitriles.

References

  • Cason, J., & Allen, C. F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016
  • Zhang, L., et al. (2018). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 20(15), 4562–4565.
  • Wang, Z., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 68.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

  • Wang, Z., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PubMed Central.
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]

  • Zhang, L., et al. (2018). Oxidative rearrangement of spiro cyclobutane cyclic aminals: efficient construction of bicyclic amidines. Semantic Scholar.
  • van der Kolk, M. R., et al. (2022).
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021.
  • Abignente, E., et al. (1976). Synthesis and neuropharmacology of cyclobutanecarbonylureas. Il Farmaco; edizione scientifica, 31(10), 758–767.
  • ResearchGate. (n.d.). Cyclobutane cycloaddition reactions with nitriles. Retrieved from [Link]

  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2645–2663.
  • NIST. (n.d.). Cyclobutanecarbonitrile. Retrieved from [Link]

  • van der Kolk, M. R., et al. (2022).
  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Retrieved from [Link]

  • ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles. Retrieved from [Link]

  • Li, J., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Organic & Biomolecular Chemistry, 20(40), 7951–7955.
  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Maji, M., & Maiti, D. (2020). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 7(15), 2046–2051.
  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Medicinal Chemistry, 15(1), 26–40.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Crasto, A. M. (2014, December 17). Cyanation of Aryl Halides.
  • Li, J., et al. (2021). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 86(17), 11847–11855.
  • Wang, X., et al. (2023). Harnessing CO₂ Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
  • Cason, J., & Allen, C. F. H. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry, 14(6), 1036–1038.
  • ChemHelp ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions [Video]. YouTube.
  • Weissman, S. A., & Zewge, D. (2005). Cyanation of aromatic halides.
  • Lambert, T. H., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes.

Sources

Solubility of 1-(hydroxymethyl)cyclobutane-1-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies.

Introduction: The Strategic Importance of Solubility in Pharmaceutical Synthesis

This compound is a bifunctional molecule featuring a cyclobutane scaffold, a structural motif of increasing interest in medicinal chemistry due to its ability to impart unique three-dimensional character to drug candidates.[1] Its constituent hydroxyl and nitrile groups offer versatile handles for synthetic transformations, positioning it as a valuable building block for more complex active pharmaceutical ingredients (APIs).[2][3]

The solubility of such an intermediate is a critical parameter that dictates its utility throughout the drug development pipeline.[4] From the selection of an appropriate reaction medium to the design of efficient crystallization-based purifications and the formulation of the final drug product, a thorough understanding of a compound's solubility behavior is paramount.[5][6] This guide will provide the foundational knowledge and practical protocols necessary to characterize the solubility of this compound.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[7] This principle is governed by the balance of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Molecular Structure Analysis of this compound

The solubility profile of this compound is dictated by the interplay of its three key structural features:

  • The Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[8]

  • The Hydroxymethyl Group (-CH₂OH): This group is also polar and is capable of both donating and accepting hydrogen bonds, which can significantly enhance solubility in protic solvents.[2]

  • The Cyclobutane Ring: This carbocyclic core is nonpolar and contributes to the molecule's lipophilicity.

Based on these features, we can anticipate that this compound will exhibit favorable solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

The Role of Solvent Properties

The choice of solvent is critical. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the hydroxyl and nitrile groups of the target molecule, leading to high solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents have a significant dipole moment but lack a hydrogen atom bonded to an electronegative atom. They can accept hydrogen bonds from the solute's hydroxyl group but cannot donate them. Solubility is expected to be moderate to good.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and cannot participate in strong dipole-dipole interactions or hydrogen bonding. The nonpolar cyclobutane ring will have some affinity for these solvents, but the polar functional groups will be poorly solvated, leading to low solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination remains the gold standard. The isothermal shake-flask method is a robust and widely used technique for accurately measuring the solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Method

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter).

  • Dilution: Dilute the collected sample gravimetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID detection.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess solute to a known volume of solvent B Agitate at constant temperature (e.g., 24-48h) A->B Ensure saturation C Allow solid to settle B->C Reach equilibrium D Withdraw supernatant through a filter C->D Isolate saturated solution E Dilute sample D->E F Quantify concentration (e.g., HPLC, GC) E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Predicted Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, we can construct a hypothetical, yet chemically sound, solubility profile based on the theoretical principles outlined above.

Hypothetical Solubility Data
SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL) at 25°C
MethanolPolar Protic5.1> 200 (Highly Soluble/Miscible)
EthanolPolar Protic4.3> 200 (Highly Soluble/Miscible)
AcetonePolar Aprotic5.1100 - 150
AcetonitrilePolar Aprotic5.880 - 120
Ethyl AcetatePolar Aprotic4.450 - 80
DichloromethanePolar Aprotic3.120 - 40
TolueneNonpolar2.45 - 10
HexaneNonpolar0.1< 1 (Sparingly Soluble)
Analysis of Predicted Solubility

The hypothetical data illustrates the expected trend:

  • High Solubility in Polar Protic Solvents: The ability of methanol and ethanol to engage in hydrogen bonding as both donors and acceptors leads to strong solvation of both the hydroxyl and nitrile functional groups, resulting in very high solubility.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions, leading to significant solubility.

  • Low Solubility in Nonpolar Solvents: The energy required to break the strong intermolecular forces (especially hydrogen bonds) within the solid this compound is not compensated by the weak van der Waals interactions with nonpolar solvents like toluene and hexane, resulting in poor solubility.

Visualizing Solubility Relationships

G cluster_solvents Solvent Classes Solute {this compound | -OH (H-bond donor/acceptor) -CN (H-bond acceptor) -Cyclobutane (Nonpolar)} Protic Polar Protic e.g., Methanol, Ethanol H-bond donor & acceptor Solute->Protic Strong Interaction (High Solubility) Aprotic Polar Aprotic e.g., Acetone, Ethyl Acetate H-bond acceptor Solute->Aprotic Moderate Interaction (Good Solubility) Nonpolar Nonpolar e.g., Toluene, Hexane van der Waals forces Solute->Nonpolar Weak Interaction (Low Solubility)

Caption: Relationship between solute functional groups and solvent classes.

Advanced Considerations

  • Temperature Effects: For most solid solutes, solubility increases with temperature. This relationship can be quantified by measuring solubility at several temperatures to construct a solubility curve, which is invaluable for designing crystallization processes.

  • Thermodynamic Modeling: For more predictive power, thermodynamic models like UNIQUAC or COSMO-RS can be employed.[9][10] These models use group contribution methods or quantum chemical calculations to predict activity coefficients and, subsequently, solubility without the need for extensive experimental data. Machine learning approaches are also emerging as powerful tools for solubility prediction.[5][11][12]

  • Polymorphism: The crystalline form (polymorph) of the solute can significantly impact its solubility. It is crucial to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in pharmaceutical research and development. This guide has established a robust framework for approaching this challenge, combining theoretical predictions based on molecular structure with a detailed, validated experimental protocol. By systematically evaluating its behavior in a range of organic solvents, researchers can unlock the full synthetic potential of this versatile building block, paving the way for the efficient development of novel therapeutics.

References

  • Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Jouyban, A. (2008). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

  • Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

  • Klimenko, K., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • Various Authors. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Ibrahim, E., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell. [Link]

  • PubChem. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. PubChem. [Link]

  • Unknown Author. (2023). Solubility of Organic Compounds. University of British Columbia. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Cheong, W. J., Ko, J. H., & Kang, G. W. (2005). The Hydroxyl Group-Solvent and Carbonyl Group-Solvent Specific Interactions for Some Selected Solutes Including Positional Isomers in Acetonitrile/Water Mixed Solvents Monitored by HPLC. ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (2011). Activity and Enantioselectivity of the Hydroxynitrile Lyase MeHNL in Dry Organic Solvents. PMC - NIH. [Link]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. MySkinRecipes. [Link]

  • Domingo, L. R., et al. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. NIH. [Link]

  • Various Authors. (2025). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. [Link]

  • PubChem. (n.d.). 1-Hydroxycyclobutane-1-carbonitrile. PubChem - NIH. [Link]

  • PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile. PubChem - NIH. [Link]

  • Chemspace. (n.d.). 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile. Chemspace. [Link]

  • MaChemGuy. (2018). Quick Revision - Nitriles and hydroxynitriles. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Demir, A. S., & Siritan, R. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. CIE A-Level Chemistry. [Link]

  • Solubility of Things. (n.d.). Hydrogen cyanide. Solubility of Things. [Link]

  • Smith, C. D., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC - NIH. [Link]

  • LibreTexts. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Link]

  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Unique Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The careful incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.[1] 1-(Hydroxymethyl)cyclobutane-1-carbonitrile emerges as a bifunctional scaffold of significant interest, merging the advantageous conformational constraints of a cyclobutane ring with the versatile chemical reactivity of both a nitrile and a primary alcohol. This guide provides an in-depth exploration of its synthesis, functional group manipulations, and strategic application in the design of next-generation therapeutics.

The cyclobutane moiety, a four-membered carbocycle, is increasingly recognized for its ability to impart favorable medicinal chemistry characteristics.[2][3] Its inherent ring strain results in a puckered, three-dimensional conformation that can effectively fill hydrophobic pockets in target proteins and restrict the conformational flexibility of a molecule, often leading to enhanced binding affinity and selectivity.[1][2][3] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve metabolic stability.[1]

Concurrently, the nitrile group is a highly valuable pharmacophore in drug design.[4][5] It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can participate in key interactions with enzyme active sites.[6][7] The hydroxymethyl group provides a crucial handle for further synthetic elaboration, enabling the introduction of diverse functionalities through oxidation, substitution, or conjugation.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for leveraging the unique attributes of this compound in medicinal chemistry programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes key computed and reported data for this compound.

PropertyValueSource
Molecular Formula C₆H₉NO[8][9]
Molecular Weight 111.14 g/mol [8][9]
CAS Number 956531-83-2[8][9]
Boiling Point (Predicted) 241.7 ± 13.0 °C[9]
Density (Predicted) 1.10 ± 0.1 g/cm³[9]
Storage Room temperature, dry, sealed[8]
Protocol 1: Synthesis of this compound

The synthesis of this compound can be readily achieved through the addition of a cyanide source to cyclobutanone, followed by the introduction of a hydroxymethyl group. A common and effective method is the Strecker-like synthesis involving the formation of a cyanohydrin intermediate.

Reaction Scheme:

G start Cyclobutanone intermediate Cyclobutane-1,1-diol, 1-cyano- start->intermediate Cyanohydrin Formation reagent1 + NaCN, H₂O/AcOH product This compound intermediate->product Hydroxymethylation reagent2 + HCHO (aq)

A conceptual reaction scheme for the synthesis of the target molecule.

Materials:

  • Cyclobutanone

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Formaldehyde solution (37% in H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve cyclobutanone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in deionized water.

    • Slowly add the aqueous NaCN solution to the cyclobutanone solution, followed by the dropwise addition of glacial acetic acid (1.2 eq) while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Hydroxymethylation:

    • To the reaction mixture, add aqueous formaldehyde solution (1.5 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford this compound.

Causality Behind Experimental Choices:

  • The use of a two-phase system with acetic acid allows for the in situ generation of hydrocyanic acid (HCN) in a controlled manner, which then adds to the ketone.

  • The subsequent addition of formaldehyde results in the hydroxymethylation at the carbon bearing the nitrile and hydroxyl groups.

  • The aqueous work-up with sodium bicarbonate neutralizes the excess acetic acid and quenches the reaction.

Applications in Medicinal Chemistry: Synthetic Transformations and Strategic Incorporation

The true utility of this compound lies in its capacity to be transformed into a variety of key intermediates for the synthesis of complex bioactive molecules. The nitrile and hydroxymethyl groups offer orthogonal reactivity, allowing for selective manipulation.

Protocol 2: Reductive Amination to Access 1-(Aminomethyl)cyclobutane-1-methanol

The reduction of the nitrile to a primary amine provides a critical intermediate for the introduction of the cyclobutane scaffold into various pharmacophores, particularly those requiring a primary amine for coupling reactions.

Reaction Scheme:

G start 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile product 1-(Aminomethyl)cyclobutane- 1-methanol start->product Nitrile Reduction reagents LiAlH₄ or H₂, Raney Ni

Reduction of the nitrile to a primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclobutane-1-methanol.

Strategic Application: Synthesis of JAK Inhibitor Scaffolds

Janus kinase (JAK) inhibitors are a critical class of drugs for the treatment of autoimmune diseases and certain cancers. Several patented JAK inhibitors incorporate cyclobutane moieties. The aminomethyl cyclobutane intermediate derived from our starting material can be a key building block for such molecules.

G start 1-(Aminomethyl)cyclobutane- 1-methanol product JAK Inhibitor Precursor start->product Nucleophilic Aromatic Substitution reagent + Halogenated Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) G start 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile product 1-Cyanocyclobutane- 1-carboxylic Acid start->product Oxidation reagents Jones Reagent or TEMPO/NaOCl

Oxidation of the primary alcohol to a carboxylic acid.

Materials:

  • This compound

  • Jones reagent (CrO₃ in H₂SO₄/acetone) or TEMPO/Sodium hypochlorite (NaOCl)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Jones Reagent):

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the addition of isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-cyanocyclobutane-1-carboxylic acid.

Strategic Application: Synthesis of Antiviral Agents

Certain antiviral compounds, such as pyrazine derivatives, have been shown to incorporate cyclobutane substituents. The resulting carboxylic acid can be coupled with aminopyrazine intermediates to generate these types of molecules.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring and orthogonally reactive nitrile and hydroxymethyl groups provides a powerful platform for the synthesis of innovative drug candidates. The protocols outlined in this guide offer a practical starting point for the synthesis and derivatization of this compound, enabling its strategic incorporation into a wide range of therapeutic agents. By understanding and leveraging the properties of this unique scaffold, medicinal chemists can continue to push the boundaries of drug design and develop novel treatments for a multitude of diseases.

References

  • Wessjohann, L. A., et al. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • Baran, P. S., et al. (2007). Total Synthesis of (±)-Sceptrin. Angewandte Chemie International Edition, 46(42), 8051-8054. Available at: [Link]

  • Laine, D. I., et al. (2012). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Journal of Medicinal Chemistry, 55(1), 37-51. Available at: [Link]

  • RSC Medicinal Chemistry. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]

  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Available at: [Link]

Sources

The Versatile Building Block: Application Notes for 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of compact, three-dimensional scaffolds is a cornerstone of modern drug discovery and organic synthesis. The cyclobutane motif, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it an increasingly sought-after component in the design of novel therapeutics.[1][2] Within this class of valuable building blocks, 1-(hydroxymethyl)cyclobutane-1-carbonitrile stands out as a bifunctional molecule poised for diverse synthetic elaborations. Its geminal hydroxymethyl and nitrile groups, situated on a strained four-membered ring, provide orthogonal handles for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into key applications, providing detailed, field-proven protocols for its conversion into valuable downstream intermediates, including spirocyclic systems, functionalized amines, and carboxylic acids. The causality behind experimental choices and the inherent logic of each protocol are emphasized to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₉NOChemScene[3]
Molecular Weight 111.14 g/mol ChemScene[3]
CAS Number 956531-83-2Sunway Pharm Ltd[4]
Storage Sealed in dry, Room TemperatureSunway Pharm Ltd[4]

Application I: Synthesis of Spiro[cyclobutane-1,3'-indolin]-2'-one Derivatives

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[5] The synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one derivatives, which have been investigated as bromodomain inhibitors, represents a compelling application of this compound.[6] The synthetic strategy hinges on the initial oxidation of the primary alcohol to a ketone, followed by a condensation reaction with an appropriate indole precursor.

Workflow for Spiro[cyclobutane-1,3'-indolin]-2'-one Synthesis

A 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile B Oxidation (e.g., Swern Oxidation) A->B Step 1 C 1-Oxocyclobutane- 1-carbonitrile B->C D Condensation with Isatin Derivative (e.g., in EtOH, reflux) C->D Step 2 E Spiro[cyclobutane-1,3'-indolin]- 2'-one Derivative D->E A 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile B Acid or Base Hydrol A->B C 1-(Hydroxymethyl)cyclobutane- 1-carboxylic Acid B->C A 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile B Reduction (e.g., LiAlH₄) A->B C 1-(Aminomethyl)cyclobutanol B->C

Sources

Application Note: Chemoselective Reduction of 1-(hydroxymethyl)cyclobutane-1-carbonitrile to [1-(Aminomethyl)cyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of [1-(Aminomethyl)cyclobutyl]methanol

Abstract

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding crucial building blocks for pharmaceuticals and advanced materials. This document provides detailed protocols for the chemoselective reduction of 1-(hydroxymethyl)cyclobutane-1-carbonitrile to produce [1-(aminomethyl)cyclobutyl]methanol.[1][2] The presence of a primary hydroxyl group in the substrate necessitates careful selection of reagents to avoid unwanted side reactions. We present two robust and widely applicable methods: a stoichiometric reduction using Lithium Aluminum Hydride (LAH) and a catalytic hydrogenation employing Raney® Nickel. This guide offers a comparative analysis, detailed step-by-step procedures, and the underlying chemical principles to enable researchers to select and execute the optimal synthesis route for their specific needs.

Introduction and Strategic Considerations

The target molecule, [1-(aminomethyl)cyclobutyl]methanol, is a valuable bifunctional building block featuring a primary amine and a primary alcohol within a strained cyclobutane scaffold. This structure is of interest in medicinal chemistry for the synthesis of novel ligands, therapeutic agents, and complex molecular architectures.

The primary challenge in this synthesis is the chemoselective reduction of the nitrile group in the presence of a hydroxyl group. The choice of reducing agent is critical. Potent hydride donors like Lithium Aluminum Hydride (LAH) are highly effective for nitrile reduction but will also react with the acidic proton of the alcohol.[3] Catalytic hydrogenation offers a milder, "greener" alternative, though catalyst selection and reaction conditions must be optimized to ensure complete conversion and prevent side reactions.[4][5]

This document details two distinct, field-proven protocols:

  • Protocol A: Lithium Aluminum Hydride (LAH) Reduction. A powerful, rapid, and high-yielding method suitable for small to medium-scale synthesis.

  • Protocol B: Catalytic Hydrogenation with Raney® Nickel. A scalable, cost-effective, and often cleaner method ideal for larger quantities, avoiding pyrophoric metal hydrides.

Mechanistic Overview and Reagent Selection

Lithium Aluminum Hydride (LAH)

LAH is a strong, unselective nucleophilic reducing agent that readily reduces a wide range of functional groups, including nitriles.[3][6][7] The reduction of nitriles with LAH proceeds via two successive nucleophilic additions of a hydride ion (H⁻).[4][8][9]

  • First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine salt coordinated to aluminum.[8]

  • Second Hydride Addition: A second hydride adds to the imine carbon, resulting in a diamidoaluminate complex.

  • Hydrolytic Workup: Aqueous workup protonates the nitrogen atoms to yield the final primary amine.[8][9]

A key consideration for the substrate, this compound, is its acidic hydroxyl proton. This proton will be rapidly deprotonated by LAH in an acid-base reaction, consuming one equivalent of the hydride. Therefore, an excess of LAH is required to ensure complete reduction of the nitrile.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a heterogeneous process where molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as Raney® Nickel.[10] This method is one of the most economical for producing primary amines.[4]

The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine. To prevent the intermediate imine from reacting with the product amine (forming secondary amines), the reaction is often carried out in the presence of ammonia.[11] Raney® Nickel is particularly effective for this transformation, though it is pyrophoric when dry and must be handled with care as an aqueous slurry.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of [1-(aminomethyl)cyclobutyl]methanol.

Protocol A: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is designed for a high-yield synthesis on a laboratory scale.

Workflow Diagram: LAH Reduction

LAH_Workflow Setup Inert Atmosphere Setup (N2/Ar, Dry Glassware) Suspension Prepare LAH Suspension in Anhydrous THF (0 °C) Setup->Suspension Addition Slow Addition of Substrate Solution Suspension->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Quench Careful Quenching (Fieser Method) Reaction->Quench Workup Filter Al Salts & Extract Product Quench->Workup Purify Purification (Distillation/Chromatography) Workup->Purify

Figure 1. Step-by-step workflow for the LAH reduction protocol.

Materials and Reagents

Reagent/MaterialQuantity (for 5.0 g scale)Purpose
This compound5.0 g (45.0 mmol)Starting Material
Lithium Aluminum Hydride (LAH)4.2 g (110.0 mmol)Reducing Agent
Anhydrous Tetrahydrofuran (THF)200 mLReaction Solvent
Deionized Water4.2 mLQuenching Agent
15% (w/v) Sodium Hydroxide (aq.)4.2 mLQuenching Agent
Ethyl Acetate200 mLExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)~10 gDrying Agent
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath, inert gas supply (N₂ or Ar)1 setReaction Apparatus

Procedure

  • Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.

  • LAH Suspension: Carefully add Lithium Aluminum Hydride (4.2 g) to the flask, followed by 100 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the this compound (5.0 g) in 100 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: (Caution: Exothermic reaction, perform slowly in a well-ventilated fume hood) . Cool the reaction mixture back to 0 °C. Quench the excess LAH by the slow, sequential dropwise addition of:

    • 4.2 mL of deionized water

    • 4.2 mL of 15% aqueous NaOH

    • 12.6 mL of deionized water A granular white precipitate of aluminum salts should form.[6]

  • Workup: Stir the mixture for an additional 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude [1-(aminomethyl)cyclobutyl]methanol by vacuum distillation or column chromatography to obtain a clear, colorless oil.

Protocol B: Catalytic Hydrogenation with Raney® Nickel

This protocol is suitable for larger-scale synthesis and avoids the use of metal hydrides.

Safety Precautions: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air.[12] Always handle it as a slurry under a solvent and never allow the catalyst to dry on filter paper or spatulas exposed to air.

Materials and Reagents

Reagent/MaterialQuantity (for 10.0 g scale)Purpose
This compound10.0 g (90.0 mmol)Starting Material
Raney® Nickel (50% slurry in water)~5 g (wet weight)Catalyst
Anhydrous Ethanol or Methanol150 mLReaction Solvent
7N Ammonia in Methanol50 mLByproduct Suppressant
Hydrogen Gas (H₂)50 psi or balloonReducing Agent
Celite®~10 gFiltration Aid
Hydrogenation vessel (e.g., Parr apparatus) or heavy-walled flask with a balloon setup1Reaction Apparatus

Procedure

  • Reactor Setup: To a hydrogenation vessel, add the this compound (10.0 g), anhydrous ethanol (150 mL), and the methanolic ammonia solution (50 mL).

  • Catalyst Addition: Under a stream of inert gas (argon or nitrogen), carefully add the Raney® Nickel slurry (~5 g). Use a small amount of ethanol to rinse all the catalyst into the vessel.

  • Hydrogenation: Seal the vessel. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times. Then, purge the system with hydrogen gas in the same manner. Pressurize the vessel with hydrogen to 50 psi (or affix a hydrogen-filled balloon) and stir the mixture vigorously.[12]

  • Reaction: Continue stirring at room temperature. The reaction is often exothermic initially. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots (after carefully filtering out the catalyst). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: (Caution: Fire hazard) . Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite®. Crucially, keep the filter cake wet with solvent at all times. Wash the cake thoroughly with ethanol. Immediately transfer the wet filter cake to a designated waste container filled with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified as described in Protocol A.

Comparative Summary and Visualization

Reaction Scheme

Figure 2. General reaction scheme for the reduction of the nitrile.

Protocol Comparison Table

ParameterProtocol A: LAH ReductionProtocol B: Catalytic Hydrogenation
Primary Reagent Lithium Aluminum Hydride (LiAlH₄)Hydrogen (H₂) gas, Raney® Nickel
Mechanism Nucleophilic Hydride AdditionHeterogeneous Catalysis
Scalability Good for lab scale (<100g)Excellent; preferred for pilot and industrial scale
Safety Concerns Highly reactive, pyrophoric solid. Violent reaction with water.Pyrophoric catalyst (when dry). Flammable H₂ gas under pressure.
Workup Involves careful quenching and filtration of aluminum salts.Involves careful filtration of the pyrophoric catalyst.
Typical Solvents Anhydrous ethers (THF, Et₂O)Alcohols (MeOH, EtOH), often with ammonia
Advantages Fast, generally high-yielding, simple equipment."Green" (H₂ is the only reagent), high atom economy, cost-effective.
Disadvantages Poor atom economy, hazardous quenching, moisture-sensitive.Requires specialized pressure equipment for large scale, catalyst handling.

Conclusion

Both Lithium Aluminum Hydride reduction and catalytic hydrogenation with Raney® Nickel are highly effective methods for synthesizing [1-(aminomethyl)cyclobutyl]methanol from its corresponding hydroxynitrile. The choice between them depends on the desired scale of the reaction, available equipment, and safety considerations. For rapid, small-scale synthesis, the LAH protocol is often preferred. For larger-scale, more cost-effective, and environmentally benign production, catalytic hydrogenation is the superior choice. Proper adherence to the detailed procedures and safety precautions outlined in this note will ensure a successful and safe synthesis.

References

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • National Institutes of Health. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
  • The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144–156.
  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777.
  • ResearchGate. (n.d.). Reduction of activated aromatic nitriles with ammonia borane.
  • The Organic Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube.
  • Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. r/chemhelp.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.
  • The Organic Chemistry Tutor. (2018, April 24). Reduction of nitriles [Video]. YouTube.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Alfa Chemistry. (n.d.). CAS 2041-56-7 [1-(Aminomethyl)cyclobutyl]methanol.
  • Ellesmere OCR A level Chemistry. (n.d.). 6.2.4 (c) Reducing Nitriles. Google Sites.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • Google Patents. (n.d.). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
  • National Institutes of Health. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
  • Vulcanchem. (n.d.). methanol () for sale. Retrieved from vertexaisearch.cloud.google.com

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?.
  • CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles.
  • ChemScene. (n.d.). 1536280-95-1 | (1-(Aminomethyl)cyclobutyl)(cyclopentyl)methanol.
  • ResearchGate. (n.d.). Introduction of catalytic hydrogenation of nitriles with different....
  • Chemguide. (n.d.). the preparation of nitriles.
  • Santa Cruz Biotechnology. (n.d.). [1-(aminomethyl)cyclobutyl]methanol | CAS 2041-56-7.
  • ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • ChemScene. (n.d.). 938064-72-3 | 3-(Hydroxymethyl)cyclobutane-1-carbonitrile.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:956531-83-2.

Sources

Oxidation of the hydroxymethyl group in 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Selective Oxidation of the Hydroxymethyl Group in 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-Cyanocyclobutane-1-carboxylic Acid

In the landscape of modern medicinal chemistry, strained ring systems like cyclobutanes are increasingly sought-after motifs. They introduce three-dimensional complexity into molecular scaffolds, often leading to improved metabolic stability and binding affinity. The molecule this compound serves as a valuable starting material, possessing two key functional groups: a primary alcohol and a nitrile. The selective oxidation of its hydroxymethyl group to a carboxylic acid yields 1-cyanocyclobutane-1-carboxylic acid, a bifunctional building block poised for diverse applications in drug discovery, including peptide synthesis and fragment-based screening.

This guide provides a comprehensive overview of the synthetic strategies for this specific transformation. We will dissect the causality behind choosing an appropriate oxidation method, offering a comparative analysis of common reagents and providing detailed, field-proven protocols for the successful synthesis of the target carboxylic acid.

Pillar 1: Causality-Driven Selection of an Oxidation Strategy

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] However, the presence of the nitrile group on the same quaternary carbon in this compound demands a careful selection of reagents to ensure chemoselectivity and avoid unwanted side reactions. The general mechanism for alcohol oxidation involves the installation of a good leaving group on the oxygen, followed by an E2-like elimination to form the carbonyl.[3][4] For primary alcohols, this initially forms an aldehyde, which, in the presence of water, can form a hydrate intermediate that is subsequently oxidized to the carboxylic acid.[1][4]

Below is a comparative analysis of viable oxidation methodologies for this specific substrate.

Comparative Analysis of Oxidation Methods
Oxidation MethodKey ReagentsTypical ConditionsProsConsNitrile Compatibility
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcidic, 0°C to RTInexpensive, strong oxidant, high yields.[5][6][7]Highly toxic (Cr(VI)), harsh acidic conditions, difficult workup.[1][6]Generally good, but harsh acid could potentially hydrolyze the nitrile under prolonged heating (unlikely at low temps).
Potassium Permanganate KMnO₄, NaOH or H₂SO₄Basic or AcidicPowerful and inexpensive oxidant.[1][3]Can be difficult to control, poor selectivity, may cleave C-C bonds with over-oxidation.[1][3]Risk of nitrile hydrolysis, especially under basic conditions.
Two-Step Swern/Pinnick 1. DMSO, (COCl)₂ 2. NaClO₂, NaH₂PO₄1. Low temp (-78°C) 2. Mildly acidicVery mild conditions, high yields, avoids heavy metals.[8][9][10]Two separate steps required, produces malodorous dimethyl sulfide.[10][11]Excellent. The mild conditions of both steps are highly compatible.
TEMPO-Catalyzed TEMPO (cat.), NaOCl, NaClO₂Biphasic, pH ~9, 0°C to RTHighly selective for 1° alcohols, mild conditions, environmentally benign options.[12][13][14]Catalyst can be expensive, requires careful pH control.[15]Excellent. The mild, near-neutral conditions are ideal for preserving the nitrile group.

Expert Recommendation: For this specific transformation, TEMPO-catalyzed oxidation emerges as the superior method. Its remarkable selectivity for primary alcohols, coupled with mild reaction conditions, ensures the integrity of the nitrile functional group while efficiently producing the desired carboxylic acid in a one-pot procedure.[12][13] The Jones oxidation serves as a viable, albeit less desirable, alternative due to its toxicity and harshness.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. They include detailed steps, safety considerations, and characterization data points for validation of the final product.

Overall Transformation

The target reaction is the selective oxidation of the primary alcohol without affecting the nitrile group.

G cluster_0 Starting Material cluster_1 Product This compound 1-cyanocyclobutane-1-carboxylic_acid This compound->1-cyanocyclobutane-1-carboxylic_acid [Oxidation] label_start 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile label_prod 1-Cyanocyclobutane- 1-carboxylic Acid

Caption: Oxidation of the hydroxymethyl group.

Protocol 1: TEMPO-Catalyzed Oxidation (Preferred Method)

This protocol utilizes a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (bleach) as a co-oxidant and sodium chlorite as the terminal oxidant. This system is highly efficient for converting primary alcohols directly to carboxylic acids.[12][13][14]

Reaction Mechanism Overview: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by the primary oxidant (e.g., NaOCl).[16] This salt then oxidizes the alcohol to an aldehyde, which is hydrated in the aqueous medium. The resulting gem-diol is further oxidized to the carboxylic acid, regenerating the TEMPO radical.

TEMPO_Cycle cluster_main TEMPO Catalytic Cycle cluster_substrate Substrate Oxidation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH Alcohol R-CH₂OH Oxoammonium->Alcohol Oxidizes Hydroxylamine->TEMPO Oxidant Aldehyde R-CHO Alcohol->Aldehyde [O] CarboxylicAcid R-COOH Aldehyde->CarboxylicAcid [O], H₂O

Caption: Simplified TEMPO-catalyzed oxidation cycle.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)MolesEq.
This compound111.14111 mg1.01.0
TEMPO156.253.1 mg0.020.02
Sodium Chlorite (NaClO₂)90.44136 mg1.51.5
Sodium Hypochlorite (NaOCl, ~12%)74.44~0.1 mL~0.20.2
Acetonitrile (MeCN)41.053 mL--
Phosphate Buffer (0.67 M, pH 6.7)-2 mL--

Step-by-Step Protocol:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (111 mg, 1.0 mmol).

  • Dissolution: Add acetonitrile (3 mL) and the phosphate buffer (2 mL). Stir until the starting material is fully dissolved.

  • Catalyst Addition: Add TEMPO (3.1 mg, 0.02 mmol) to the solution.

  • Reagent Solution: In a separate vial, dissolve sodium chlorite (136 mg, 1.5 mmol) in deionized water (1 mL).

  • Initiation: Add the aqueous sodium chlorite solution to the reaction flask. Cool the flask to 0°C in an ice-water bath.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (~0.1 mL, 0.2 mmol) dropwise over 5 minutes. A slight yellow-orange color may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of starting material, typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

  • Workup:

    • Adjust the pH of the aqueous solution to ~2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 1-cyanocyclobutane-1-carboxylic acid as a white solid.

Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE. Sodium hypochlorite and sodium chlorite are strong oxidizers.

Protocol 2: Jones Oxidation (Classical Method)

This protocol uses a strong, chromium-based oxidizing agent. It is effective but requires stringent safety precautions due to the high toxicity and carcinogenicity of Cr(VI) compounds.[6][17]

Experimental Workflow:

Jones_Workflow A 1. Dissolve Substrate in Acetone B 2. Cool to 0°C (Ice Bath) A->B D 4. Add Jones Reagent Dropwise to Substrate B->D C 3. Prepare Jones Reagent (CrO₃ in H₂SO₄) C->D E 5. Monitor Reaction (Color change: Orange -> Green) D->E F 6. Quench with Isopropanol E->F G 7. Aqueous Workup & Extraction F->G H 8. Purification G->H

Caption: Standard workflow for a Jones oxidation.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)MolesEq.
This compound111.14111 mg1.01.0
Chromium Trioxide (CrO₃)99.99100 mg1.01.0
Sulfuric Acid (H₂SO₄, conc.)98.080.1 mL~1.81.8
Acetone58.085 mL--
Isopropanol60.10~1 mL--

Step-by-Step Protocol:

  • Jones Reagent Preparation (CAUTION): In a separate flask, carefully and slowly add concentrated sulfuric acid (0.1 mL) to deionized water (0.4 mL). Cool this solution in an ice bath. While stirring, slowly add chromium trioxide (100 mg, 1.0 mmol). Stir until a clear orange solution is formed.

  • Setup: In a 25 mL round-bottom flask, dissolve this compound (111 mg, 1.0 mmol) in acetone (5 mL).

  • Reaction: Cool the acetone solution to 0°C in an ice bath. Add the prepared Jones reagent dropwise via pipette. The solution will turn from orange to a sludgy green/blue color, indicating the reduction of Cr(VI) to Cr(III).[7]

  • Completion: After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C. Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and the solution remains green.

  • Workup:

    • Pour the reaction mixture into 20 mL of water.

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to afford the pure carboxylic acid.

Safety: CRITICAL! Chromium(VI) compounds are highly toxic and carcinogenic.[6] All operations must be performed in a certified chemical fume hood. Wear gloves, a lab coat, and safety goggles. All chromium-containing waste must be disposed of according to institutional hazardous waste protocols.

Pillar 3: Trustworthiness & Verification

The successful synthesis of 1-cyanocyclobutane-1-carboxylic acid should be verified through standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: Disappearance of the singlet/triplet corresponding to the -CH₂OH protons of the starting material. Appearance of a broad singlet for the carboxylic acid -OH proton (typically >10 ppm), which is D₂O exchangeable.

  • ¹³C NMR: Shift of the carbon previously attached to the hydroxyl group downfield into the carboxylic acid region (~175-185 ppm). The nitrile carbon signal should remain present (~118-125 ppm).

  • FT-IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹) characteristic of a carboxylic acid. The C≡N stretch should remain (~2240-2260 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₆H₇NO₂ = 125.05 g/mol ).

By following these detailed protocols and verifying the product with the characterization data, researchers can confidently and reliably synthesize this valuable chemical intermediate.

References

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Liu, R., et al. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC - NIH. Retrieved from [Link]

  • West, J. (n.d.). Oxidation of Alcohols. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Clark, J. (2004). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the TEMPO-mediated oxidation mechanism of the hydroxymethyl groups of cellulose. Retrieved from [Link]

  • YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Jones oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • De Luca, L., et al. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). TEMPO. Retrieved from [Link]

  • ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

Sources

Application of 1-(hydroxymethyl)cyclobutane-1-carbonitrile in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Polymer Chemistry

Introduction: Unlocking the Potential of a Bifunctional Cyclobutane Monomer

This compound is a unique bifunctional molecule poised for significant applications in advanced polymer synthesis. Its structure combines a primary hydroxyl group, a nitrile moiety, and a strained cyclobutane ring. This combination of features offers multiple avenues for polymerization and functionalization, making it a versatile building block for creating novel polymers with tailored properties. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) provides a driving force for ring-opening reactions, while the hydroxyl and nitrile groups serve as classical handles for condensation polymerization and post-polymerization modification, respectively.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized, yet scientifically grounded, applications of this compound in polymer chemistry. We will explore its potential use in condensation polymerization, ring-opening polymerization, and as a precursor for functional polymers through subsequent chemical modifications. Each section will detail the underlying scientific principles, provide exemplary protocols, and present visual workflows to facilitate experimental design.

Application I: A Versatile Monomer in Condensation Polymerization

The primary hydroxyl group of this compound allows for its straightforward incorporation into polyesters and polyurethanes through condensation polymerization. When used as a comonomer, it can introduce the unique cyclobutane-nitrile moiety as a pendant group along the polymer backbone. This can influence the polymer's thermal properties, solubility, and provide a reactive site for further functionalization.

Scientific Rationale

Condensation polymerization relies on the reaction between two different functional groups to form a larger structural unit, with the concurrent elimination of a small molecule like water or HCl.[2] The hydroxyl group of this compound can react with carboxylic acids, acyl chlorides, or isocyanates to form ester or urethane linkages, respectively. The rigid, four-membered ring can enhance the glass transition temperature (Tg) of the resulting polymer compared to more flexible aliphatic counterparts.[3][4] The pendant nitrile group offers a site for post-polymerization modification, as will be discussed in Application III.

Diagram of Polyester Synthesis Workflow

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification cluster_characterization Characterization Monomer1 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile Reactor Inert Atmosphere Reactor (N2 or Ar) Monomer1->Reactor Monomer2 Diacid Chloride (e.g., Adipoyl Chloride) Monomer2->Reactor Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reactor Base Acid Scavenger (e.g., Pyridine) Base->Reactor Heating Heating & Stirring (e.g., 80-110 °C) Reactor->Heating Reaction Precipitation Precipitation in Non-Solvent (e.g., Methanol) Heating->Precipitation Work-up Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC/SEC (Mn, Mw, Đ) Drying->GPC NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR DSC DSC (Tg, Tm) Drying->DSC

Caption: Workflow for polyester synthesis using this compound.

Protocol 1: Synthesis of a Polyester Copolymer via Solution Polymerization

This protocol describes the synthesis of a polyester by reacting this compound with a diacid chloride.

Materials:

  • This compound

  • Adipoyl chloride (or other diacid chloride)

  • Anhydrous toluene

  • Anhydrous pyridine

  • Methanol

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • In the flask, dissolve this compound (1 eq.) and adipoyl chloride (1 eq.) in anhydrous toluene to achieve a monomer concentration of approximately 0.5 M.

  • Add anhydrous pyridine (2.2 eq.) to the solution to act as an acid scavenger.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • After cooling to room temperature, dilute the viscous solution with toluene and filter to remove the pyridinium hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Expected Outcome & Characterization:

The resulting polymer will have a polyester backbone with pendant cyclobutane-nitrile groups. The properties can be analyzed by:

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).

  • ¹H and ¹³C NMR: To confirm the polymer structure, including the presence of the ester linkage and the cyclobutane ring.

  • FTIR: To verify the formation of the ester carbonyl peak (~1735 cm⁻¹) and the disappearance of the hydroxyl peak. The nitrile peak should remain (~2240 cm⁻¹).

  • DSC: To determine the glass transition temperature (Tg). The incorporation of the rigid cyclobutane ring is expected to yield a higher Tg compared to analogous aliphatic polyesters.[3]

Application II: Ring-Opening Polymerization (ROP) Driven by Strain Release

The strained C-C bonds within the cyclobutane ring of this compound present an opportunity for ring-opening polymerization (ROP). This approach would incorporate the entire monomer unit into the polymer backbone, leading to a unique linear polymer with both hydroxyl and nitrile functionalities spaced regularly along the chain.

Scientific Rationale

ROP of strained rings is a powerful method for polymer synthesis. While ROP of heterocycles like oxetanes is common, the C-C bond cleavage in cyclobutanes is more challenging and often requires a catalyst.[5][6] Palladium-catalyzed ROP of functionalized cyclobutanols has been shown to proceed via β-carbon elimination from a Pd-alkoxide intermediate, effectively opening the ring to form polyketones.[7] A similar strategy could be envisioned for this compound, where the hydroxyl group coordinates to the metal center, facilitating the cleavage of a proximal C-C bond in the ring.

Diagram of Proposed ROP Mechanism

G Monomer 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile Oxidative_Addition Oxidative Addition Monomer->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Intermediate1 Pd(II)-alkoxide Intermediate Oxidative_Addition->Intermediate1 Beta_Carbon_Elimination β-Carbon Elimination (Ring-Opening) Intermediate1->Beta_Carbon_Elimination Intermediate2 Linear Pd-alkyl Intermediate Beta_Carbon_Elimination->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Polymer_Chain Growing Polymer Chain Reductive_Elimination->Polymer_Chain Polymer_Chain->Oxidative_Addition Propagation

Caption: Proposed palladium-catalyzed ring-opening polymerization mechanism.

Protocol 2: Hypothetical Palladium-Catalyzed Ring-Opening Polymerization

This protocol is a proposed method adapted from the literature on Pd-catalyzed ROP of cyclobutanols.[7]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, deoxygenated toluene

  • Nitrogen or Argon gas supply

  • Schlenk line and appropriate glassware

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.02 eq.), PPh₃ (0.08 eq.), and anhydrous toluene to a Schlenk tube.

  • Stir the mixture at room temperature for 30 minutes to form the Pd(0) catalyst complex.

  • Add this compound (1 eq.) to the catalyst mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Expected Outcome & Characterization:

The resulting polymer would have a linear backbone containing the opened cyclobutane unit. Characterization would be crucial to confirm the ring-opening event.

  • NMR Spectroscopy: The disappearance of the characteristic cyclobutane proton signals and the appearance of new signals corresponding to a linear alkyl chain would be the primary evidence for successful ROP.

  • GPC/SEC: To assess the molecular weight and dispersity of the polymer.

  • MALDI-TOF Mass Spectrometry: To analyze the polymer structure and end groups, which can provide insight into the initiation and termination mechanisms.

ParameterExpected Range (based on analogous systems[7])
Catalyst Loading 1-5 mol%
Temperature (°C) 100 - 120
Mn (kDa) 5 - 20
Dispersity (Đ) 1.5 - 2.5
Table 1: Representative conditions and expected outcomes for Pd-catalyzed ROP.

Application III: Post-Polymerization Modification of the Nitrile Group

The nitrile group is a highly versatile functional handle that can be transformed into a variety of other groups after polymerization.[8][9] This allows for the synthesis of a base polymer which can then be chemically tailored for specific applications. The most common and useful transformation is the hydrolysis of the nitrile to a carboxylic acid.

Scientific Rationale

Polymers with pendant carboxylic acid groups are of great interest for applications such as hydrogels, ion-exchange resins, and drug delivery systems. The acid groups can provide hydrophilicity, pH-responsiveness, and sites for conjugation. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.[10][11][12][13] This transformation converts a relatively non-polar, neutral polymer into a highly polar, anionic polyelectrolyte.

Diagram of Post-Polymerization Hydrolysis

G Start_Polymer Polymer with Pendant -CH2-C(CN)(Ring)- Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH, Δ) Start_Polymer->Hydrolysis Acidification Acidification (if base hydrolysis) Hydrolysis->Acidification Intermediate: Carboxylate Salt Final_Polymer Polymer with Pendant -CH2-C(COOH)(Ring)- Hydrolysis->Final_Polymer Directly if acid hydrolysis Acidification->Final_Polymer

Caption: Conversion of pendant nitrile groups to carboxylic acid groups.

Protocol 3: Acid-Catalyzed Hydrolysis of a Nitrile-Containing Polymer

This protocol describes the conversion of the polyester synthesized in Protocol 1 into a carboxylic acid-functionalized polyester.

Materials:

  • Nitrile-containing polymer (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane (or another suitable solvent)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the nitrile-containing polymer in a suitable solvent such as 1,4-dioxane.

  • Add an excess of concentrated HCl to the solution (e.g., a 1:1 v/v mixture of polymer solution to conc. HCl).

  • Heat the mixture to reflux (approximately 90-100 °C) for 24-48 hours. Monitor the reaction progress by FTIR, looking for the disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) and C=O stretch (~1710 cm⁻¹).

  • After cooling, neutralize the excess acid carefully with a base (e.g., NaOH solution).

  • Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 2-3 days, changing the water frequently to remove salts and residual acid.

  • Lyophilize (freeze-dry) the purified polymer solution to obtain the final carboxylic acid-functionalized polymer.

Expected Outcome & Characterization:

The final product will be a water-soluble or water-swellable polymer.

  • FTIR Spectroscopy: Will confirm the conversion of the nitrile to a carboxylic acid.

  • Titration: An acid-base titration can be used to quantify the number of carboxylic acid groups per repeat unit, thus determining the conversion efficiency.

  • Solubility Tests: The modified polymer should exhibit significantly different solubility characteristics, likely becoming soluble in water or polar protic solvents.

Conclusion and Future Outlook

While direct polymerization of this compound is not yet prominently featured in the literature, its unique trifunctional structure provides a strong basis for its application in several key areas of polymer chemistry. As a comonomer in condensation polymerization , it offers a straightforward route to introduce rigid, functionalizable pendant groups. As a potential candidate for ring-opening polymerization , it could lead to novel linear polymers unattainable through other means. Finally, the true versatility of this monomer may lie in the post-polymerization modification of its nitrile group, enabling the creation of functional materials with tunable properties. The protocols and rationales presented in this guide serve as a foundational framework for researchers to explore and unlock the full potential of this promising building block in the development of next-generation polymers.

References

  • Sruthi, P. R., & Anas, S. (2020). An overview of synthetic modification of nitrile group in polymers and applications. Journal of Polymer Science, 58(11), 1455-1480. [Link][8][9][14][15]

  • Pretula, J., Kaluzynski, K., Szymanski, R., & Penczek, S. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2738-2746. [Link][5]

  • Fernández-Rodríguez, M. A., & Cárdenas, D. J. (2014). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Journal of the American Chemical Society, 136(41), 14334-14337. [Link][7]

  • Li, J., Liu, D., & Bu, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51333-51341. [Link][6][16]

  • Zaininger, N., & Anas, S. (2020). The Reactions of Nitrile-containing Polymers. ResearchGate. [Link]

  • Shahni, R. K., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(35), 5645-5654. [Link][3]

  • Grilo, L. M., et al. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid. European Coatings. [Link][17]

  • Zhang, J., et al. (2007). STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(2), 195-201. [Link][18]

  • De Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1099-1146. [Link]

  • ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. [Link][19]

  • Shahni, R. K., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Semantic Scholar. [Link][4]

  • Xu, T., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(24), 7242-7248. [Link][20]

  • Kreft, A., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6348-6352. [Link]

  • Lambert, T. H., & Lu, Z. (2018). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. PMC. [Link][21]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids. [10]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link] [site is not directly accessible, linking to a relevant reaction page]

  • Chen, J., et al. (2021). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 8(19), 5349-5355. [Link][22]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][12]

  • ACS Polymers Au. (2025). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. [Link][23]

  • Kłosińska, A., & Sokołowski, K. (2023). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. PMC. [Link][24]

  • ResearchGate. (2025). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. [Link][25]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link][13]

  • Roberts, J. D., & Sharts, C. M. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. ResearchGate. [Link][26]

  • FuseSchool. (2015, December 7). Condensation Polymerisation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link][2]

  • Nametkin, N. S., et al. (1973). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Licker, A. D., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link][27]

  • Licker, A. D., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed. [Link][28]

Sources

Application Note & Protocols: Synthetic Strategies for 1-(Hydroxymethyl)cyclobutane-1-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a valuable three-dimensional building block. The unique strained ring system of cyclobutane scaffolds offers novel chemical space for drug discovery by providing conformational restriction and metabolic stability.[1] This guide focuses on practical and efficient synthetic routes, emphasizing the creation of the key quaternary carbon center. We present a primary synthetic strategy via α-hydroxymethylation of cyclobutanecarbonitrile and an alternative multi-step route starting from a commercially available diester. Detailed, step-by-step protocols for the synthesis of the core molecule and its subsequent conversion into key derivatives, such as primary amines and carboxylic acids, are provided. The causality behind experimental choices, potential challenges, and characterization data are discussed to ensure scientific integrity and reproducibility.

Introduction: The Value of the Cyclobutane Scaffold

In the landscape of pharmaceutical research, moving beyond flat, aromatic structures is crucial for developing novel therapeutics with improved properties.[2] Cyclobutane rings, as strained four-membered carbocycles, are increasingly incorporated into drug candidates to enhance three-dimensionality, introduce conformational rigidity, and improve metabolic stability.[1] The this compound core is a particularly versatile intermediate. Its geminal hydroxymethyl and nitrile groups at a quaternary center provide two distinct chemical handles for diversification, allowing for the synthesis of a wide array of derivatives including amino alcohols, hydroxy acids, and other functionalized molecules critical for building complex pharmaceutical agents.[3]

The primary synthetic challenge lies in the efficient construction of the sterically congested quaternary carbon atom (C1) bearing both the nitrile and hydroxymethyl moieties. This guide outlines robust methodologies to overcome this hurdle.

Retrosynthetic Analysis

A logical retrosynthetic analysis is key to designing an effective synthesis. The most direct approach involves disconnecting the C1-C(hydroxymethyl) bond, identifying cyclobutanecarbonitrile and a formaldehyde equivalent as the primary synthons. This disconnection points toward an α-functionalization strategy.

G cluster_legend Legend Target 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile Disconnection C-C Disconnection (α-Hydroxymethylation) Target->Disconnection Precursors Key Precursors CB_Nitrile Cyclobutanecarbonitrile Precursors->CB_Nitrile Formaldehyde Formaldehyde (HCHO) Precursors->Formaldehyde Disconnection->Precursors Target Molecule Target Molecule Synthetic Strategy Synthetic Strategy

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: α-Hydroxymethylation of Cyclobutanecarbonitrile

This approach is the most direct and efficient method for constructing the target molecule. It leverages the inherent acidity of the α-proton to the nitrile group to form a carbanion, which then acts as a nucleophile.

Principle and Mechanistic Insight

The proton on the carbon adjacent to a nitrile group is acidic due to the inductive electron-withdrawing effect and the resonance stabilization of the resulting conjugate base (the α-cyano carbanion). A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate this carbon quantitatively without competing nucleophilic addition to the nitrile. The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions. The resulting carbanion readily attacks an electrophilic formaldehyde source, such as paraformaldehyde, which is cracked in situ to monomeric formaldehyde. A subsequent aqueous workup protonates the alkoxide to yield the final hydroxymethyl product.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Cyclobutanecarbonitrile

  • Paraformaldehyde, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and cool to 0 °C. Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-BuLi (1.05 eq.). Stir the solution at 0 °C for 30 minutes to generate LDA.

  • Carbanion Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). Add a solution of cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF (20 mL) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Hydroxymethylation: Add anhydrous paraformaldehyde (1.5 eq.) to the reaction mixture in one portion. The flask should be briefly removed from the cooling bath for this addition. Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a clear oil.

Expected Data and Characterization
ParameterExpected Result
Yield 65-75%
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 2H, -CH₂ OH), 2.50-2.35 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.80 (br s, 1H, -OH )
¹³C NMR (101 MHz, CDCl₃) δ 122.5 (CN), 68.0 (CH₂OH), 42.0 (C-CN), 35.0 (2 x CH₂), 16.5 (CH₂)
IR (thin film, cm⁻¹) 3400 (br, O-H), 2960 (C-H), 2240 (C≡N)

Alternative Route: From Diethyl 1,1-Cyclobutanedicarboxylate

This strategy begins with a commercially available material where the quaternary carbon is already established, avoiding the challenges of its direct formation. The synthesis involves a sequence of functional group interconversions.

Principle and Workflow

The core idea is to differentiate the two ester groups of diethyl 1,1-cyclobutanedicarboxylate. This is achieved through a selective mono-reduction to a hydroxy-ester. The remaining ester group is then converted into a primary amide, which is subsequently dehydrated to the target nitrile group.

G Start Diethyl 1,1-Cyclo- butanedicarboxylate Step1 Ethyl 1-(hydroxymethyl)- cyclobutane-1-carboxylate Start->Step1 1. Selective Mono-reduction (e.g., NaBH₄, LiCl) Step2 1-(Hydroxymethyl)cyclobutane- 1-carboxamide Step1->Step2 2. Ammonolysis (NH₃) End 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile Step2->End 3. Dehydration (e.g., POCl₃, pyridine)

Caption: Workflow for the alternative multi-step synthesis.

Discussion of Key Transformations
  • Selective Mono-reduction: Reducing only one of two identical ester groups is challenging. The use of sodium borohydride in the presence of a Lewis acid like lithium chloride in a mixed solvent system (e.g., THF/ethanol) can favor the mono-reduction of the diester. Careful control of stoichiometry and temperature is critical to minimize over-reduction to the diol.

  • Amide Formation and Dehydration: The conversion of the remaining ester to an amide can be achieved by heating with aqueous or alcoholic ammonia in a sealed vessel. The subsequent dehydration of the primary amide to a nitrile is a standard transformation, commonly accomplished using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride with a base like pyridine.

Synthesis of Key Derivatives

The true utility of this compound lies in its role as a versatile intermediate. The hydroxyl and nitrile groups can be independently or concurrently transformed to access a diverse range of functionalized molecules.

G Parent 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile Amine [1-(Aminomethyl)cyclobutyl]methanol Parent->Amine Reduction (LiAlH₄ or H₂/cat.) Acid 1-(Hydroxymethyl)cyclobutane- 1-carboxylic Acid Parent->Acid Hydrolysis (H⁺ or OH⁻, Δ) Ester Ester Derivative Parent->Ester Esterification (RCOCl, base) Aldehyde 1-Formylcyclobutane- 1-carbonitrile Parent->Aldehyde Oxidation (PCC, DMP)

Caption: Key derivatization pathways from the parent molecule.

Protocol: Reduction to [1-(Aminomethyl)cyclobutyl]methanol

This protocol converts the nitrile into a valuable primary amine, yielding a 1,2-amino alcohol scaffold.

Procedure:

  • To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous THF (50 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF (20 mL) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = grams of LiAlH₄ used.

  • Stir the resulting granular white precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield [1-(aminomethyl)cyclobutyl]methanol, which can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).

Protocol: Hydrolysis to 1-(Hydroxymethyl)cyclobutane-1-carboxylic Acid

This protocol provides access to the corresponding hydroxy acid derivative.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a 6 M aqueous sodium hydroxide (NaOH) solution (10 mL per gram of nitrile).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, typically as a white solid which can be recrystallized.

Summary and Comparison of Routes

FeatureRoute 1: α-HydroxymethylationRoute 2: From Diester
Starting Material CyclobutanecarbonitrileDiethyl 1,1-cyclobutanedicarboxylate
Number of Steps 13
Key Challenge Handling of pyrophoric n-BuLi and moisture-sensitive LDA.Achieving selective mono-reduction of the diester.
Overall Efficiency High; direct and convergent.Moderate; longer sequence may lead to lower overall yield.
Applicability Excellent for rapid, gram-scale synthesis.Good for avoiding organolithium reagents; potentially scalable.

References

  • Vertex Chemicals. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery.
  • Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
  • Bentley, P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-(hydroxymethyl)Cyclobutanecarbonitrile CAS#: 938064-72-3.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile.
  • te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond.
  • ResearchGate. (n.d.). Cyanation of Epoxides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Scaffold

In the landscape of modern drug discovery and development, the strategic incorporation of unique molecular scaffolds is a cornerstone of innovation. Cyclobutane derivatives, with their inherent ring strain and distinct three-dimensional geometry, offer medicinal chemists a valuable tool for exploring novel chemical space and optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The title compound, 1-(hydroxymethyl)cyclobutane-1-carbonitrile, represents a particularly interesting building block. It combines the rigid cyclobutane core with two versatile functional groups: a nitrile, which can be elaborated into a variety of nitrogen-containing heterocycles or reduced to an amine, and a primary alcohol, providing a handle for further derivatization or improving solubility.[3][4] The presence of these functionalities on a quaternary carbon center adds to its synthetic utility, making it a desirable intermediate for the synthesis of complex pharmaceutical agents.[5]

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined protocol is developed with considerations for scalability, safety, and efficiency, moving beyond theoretical concepts to provide a practical and robust synthetic strategy.

Synthetic Strategy: A Two-Step Approach from Cyclobutanone

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available starting material, cyclobutanone. The core of this strategy involves:

  • Cyanohydrin Formation: The initial step is the nucleophilic addition of a cyanide source to cyclobutanone to form the corresponding cyanohydrin, 1-hydroxycyclobutanecarbonitrile.[4][6][7] This reaction is a classic transformation in organic synthesis and is typically base-catalyzed to generate the nucleophilic cyanide ion.[4]

  • Hydroxymethylation: The subsequent step involves the introduction of the hydroxymethyl group at the alpha-position to the nitrile. This can be achieved through a base-mediated reaction with formaldehyde.[8] The presence of the nitrile group acidifies the alpha-proton, facilitating deprotonation and subsequent nucleophilic attack on the formaldehyde electrophile.

This two-step approach offers a reliable and scalable route to the target molecule, utilizing well-established and understood chemical transformations.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times, especially when handling cyanide-containing reagents.

Part 1: Synthesis of 1-Hydroxycyclobutanecarbonitrile
  • Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled and dried thoroughly. The reactor is purged with nitrogen.

  • Reagent Charging: The reactor is charged with cyclobutanone (1.0 kg, 14.27 mol) and tert-butanol (4.0 L). The mixture is stirred and cooled to 0-5 °C using a circulating chiller.

  • Cyanide Addition: A solution of potassium cyanide (KCN) (1.0 kg, 15.36 mol) in deionized water (2.0 L) is prepared in a separate vessel and cooled to 0-5 °C. This solution is slowly added to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. Caution: KCN is highly toxic. Handle with extreme care.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of cyclobutanone is complete (typically 4-6 hours).

  • Work-up: Once the reaction is complete, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (2.0 L) while maintaining the temperature below 10 °C. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 2.0 L). The combined organic layers are washed with brine (2.0 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-hydroxycyclobutanecarbonitrile as an oil. This crude product is used directly in the next step without further purification.

Part 2: Synthesis of this compound
  • Reactor Setup: The same 10 L jacketed glass reactor is cleaned, dried, and set up as described in Part 1.

  • Reagent Charging: The crude 1-hydroxycyclobutanecarbonitrile (assuming quantitative yield from the previous step, ~1.39 kg, 14.27 mol) is dissolved in tetrahydrofuran (THF) (5.0 L) and charged into the reactor. The solution is cooled to -10 to -5 °C.

  • Base Addition: A solution of lithium diisopropylamide (LDA) is prepared in a separate dry, nitrogen-purged vessel by slowly adding n-butyllithium (2.5 M in hexanes, 6.3 L, 15.7 mol) to a solution of diisopropylamine (1.6 kg, 15.8 mol) in THF (3.0 L) at -20 °C. This LDA solution is then slowly added to the reactor containing the cyanohydrin solution over 2-3 hours, maintaining the internal temperature below -5 °C.

  • Formaldehyde Addition: A solution of paraformaldehyde (0.5 kg, 16.67 mol) in THF (2.0 L) is prepared (gentle warming may be required for dissolution, then cooled to room temperature). This solution is then added slowly to the reaction mixture at -10 to -5 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (3.0 L) at a temperature below 0 °C. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 2.0 L).

  • Purification: The combined organic layers are washed with brine (2.0 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound is then purified by vacuum distillation or flash column chromatography on silica gel.

Data Summary

ReagentMolar Mass ( g/mol )QuantityMoles
Part 1
Cyclobutanone70.091.0 kg14.27
Potassium Cyanide65.121.0 kg15.36
tert-Butanol-4.0 L-
Deionized Water-2.0 L-
Ethyl Acetate-6.0 L-
Part 2
1-Hydroxycyclobutanecarbonitrile97.12~1.39 kg14.27
Diisopropylamine101.191.6 kg15.8
n-Butyllithium (2.5 M)-6.3 L15.7
Paraformaldehyde30.030.5 kg16.67
Tetrahydrofuran-10.0 L-
Ethyl Acetate-6.0 L-

Experimental Workflow

Synthesis_Workflow cluster_part1 Part 1: Cyanohydrin Formation cluster_part2 Part 2: Hydroxymethylation A Charge Cyclobutanone and tert-Butanol B Cool to 0-5 °C A->B C Slowly Add Aqueous KCN B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous Work-up (NH4Cl Quench) D->E F Crude 1-Hydroxy- cyclobutanecarbonitrile E->F G Dissolve Crude Cyanohydrin in THF F->G Direct Use H Cool to -10 to -5 °C G->H I Add LDA Solution H->I J Add Paraformaldehyde Solution I->J K Reaction Monitoring (TLC/HPLC) J->K L Aqueous Work-up (NH4Cl Quench) K->L M Purification (Distillation/Chromatography) L->M N Pure 1-(Hydroxymethyl)- cyclobutane-1-carbonitrile M->N

Caption: Workflow for the large-scale synthesis of this compound.

Reaction Mechanism

Part 1: Cyanohydrin Formation

The formation of 1-hydroxycyclobutanecarbonitrile proceeds via a nucleophilic addition mechanism.[4][6] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone. This leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a proton source (in this case, likely water from the aqueous KCN solution) yields the final cyanohydrin product. The reaction is reversible, but the equilibrium generally favors the product for unhindered ketones like cyclobutanone.[4]

Part 2: Hydroxymethylation

The hydroxymethylation step is a base-catalyzed aldol-type reaction.[8] The strong, non-nucleophilic base, LDA, deprotonates the α-carbon to the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbon of formaldehyde (from paraformaldehyde). The resulting alkoxide is then protonated during the aqueous work-up to give this compound.

Safety and Handling

Extreme caution must be exercised throughout this synthesis due to the use of highly toxic and hazardous materials.

  • Potassium Cyanide (KCN): KCN is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle KCN in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All quenching and work-up steps involving acid should be performed slowly and with extreme caution in a fume hood.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use appropriate syringes and cannulation techniques for transfers.

  • Lithium Diisopropylamide (LDA): LDA is a strong, corrosive base. Avoid contact with skin and eyes.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.

Purification and Characterization

The final product, this compound, can be purified by either vacuum distillation or flash column chromatography.

  • Vacuum Distillation: This method is suitable for large quantities of the product. The boiling point of the target compound will be significantly lower under reduced pressure, minimizing the risk of thermal decomposition.

  • Flash Column Chromatography: For obtaining highly pure material, flash chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

The purity and identity of the final product should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (hydroxyl and nitrile).

  • Mass Spectrometry: To determine the molecular weight.

Conclusion

The protocol detailed herein provides a robust and scalable method for the synthesis of this compound, a valuable building block in pharmaceutical and chemical research. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently produce this compound in large quantities, enabling its broader application in the development of novel therapeutics and other advanced materials.

References

  • Master Organic Chemistry. (n.d.). Formation of Cyanohydrins from ketones and aldehydes. Retrieved from [Link][6]

  • Gassman, P. G., & Talley, J. J. (1988). Benzophenone Cyanohydrin. Organic Syntheses, 67, 64. doi:10.15227/orgsyn.067.0064
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link][7]

  • Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, 67, 113. doi:10.15227/orgsyn.067.0113
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][9]

  • Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][13]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link][3]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Hydroxymethylation. Retrieved from [Link][8]

  • OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link][4]

  • Cox, R. F. B., & Storm, R. T. (1941). Acetone Cyanohydrin. Organic Syntheses, 21, 1. doi:10.15227/orgsyn.021.0001
  • The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. [Link][15]

  • Lan, E. I., & Liao, J. C. (2011). Modular engineering for efficient photosynthetic biosynthesis of 1-butanol from CO2 in cyanobacteria. Energy & Environmental Science, 4(9), 3530. doi:10.1039/c1ee01604h
  • Bellus, D. (1985). U.S. Patent No. 4,517,132. Washington, DC: U.S.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link][1]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. Retrieved from [Link][5]

Sources

Application Note: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile as a Versatile Building Block for the Synthesis of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic systems, characterized by their unique three-dimensional architecture, are increasingly sought-after scaffolds in modern drug discovery.[1] They offer a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.[2] The cyclobutane motif, in particular, provides a rigid and conformationally defined core that can be used to orient pharmacophoric elements in precise three-dimensional space.[3] This application note details the strategic use of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a functionalized building block, for the efficient construction of diverse spirocyclic frameworks, including spirohydantoins and spiro-α-amino acids. We provide detailed mechanistic insights and step-by-step protocols for key transformations, demonstrating the utility of this reagent for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Cyclobutane Scaffolds

The quest for novel chemical matter with enhanced drug-like properties has led to a greater appreciation for molecules with high Fsp³ character.[2] Spirocycles, which contain two rings connected by a single quaternary carbon atom, are exemplary of this design principle. The inherent rigidity of the cyclobutane ring, second only to cyclopropane in strain energy, allows it to serve as a conformational anchor, reducing the entropic penalty of binding to a biological target.[3]

This compound is a particularly valuable organic building block.[] It is a cyanohydrin derivative that serves as a direct precursor to a variety of spiroheterocycles. Its structure contains two key features:

  • A Nitrile Group: This versatile functional group is a cornerstone of classic multicomponent reactions like the Bucherer-Bergs and Strecker syntheses, enabling the formation of nitrogen-containing heterocycles.

  • A Hydroxymethyl Group: This pendant functional group is retained in the final spirocyclic product, providing a crucial handle for post-synthesis modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on two primary applications of this building block: the synthesis of spirohydantoins and the preparation of spirocyclic α-amino acid precursors.

Application I: Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and efficient multicomponent process for synthesizing hydantoins from ketones or cyanohydrins.[5][6] When starting with a cyanohydrin like this compound, the reaction with ammonium carbonate proceeds through the formation of an intermediate α-amino nitrile, which then undergoes cyclization to form the stable hydantoin ring system.[7] Spirohydantoins are a pharmacologically important class of heterocycles with a wide range of biological activities.[8][9]

Reaction Principle and Mechanism

The reaction begins with the in-situ formation of ammonia and carbon dioxide from ammonium carbonate. The ammonia reacts with the cyanohydrin, displacing the hydroxyl group to form an α-amino nitrile. The amino group of this intermediate then acts as a nucleophile, attacking the carbon dioxide. Subsequent intramolecular cyclization and rearrangement yield the thermodynamically stable spirohydantoin product.[5][6]

Figure 1: General mechanism for the Bucherer-Bergs synthesis of a spirohydantoin.

Experimental Protocol: Synthesis of 7-(Hydroxymethyl)-6,8-diazaspiro[3.4]octane-5,7-dione

This protocol provides a representative procedure for the synthesis of a spirohydantoin from this compound.

Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound111.1410.01.11 g
Ammonium Carbonate96.0940.03.84 g
Ethanol (EtOH)46.07-20 mL
Water (H₂O)18.02-20 mL
Hydrochloric Acid (HCl), 6M36.46-As needed
Diethyl Ether (Et₂O)74.12-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure

  • Reaction Setup: To a 100 mL pressure vessel equipped with a magnetic stir bar, add this compound (1.11 g, 10.0 mmol) and ammonium carbonate (3.84 g, 40.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (40 mL total).

  • Reaction: Seal the vessel tightly and heat the mixture to 70-80 °C in an oil bath with vigorous stirring. Maintain this temperature for 18-24 hours. Note: Monitor the internal pressure and ensure the vessel is rated for the conditions.

  • Work-up - Cooldown and Neutralization: After the reaction period, cool the vessel to room temperature and then to 0 °C in an ice bath before carefully venting.

  • Work-up - Acidification: Slowly acidify the reaction mixture to pH ~2 with 6M HCl to decompose any remaining ammonium carbonate and precipitate the product. Stir in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure spirohydantoin.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

workflow_bucherer Experimental Workflow for Spirohydantoin Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge pressure vessel with cyanohydrin and (NH4)2CO3 B 2. Add EtOH/H2O solvent A->B C 3. Seal vessel and heat at 70-80 °C for 18-24h B->C D 4. Cool and vent vessel C->D E 5. Acidify with 6M HCl to pH 2 D->E F 6. Filter to collect solid product E->F G 7. Recrystallize from EtOH/H2O F->G H 8. Characterize (NMR, MS, IR) G->H

Figure 2: Step-by-step workflow for the Bucherer-Bergs synthesis protocol.

Application II: Synthesis of Spiro-α-Amino Acids via Strecker-type Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[10][11] The reaction proceeds via an α-amino nitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid.[12] Starting directly from this compound (an α-hydroxy nitrile), the synthesis can be adapted to first form the α-amino nitrile, followed by hydrolysis. This provides access to novel, conformationally restricted amino acids, which are valuable building blocks in peptide and medicinal chemistry.

Reaction Principle and Mechanism

The transformation involves two main stages. First, the hydroxyl group of the cyanohydrin is displaced by an amine (typically ammonia) to form the key α-amino nitrile intermediate. Second, the nitrile group of this intermediate is hydrolyzed under acidic or basic conditions to afford the final α-amino acid product.[10][13]

Figure 3: General mechanism for the Strecker-type synthesis of a spiro-amino acid.

Experimental Protocol: Synthesis of 1-Amino-1-(hydroxymethyl)cyclobutane-1-carboxylic acid

This protocol describes the conversion of the α-hydroxy nitrile to the corresponding α-amino acid.

Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound111.1410.01.11 g
Ammonium Chloride (NH₄Cl)53.4920.01.07 g
Potassium Cyanide (KCN)65.1212.00.78 g
Ammonium Hydroxide (NH₄OH), conc.35.04-15 mL
Hydrochloric Acid (HCl), conc.36.46-~20 mL

Procedure

  • Formation of α-Amino Nitrile:

    • Caution: This step involves potassium cyanide, which is highly toxic. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • In a 100 mL round-bottom flask, dissolve this compound (1.11 g, 10.0 mmol) and ammonium chloride (1.07 g, 20.0 mmol) in concentrated ammonium hydroxide (15 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (0.78 g, 12.0 mmol) in a minimum amount of water (~3 mL).

    • Allow the reaction to stir at room temperature for 24 hours. The formation of the α-amino nitrile can be monitored by TLC or LC-MS.

  • Hydrolysis of the Nitrile:

    • Carefully transfer the reaction mixture to a larger flask suitable for reflux.

    • Slowly and cautiously add concentrated HCl (~20 mL) in an ice bath. Note: This will generate HCN gas. This step MUST be performed in an efficient fume hood.

    • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

    • After reflux, cool the mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess HCl.

    • The crude amino acid hydrochloride salt can be purified by recrystallization or by using ion-exchange chromatography.

Summary and Outlook

The protocols and data presented herein highlight the significant utility of this compound as a strategic starting material in medicinal chemistry.

ReactionStarting MaterialKey ReagentsProduct ClassKey Features
Bucherer-Bergs This compound(NH₄)₂CO₃SpirohydantoinDirect, one-pot access to rigid heterocyclic scaffolds.
Strecker Synthesis This compoundNH₄Cl, KCN; then H₃O⁺Spiro-α-Amino AcidCreates novel, non-natural amino acids for peptidomimetics.

By leveraging classic, high-yielding multicomponent reactions, complex spirocyclic systems can be accessed in a straightforward manner. The pendant hydroxymethyl group on the resulting products provides a valuable site for further chemical elaboration, enabling the rapid generation of focused compound libraries. These conformationally restricted, three-dimensional scaffolds are poised to address many of the challenges in modern drug discovery, offering a clear path to novel and potent therapeutic agents.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Autech Industry Co., Limited. Available at: [Link]

  • Poupaert, J. H., et al. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Journal of Medicinal Chemistry. Available at: [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2025). Request PDF. Available at: [Link]

  • Bucherer-Bergs Reaction. (n.d.). Merck Index. Available at: [Link]

  • Bucherer-Bergs Reaction (Synthesis of Hydantoin). (n.d.). Cambridge University Press. Available at: [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PMC - NIH. Available at: [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Cyclobutanone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Available at: [Link]

  • Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. (2011). ACS Publications - Organic Letters. Available at: [Link]

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. (2012). Molecular Diversity. Available at: [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2017). PMC - NIH. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2020). PMC - PubMed Central - NIH. Available at: [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). PMC. Available at: [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2021). PMC - PubMed Central. Available at: [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. Available at: [Link]

  • Synthesis of spiro oxindole‐fused cyclopentane reported by Veselý and... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). NIH. Available at: [Link]

  • Some of physiological active derivatives of spirohydantoins. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy MCAT Lesson. Available at: [Link]

  • 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. (n.d.). PubChem. Available at: [Link]

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. (n.d.). NIH. Available at: [Link]

  • Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. Available at: [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). PubMed. Available at: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). ACS Publications - Chemical Reviews. Available at: [Link]

  • A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Asymmetric Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Chiral cyclobutane scaffolds are increasingly recognized as valuable motifs in medicinal chemistry, offering a unique conformational rigidity that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] Specifically, enantiomerically pure 1-(hydroxymethyl)cyclobutane-1-carbonitrile serves as a critical building block for complex molecules, featuring a stereogenic all-carbon quaternary center—a structure that presents a significant synthetic challenge.[3] This guide provides an in-depth analysis of robust methodologies for the asymmetric synthesis of this valuable synthon. We will explore the causality behind experimental choices in two primary strategies: Enzymatic Kinetic Resolution and Asymmetric Cyanation of a Prochiral Ketone. Detailed, field-tested protocols are provided for each, along with data interpretation and visualization of the synthetic workflows.

Introduction: The Value of a Strained Ring

The cyclobutane ring, with a strain energy of 26.3 kcal/mol, is a conformationally constrained scaffold that presents a unique three-dimensional geometry for molecular recognition by biological targets.[1] Unlike more flexible aliphatic chains or larger rings, its puckered structure can lock substituents into well-defined spatial orientations, a desirable trait for optimizing ligand-receptor interactions.[4] The target molecule, this compound, combines this valuable core with two versatile functional groups—a primary alcohol and a nitrile. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the alcohol provides a handle for further derivatization, making it a highly adaptable building block for library synthesis in drug discovery.[5]

The central challenge lies in controlling the stereochemistry of the quaternary carbon. Synthesizing such centers is notoriously difficult, and doing so on a strained four-membered ring adds a further layer of complexity. This guide focuses on practical and efficient solutions to this problem.

Strategic Overview: Pathways to Enantiopurity

Two principal and complementary strategies have proven effective for accessing enantiopure this compound. The choice between them often depends on the available starting materials, scalability requirements, and desired enantiomer.

  • Enzymatic Kinetic Resolution (EKR): This method starts with the easily accessible racemic cyanohydrin. A chiral biocatalyst, typically a lipase, selectively acylates one enantiomer, allowing for the physical separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol).

  • Catalytic Asymmetric Synthesis: This more direct approach involves the enantioselective addition of a cyanide source to a prochiral precursor, cyclobutanone, using a chiral catalyst. This method can, in principle, generate the desired product with high enantiomeric excess (ee) in a single step.

The logical flow of these synthetic strategies is outlined below.

G cluster_0 Strategy 1: Enzymatic Kinetic Resolution cluster_1 Strategy 2: Catalytic Asymmetric Synthesis racemate Racemic this compound enzyme Lipase (e.g., CAL-B) + Acyl Donor racemate->enzyme sep Separation (Chromatography) enzyme->sep ester (R)-1-(Acetoxymethyl)cyclobutane-1-carbonitrile sep->ester Acylated alcohol (S)-1-(Hydroxymethyl)cyclobutane-1-carbonitrile sep->alcohol Unreacted hydrolysis Hydrolysis ester->hydrolysis alcohol_R (R)-1-(Hydroxymethyl)cyclobutane-1-carbonitrile hydrolysis->alcohol_R ketone Cyclobutanone catalyst Chiral Catalyst + Cyanide Source (e.g., TMSCN) ketone->catalyst product Enantioenriched This compound catalyst->product

Figure 1. High-level overview of synthetic strategies.

Application & Protocol 1: Enzymatic Kinetic Resolution (EKR)

Principle: EKR leverages the inherent chirality of enzymes to differentiate between enantiomers of a racemic substrate. Lipases are frequently used for their ability to catalyze transesterification reactions in organic solvents. In this protocol, an immobilized lipase, such as Candida antarctica Lipase B (CAL-B), selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. This difference in reaction rates allows for the separation of the resulting ester from the unreacted alcohol, providing access to both enantiomers.[6]

Causality of Experimental Choices:

  • Enzyme: Immobilized CAL-B is chosen for its broad substrate scope, high enantioselectivity in organic media, and excellent stability, which allows for easy recovery and reuse.

  • Acyl Donor: Vinyl acetate is an ideal acyl donor. The transesterification produces acetaldehyde as a byproduct, which is volatile and does not require removal, driving the reaction equilibrium forward.

  • Solvent: A non-polar, aprotic solvent like hexane or methyl tert-butyl ether (MTBE) is used. These solvents maintain the enzyme's catalytic activity while solubilizing the substrates. Polar solvents can strip the essential water layer from the enzyme, leading to denaturation.

  • Temperature: The reaction is run at or slightly above room temperature (e.g., 30-40 °C). This provides a good balance between reaction rate and enzyme stability/selectivity. Higher temperatures can denature the enzyme.

Detailed Experimental Protocol: EKR of (±)-1-(hydroxymethyl)cyclobutane-1-carbonitrile

Materials:

  • (±)-1-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym® 435) (10-20 mg per mmol of substrate)

  • Vinyl acetate (1.5 - 2.0 eq)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (±)-1-(hydroxymethyl)cyclobutane-1-carbonitrile (e.g., 1.0 g, 8.9 mmol).

  • Solvent & Reagents: Dissolve the substrate in anhydrous MTBE (approx. 10 mL/g). Add vinyl acetate (e.g., 1.53 g, 17.8 mmol, 2.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., 180 mg).

  • Reaction: Stir the suspension at 30 °C. The reaction progress should be monitored carefully.

  • Monitoring: Withdraw small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours). Filter through a small plug of cotton, dilute with solvent, and analyze by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both products.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the enzyme on the filter with fresh MTBE. The enzyme can be dried under vacuum and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). This will yield the enantiomerically enriched alcohol (one enantiomer) and the corresponding acetate (the other enantiomer).

  • Deprotection (Optional): To obtain the other alcohol enantiomer, the purified acetate can be deprotected via hydrolysis (e.g., K₂CO₃ in methanol).

Data Interpretation & Expected Results

The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of excellent selectivity.

ParameterExpected OutcomeAnalysis Method
Conversion ~50% (for optimal ee of both components)Chiral GC/HPLC
ee (Unreacted Alcohol) >99%Chiral GC/HPLC
ee (Acetate Product) >99%Chiral GC/HPLC
Isolated Yield ~40-45% for each enantiomer (max theoretical is 50%)Gravimetric

Application & Protocol 2: Catalytic Asymmetric Cyanation

Principle: This strategy involves the direct, enantioselective construction of the chiral center. A prochiral starting material, cyclobutanone, is treated with a cyanide source in the presence of a chiral catalyst. Chiral Lewis acids, particularly those based on titanium-salen complexes, have proven effective for this type of transformation.[7][8][9] The catalyst coordinates to the carbonyl oxygen, activating it towards nucleophilic attack, while the chiral ligands sterically shield one face of the carbonyl, directing the incoming cyanide to the other face.

Causality of Experimental Choices:

  • Catalyst: A chiral Ti(IV)-salen complex is a powerful Lewis acid catalyst for asymmetric cyanohydrin synthesis.[8] Its rigid, well-defined chiral pocket provides an excellent environment for stereochemical control.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a widely used and relatively safe alternative to highly toxic HCN gas.[9] It delivers the cyanide nucleophile, and the resulting product is a silylated cyanohydrin, which is stable under the reaction conditions and can be easily deprotected during work-up.

  • Solvent: A non-coordinating solvent like dichloromethane (DCM) or toluene is essential. Coordinating solvents would compete with the substrate for binding to the Lewis acidic metal center of the catalyst, inhibiting the reaction.

  • Temperature: These reactions are often run at low temperatures (e.g., -20 °C to -78 °C) to enhance enantioselectivity. The lower thermal energy reduces the likelihood of the "unfavored" pathway, leading to a higher ee.

Detailed Experimental Protocol: Ti-Salen Catalyzed Asymmetric Cyanation

Materials:

  • Cyclobutanone (1.0 eq)

  • Chiral Ti(IV)-salen catalyst (e.g., (R,R)-Ti(salen)Cl₂) (1-5 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.1 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Standard laboratory glassware for anhydrous reactions, syringe pump, cryostat/low-temperature bath

Procedure:

  • Catalyst Activation (if necessary): In a flame-dried flask under an inert atmosphere, dissolve the chiral Ti-salen catalyst in anhydrous DCM. Stir for a short period as per the catalyst's specific protocol.

  • Reaction Setup: Cool the catalyst solution to the desired low temperature (e.g., -40 °C).

  • Substrate Addition: Add cyclobutanone to the cooled catalyst solution.

  • Cyanide Addition: Add TMSCN slowly via syringe pump over several hours. CAUTION: TMSCN is toxic and reacts with moisture to release HCN gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Slow addition is crucial to maintain a low concentration of the reactive species, which often improves enantioselectivity.

  • Reaction: Stir the mixture at the low temperature until the reaction is complete (monitor by TLC or GC-MS, looking for the disappearance of cyclobutanone).

  • Quenching & Deprotection: Once complete, quench the reaction by pouring it into a stirred solution of aqueous HCl at 0 °C. The acidic work-up serves to both destroy any remaining TMSCN and hydrolyze the O-silyl ether to the desired hydroxymethyl product.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the final product by chiral HPLC or GC.

Data Interpretation & Expected Results

This method directly provides the enantioenriched product, with the yield and ee being the primary metrics of success.

ParameterExpected OutcomeAnalysis Method
Isolated Yield 70-95%Gravimetric
Enantiomeric Excess (ee) 85-98%Chiral HPLC/GC

Conclusion

Both enzymatic kinetic resolution and catalytic asymmetric synthesis represent powerful and viable strategies for producing enantiomerically pure this compound. EKR is an excellent choice when the racemic starting material is readily available and access to both enantiomers is desired. While the maximum yield for each is 50%, the high selectivity and operational simplicity of modern immobilized enzymes make it a very attractive method. In contrast, catalytic asymmetric cyanation is a more atom-economical approach that can deliver high yields of a single enantiomer directly from a simple prochiral precursor. The choice of method will ultimately be guided by project-specific needs, including required scale, cost of reagents and catalysts, and the specific enantiomer of interest.

References

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones.Journal of the American Chemical Society.
  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.National Institutes of Health (PMC).
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition.Journal of the American Chemical Society.
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition.PubMed.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.National Institutes of Health (PMC).
  • New Methods for Chiral Cyanohydrin Synthesis.DiVA portal.
  • The synthesis of chiral cyanohydrins by oxynitrilases.PubMed.
  • Synthesis and elaboration of cyanohydrins.ResearchGate.
  • Efficient Synthesis and Analysis of Chiral Cyanohydrins.DiVA portal.
  • Cyclobutane Derivatives in Drug Discovery.PharmaBlock.
  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins.Benchchem.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.National Academic Digital Library of Ethiopia.
  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters.PubMed Central.
  • Cyclobutanes in Small‐Molecule Drug Candidates.PubMed Central.
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.Life Chemicals.
  • Background for asymmetric cyclobutane synthesis.ResearchGate.
  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.PubMed Central.
  • Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G.PubMed.
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.PubMed.

Sources

The Rising Star in 3D Scaffolding: A Technical Guide to 1-(Hydroxymethyl)cyclobutane-1-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. Medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic ring systems, seeking to improve physicochemical properties, target engagement, and metabolic stability. Among the emerging players in this space is the compact and functionally rich scaffold, 1-(hydroxymethyl)cyclobutane-1-carbonitrile . This guide provides an in-depth exploration of its synthesis, functional group manipulations, and strategic applications in modern drug discovery programs.

The Allure of the Cyclobutane Core: More Than Just a Strained Ring

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now celebrated for the very properties that make it unique.[1][2] Its puckered, three-dimensional conformation provides a rigid framework that can orient appended functional groups in precise vectors, enabling exquisite interactions with biological targets.[3][4] Unlike more flexible aliphatic rings, the cyclobutane scaffold can reduce the entropic penalty upon binding, potentially leading to enhanced potency.[2]

This compound is a particularly attractive building block due to its bifunctional nature. The primary alcohol serves as a versatile handle for introducing a wide array of substituents through etherification, esterification, or oxidation. Simultaneously, the nitrile group is a gateway to primary amines, amides, and carboxylic acids, all of which are pivotal functional groups in pharmacologically active agents.[5]

Synthesis of the Scaffold: A Foundational Protocol

The most direct route to this compound is the formation of a cyanohydrin from cyclobutanone. This classic reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon.[6][7] While a specific, peer-reviewed protocol for this exact transformation is not widely available, the following procedure is based on well-established principles of cyanohydrin synthesis.[8]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from cyclobutanone.

Materials:

  • Cyclobutanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Methylene chloride

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a stir bar and place it in an ice bath.

  • Cyanide Solution: Prepare a solution of sodium cyanide (1.1 equivalents) in water.

  • Addition of Cyclobutanone: To the stirred, cooled cyanide solution, add cyclobutanone (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

  • Acidification: After the addition of cyclobutanone is complete, slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 10°C. Caution: This step generates highly toxic hydrogen cyanide gas. Ensure the fume hood is functioning properly and take all necessary safety precautions.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or methylene chloride (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome: A colorless to pale yellow oil.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic nitrile stretch (around 2250 cm⁻¹) and a broad hydroxyl stretch (around 3400 cm⁻¹).

Harnessing the Power of Bifunctionality: Key Transformations and Protocols

The true utility of this compound lies in its potential for diverse chemical modifications. The following protocols detail some of the most valuable transformations.

Protocol 2: Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile to a primary amine creates a key building block for the synthesis of various bioactive molecules, including those with a 1-aminomethyl-1-(hydroxymethyl)cyclobutane core. This transformation can be achieved using several reducing agents.[9][10]

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [9]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium hydroxide (NaOH), aqueous solution

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the suspension in an ice bath and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(aminomethyl)cyclobutanol.

Method B: Catalytic Hydrogenation [6][10]

Materials:

  • This compound

  • Raney Nickel or Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in methanol or ethanol. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.

  • Catalyst Addition: Add the Raney Nickel or Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Place the vessel in a Parr shaker, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Shake the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Workup: Carefully filter the catalyst through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the desired 1-(aminomethyl)cyclobutanol.

Data Summary: Comparison of Nitrile Reduction Methods

MethodReagentTypical ConditionsAdvantagesDisadvantages
A LiAlH₄Anhydrous ether/THF, refluxHigh reactivity, generally good yieldsRequires strictly anhydrous conditions, hazardous quenching
B H₂/CatalystMethanol/Ethanol, H₂ pressureCleaner workup, scalablePotential for side reactions (secondary amines), requires specialized equipment
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis of the nitrile group provides access to 1-carboxy-1-(hydroxymethyl)cyclobutane, a valuable building block for the synthesis of amides and esters.[4][11]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with an excess of aqueous sodium hydroxide (e.g., 6M) or concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC.

  • Workup (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic.

  • Workup (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Experimental Workflow: Derivatization of this compound

G start This compound amine 1-(Aminomethyl)cyclobutanol start->amine Reduction (LiAlH₄ or H₂/Catalyst) acid 1-Carboxy-1-(hydroxymethyl)cyclobutane start->acid Hydrolysis (H⁺ or OH⁻, heat) ether Ether Derivatives start->ether Williamson Ether Synthesis amide Amide Derivatives acid->amide Amide Coupling ester Ester Derivatives acid->ester Esterification

Caption: Key synthetic transformations of the scaffold.

Application in Drug Discovery: A Case Study in JAK Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases.[12][13] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Many JAK inhibitors feature complex heterocyclic cores appended with carefully optimized substituent groups.[14]

Conceptual Application Workflow:

G scaffold This compound amine 1-(Aminomethyl)cyclobutanol scaffold->amine Reduction coupling Coupling Reaction (e.g., SₙAr) amine->coupling heterocycle Bioactive Heterocycle (e.g., Pyrrolo[2,3-d]pyrimidine) heterocycle->coupling lead Lead Compound coupling->lead optimization Lead Optimization lead->optimization SAR Studies candidate Clinical Candidate optimization->candidate

Caption: Use of the scaffold in a drug discovery cascade.

The aminomethyl derivative of our scaffold can be coupled to a suitable heterocyclic core, such as the pyrrolo[2,3-d]pyrimidine found in tofacitinib, via nucleophilic aromatic substitution (SₙAr).[15] The hydroxymethyl group can then be further modified to fine-tune solubility, metabolic stability, and target engagement.

Conclusion

This compound is a potent and versatile molecular scaffold that offers a compelling entry into the realm of 3D-rich chemical space. Its straightforward synthesis and the orthogonal reactivity of its hydroxyl and nitrile functionalities provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. As the demand for drugs with improved properties continues to grow, the strategic incorporation of such unique building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of cyanohydrins.
  • University of Nebraska-Lincoln Digital Commons. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Retrieved from [Link]

  • PubMed. (n.d.). An Update on JAK Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

  • PubMed Central. (n.d.). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Retrieved from [Link]

  • MDPI. (n.d.). Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Chemistry LibreTexts. (n.d.). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the user's request:

Topic: Improving the yield of 1-(hydroxymethyl)cyclobutane-1-carbonitrile synthesis Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and organic synthesis, often used as an intermediate for more complex pharmaceutical agents.[1] This guide is designed for researchers and drug development professionals to troubleshoot common issues and improve reaction yields. We will delve into the mechanistic reasoning behind protocol choices, providing a framework for logical problem-solving.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is typically approached via a two-step sequence starting from cyclobutanone. This method involves the formation of a cyanohydrin intermediate, followed by a hydroxymethylation reaction.

  • Step 1: Cyanohydrin Formation. Cyclobutanone reacts with a cyanide source in a nucleophilic addition to form 1-hydroxycyclobutane-1-carbonitrile (cyclobutanone cyanohydrin).[2][3] This reaction is reversible and base-catalyzed.

  • Step 2: Hydroxymethylation. The cyanohydrin intermediate is then reacted with a formaldehyde source. A base deprotonates the α-carbon (the carbon bearing both the hydroxyl and nitrile groups), generating a carbanion that subsequently attacks formaldehyde to yield the final product.

Synthetic_Pathway Cyclobutanone Cyclobutanone Cyanohydrin 1-Hydroxycyclobutane- 1-carbonitrile Cyclobutanone->Cyanohydrin + KCN/HCN (Step 1) FinalProduct 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile Cyanohydrin->FinalProduct + Formaldehyde (Step 2)

Figure 1. Overall synthetic scheme for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, organized by reaction step.

Step 1: Formation of 1-Hydroxycyclobutane-1-carbonitrile

Q1: My reaction shows low or no conversion of cyclobutanone. What are the likely causes and solutions?

A1: This is a frequent issue often related to reaction equilibrium or reagent activity. The cyanohydrin reaction is reversible, and for some ketones, the equilibrium lies towards the starting materials.[4]

  • Causality & Explanation:

    • pH is Critical: The reaction requires the cyanide anion (CN⁻) as the nucleophile, which is favored at higher pH. However, if the pH is too high, it can promote unwanted side reactions. Conversely, the proton source (often HCN, formed in situ) is needed to protonate the intermediate alkoxide. A delicate balance is required.

    • Inactive Cyanide Source: Alkali metal cyanides (NaCN, KCN) can degrade over time through moisture and atmospheric CO₂. Trimethylsilyl cyanide (TMSCN) is an excellent alternative but is more sensitive to moisture.

    • Steric Hindrance: While cyclobutanone is not exceptionally hindered, bulky substituents on similar ketones can significantly impede cyanohydrin formation.[3]

  • Troubleshooting Steps:

    • Verify Cyanide Source: Use a fresh, unopened container of KCN or NaCN. If yields are still low, consider using TMSCN, which often drives the reaction forward by forming a silylated cyanohydrin.

    • Optimize pH: If using KCN/NaCN with an acid (like acetic acid), the pH should be weakly acidic to neutral to ensure a sufficient concentration of both HCN and CN⁻. You can monitor the pH of the reaction mixture.

    • Temperature Control: The reaction is typically exothermic. Running the reaction at a lower temperature (0-5 °C) can shift the equilibrium towards the product and minimize side reactions.

Q2: I'm observing significant byproduct formation or polymerization. How can I prevent this?

A2: Byproduct formation often stems from the high reactivity of the cyanide anion and the enolizable nature of cyclobutanone under basic conditions.

  • Causality & Explanation:

    • Cyanide Polymerization: In strongly acidic or basic solutions, cyanide can polymerize, forming a brown, insoluble material.

    • Aldol Condensation: Cyclobutanone has acidic α-protons. A strong base can deprotonate the ketone, leading to self-condensation (aldol reaction) as a competing pathway.

    • Benzoin Condensation: While primarily an issue for aromatic aldehydes, it serves as an example of a competing reaction pathway for the cyanide ion.[4]

  • Troubleshooting Steps:

    • Slow Reagent Addition: Add the cyanide source slowly to the solution of cyclobutanone at a controlled, low temperature (0-5 °C). This maintains a low instantaneous concentration of the nucleophile, disfavoring polymerization and self-condensation.

    • Use a Buffered System: Employing a buffer (e.g., acetic acid/sodium acetate) can help maintain the optimal pH range, preventing excursions into strongly basic conditions that favor the aldol reaction.

    • Consider an Alternative Method: The Urech cyanohydrin method, which uses an alkali cyanide and acetic acid, is a classic approach designed to manage these issues.[4]

Step 2: Hydroxymethylation Reaction

Q3: The second step is giving a very low yield of the final product. Where should I start investigating?

A3: Low yield in this step often points to issues with carbanion formation, the reactivity of the formaldehyde source, or instability of the cyanohydrin intermediate.

  • Causality & Explanation:

    • Cyanohydrin Reversion: The cyanohydrin can revert to cyclobutanone under the basic conditions required for the hydroxymethylation. This depletes the substrate for the second step.

    • Formaldehyde Source: Aqueous formaldehyde (formalin) introduces water, which can interfere with the reaction. It also has a tendency to polymerize into paraformaldehyde or trioxane. Using paraformaldehyde and heating to depolymerize it in situ provides a controlled, anhydrous source of formaldehyde.

    • Base Strength: The base must be strong enough to deprotonate the α-carbon of the cyanohydrin but not so strong that it promotes widespread decomposition or polymerization.

  • Troubleshooting Steps:

    • Telescope the Reaction: To minimize the reversion of the cyanohydrin, it is often best to perform the hydroxymethylation directly on the crude cyanohydrin from Step 1 without extensive purification or delay.

    • Use Paraformaldehyde: Substitute aqueous formaldehyde with high-purity paraformaldehyde. It can be added directly to the reaction mixture, depolymerizing under the reaction conditions to provide a steady, anhydrous supply of formaldehyde.

    • Optimize Base and Solvent: Use a non-nucleophilic base like potassium carbonate or triethylamine in an aprotic solvent like DMF or THF. The choice of base is critical to favor deprotonation of the cyanohydrin over other side reactions. A similar strategy is employed in the synthesis of 1-(hydroxymethyl)cyclohexanol.[5]

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Impurities often include unreacted starting materials, polymeric materials from formaldehyde, and potentially di-hydroxymethylated products.

  • Causality & Explanation:

    • Unreacted Cyanohydrin: If the hydroxymethylation is incomplete, the starting cyanohydrin will be a major impurity.

    • Polyoxymethylene: Excess formaldehyde can polymerize, especially under basic conditions, leading to waxy or solid byproducts that complicate workup.

    • Side Products: The product itself has a hydroxyl group that could potentially react further, although this is less likely under controlled conditions.

  • Troubleshooting Steps:

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic extract with water can help remove salts and water-soluble impurities. A wash with a mild brine solution can aid in breaking up emulsions.

    • Column Chromatography: This is the most effective method for purification. A silica gel column using a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the final product is significantly higher than the starting materials due to the two hydroxyl and nitrile groups.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.[6]

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve cyclobutanone (1.0 eq) in a suitable solvent like dichloromethane or THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of potassium cyanide (1.1 eq) in water over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Concurrently, or subsequently, add a solution of acetic acid (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of cyclobutanone.

  • Workup: Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude cyanohydrin is often a pale yellow oil and can be used directly in the next step.

Protocol 2: Synthesis of this compound
  • Setup: Dissolve the crude 1-hydroxycyclobutane-1-carbonitrile (1.0 eq) from the previous step in anhydrous DMF or THF in a round-bottom flask under nitrogen.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) and paraformaldehyde (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-12 hours. The paraformaldehyde will slowly depolymerize and react.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes) to yield the final product as a viscous oil or low-melting solid.

Data Summary & Comparison

ParameterStep 1: Cyanohydrin FormationStep 2: HydroxymethylationRationale / Key Insight
Key Reagents Cyclobutanone, KCN, Acetic AcidCyanohydrin, Paraformaldehyde, K₂CO₃Paraformaldehyde is preferred over formalin to maintain anhydrous conditions.[7]
Equivalents 1.0 : 1.1 : 1.11.0 : 1.5 : 1.5A slight excess of cyanide ensures full conversion. Excess base and formaldehyde drive the second reaction.
Solvent THF or DCMAnhydrous DMF or THFAprotic polar solvents are ideal for the second step to facilitate the reaction of the carbanion.
Temperature 0 °C to Room Temp.50-60 °CInitial cooling in Step 1 controls the exothermic reaction; heating in Step 2 is needed to depolymerize paraformaldehyde.
Typical Yield >90% (crude)60-80% (after purification)The crude cyanohydrin yield is often high, but purification losses can occur. The second step is the main determinant of overall yield.
Purification Direct use or aqueous workupFlash Column ChromatographyThe final product's increased polarity makes chromatography the purification method of choice.

Logical Workflow for Troubleshooting

This flowchart provides a systematic approach to diagnosing and solving yield issues.

Troubleshooting_Workflow Start Low Overall Yield CheckStep1 Analyze Step 1 (Cyanohydrin Formation) Start->CheckStep1 Step1_OK Step 1 Yield > 85%? CheckStep1->Step1_OK Yes Step1_Low Low Conversion of Cyclobutanone? CheckStep1->Step1_Low No CheckStep2 Analyze Step 2 (Hydroxymethylation) Step1_OK->CheckStep2 Fix_Reagents ACTION: - Use fresh KCN/TMSCN - Check solvent purity Step1_Low->Fix_Reagents Yes Fix_Conditions ACTION: - Optimize pH (buffer) - Lower temperature (0°C) - Increase reaction time Step1_Low->Fix_Conditions No, byproducts observed Fix_Formaldehyde ACTION: - Use paraformaldehyde - Ensure anhydrous conditions CheckStep2->Fix_Formaldehyde Suspect formaldehyde source Fix_Base ACTION: - Use K₂CO₃ or Et₃N - Ensure solvent is dry (DMF/THF) CheckStep2->Fix_Base Suspect base/solvent Fix_Purification ACTION: - Optimize chromatography gradient - Check for product in aqueous layer CheckStep2->Fix_Purification Purification issues

Figure 2. A logical workflow for troubleshooting low yields in the synthesis.

References

  • Bellus, D., & Ernst, B. (1988). Cyclobutane Derivatives in Organic Synthesis. Angewandte Chemie International Edition in English, 27(6), 797-827. [Link]

  • Namyslo, J. C., & Stanitzki, M. M. (2006). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 106(11), 4776-4847. [Link]

  • Mata, E. G. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(3), 621-666. [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Coll. Vol. 6, p.321 (1988); Vol. 55, p.39 (1976). [Link]

  • Filo. (2025). Draw structures of the following derivatives. (a) Cyanohydrin of cyclobutanone. Retrieved from [Link]

  • Arrhenius, G., et al. (1994). Archean geochemistry of formaldehyde and cyanide and the oligomerization of cyanohydrin. Origins of Life and Evolution of the Biosphere, 24(1), 1-17. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Coll. Vol. 9, p.468 (1998); Vol. 72, p.43 (1995). [Link]

  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

Sources

Technical Support Center: Purification of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this valuable synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, often utilized in the development of novel therapeutic agents.[1] The presence of both a hydroxyl and a nitrile group on a strained cyclobutane ring presents unique challenges and considerations during its purification.[2] This guide provides a comprehensive overview of the most effective purification strategies, potential pitfalls, and solutions to common issues encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities will depend on the synthetic route used. A typical synthesis involves the reaction of cyclobutanone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide, to form the cyanohydrin.[3] Potential impurities include:

  • Unreacted cyclobutanone

  • Excess cyanide salts or reagents

  • Side products from polymerization or decomposition

  • Solvents used in the reaction and workup

Q2: What are the primary methods for purifying this compound?

The primary purification methods for this compound are:

  • Flash Column Chromatography: This is a versatile and widely used technique for separating compounds with different polarities.[4]

  • Vacuum Distillation: Due to the presence of the hydroxyl group, this compound is likely to have a higher boiling point, and vacuum distillation can be employed to purify it from non-volatile impurities or solvents with significantly different boiling points. This method is particularly useful for cyanohydrins to prevent thermal decomposition.[5][6]

  • Recrystallization: If the compound is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity.[7][8]

Q3: How do I choose the best purification method for my sample?

The choice of purification method depends on several factors:

  • Scale of the reaction: For small-scale purifications (<1g), flash chromatography is often the most convenient method. For larger scales, vacuum distillation or recrystallization may be more practical.

  • Nature of the impurities: If the impurities have significantly different polarities from the desired product, chromatography is an excellent choice. If the impurities are non-volatile, distillation is a good option.

  • Desired final purity: For very high purity requirements, a combination of methods, such as distillation followed by recrystallization or chromatography, may be necessary.

Q4: Is this compound prone to decomposition during purification?

Yes, cyanohydrins can be thermally unstable and may revert to the starting ketone and cyanide, especially at elevated temperatures or under basic or acidic conditions.[5][9] The strained cyclobutane ring can also contribute to potential thermal sensitivity.[10] Therefore, it is crucial to use mild purification conditions, such as low-temperature vacuum distillation or avoiding excessive heat during chromatography solvent evaporation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. Incorrect solvent system (eluent).Perform thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation (Rf of the product between 0.2-0.4).
Co-elution with a non-polar impurity like unreacted cyclobutanone.Start with a less polar eluent to first elute the non-polar impurities before increasing the polarity to elute the product.
Overloading the column.Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Product streaking on the column. The compound may be too polar for the chosen solvent system.Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent to improve peak shape.
The compound is degrading on the silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is base-sensitive.
Low recovery of the product. The product is highly retained on the column.Increase the polarity of the eluent significantly at the end of the purification to wash the column.
The product is volatile and is being lost during solvent evaporation.Use a rotary evaporator with a cold trap and a low-temperature water bath. Avoid high vacuum.[10]
Vacuum Distillation
Problem Possible Cause(s) Solution(s)
The compound is not distilling at the expected temperature. The vacuum is not low enough.Check the vacuum pump and all connections for leaks.
The thermometer is placed incorrectly.Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
The compound is decomposing in the distillation flask (turning dark). The heating bath temperature is too high.Use a heating mantle with a stirrer and gradually increase the temperature. Avoid localized overheating. Distill as rapidly as possible to minimize the time at high temperature.[5]
The crude material contains acidic or basic impurities that catalyze decomposition.Neutralize the crude material with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add new boiling chips or use a magnetic stirrer.
Recrystallization
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable.The ideal solvent should dissolve the compound when hot but not at room temperature.[7] Perform small-scale solubility tests to find a suitable solvent or solvent pair.
The compound "oils out" instead of crystallizing. The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent pair.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8]
Low recovery of crystals. The compound is too soluble in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel in the chosen eluent.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[4]

  • Loading the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if necessary to remove non-polar impurities. Gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with a low-temperature water bath.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss.

  • Sample Charging: Place the crude material in the distillation flask with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Collecting Fractions: Collect the fraction that distills at a constant temperature. It is advisable to collect a forerun of any low-boiling impurities first.[5]

  • Completion: Stop the distillation when the temperature drops or when most of the material has distilled.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot and not when cold.[7][8]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot recrystallization solvent to just dissolve the solid.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC, NMR) Crude->Analysis Chromatography Flash Column Chromatography Analysis->Chromatography Impurities of different polarity Distillation Vacuum Distillation Analysis->Distillation Non-volatile impurities Recrystallization Recrystallization Analysis->Recrystallization Solid product Pure_Product Pure Product Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Logic for Poor Chromatographic Separation

ChromatographyTroubleshooting Start Poor Separation Check_Solvent Optimize Solvent System (TLC) Start->Check_Solvent Check_Loading Reduce Sample Load Check_Solvent->Check_Loading Still poor Success Good Separation Check_Solvent->Success Improved Consider_Streaking Is Product Streaking? Check_Loading->Consider_Streaking Still poor Check_Loading->Success Improved Modify_Eluent Add Polar Modifier (e.g., MeOH) Consider_Streaking->Modify_Eluent Yes Change_Stationary_Phase Use Alumina or Deactivated Silica Consider_Streaking->Change_Stationary_Phase No Modify_Eluent->Success Change_Stationary_Phase->Success

Caption: Troubleshooting guide for poor chromatographic separation.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
  • Organic Syntheses. (n.d.). Acetone cyanohydrin.
  • Google Patents. (1973). US3742016A - Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps.
  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Google Patents. (1985). US4517132A - Process for preparation of cyanohydrins.
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of Toronto. (n.d.). Recrystallization1.
  • Google Patents. (1970). US3527808A - Process for purification of tris(hydroxymethyl)aminomethane.
  • National Center for Biotechnology Information. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Wikipedia. (n.d.). Cyanohydrin.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • University of California, Irvine. (n.d.). recrystallization.pdf.
  • PrepChem.com. (n.d.). Synthesis of acetone cyanohydrin.
  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile.
  • Chemspace. (n.d.). 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • ChemScene. (n.d.). 3-(Hydroxymethyl)cyclobutane-1-carbonitrile.
  • Chemistry LibreTexts. (2023). Cyanohydrins.
  • ChemScene. (n.d.). 1-(Isopropoxymethyl)cyclobutane-1-carbonitrile.
  • ResearchGate. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. PubChem.
  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • Pearson. (n.d.). Cyanohydrin Practice Problems.
  • National Center for Biotechnology Information. (n.d.). 1-Cyclobutene-1-carbonitrile. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione.
  • BenchChem. (n.d.). Technical Support Center: 1-Vinylcyclobutene Sample Purification.

Sources

Technical Support Center: Stability and Degradation of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this unique bifunctional molecule. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

This document provides troubleshooting guides for common experimental issues, answers to frequently asked questions, and detailed protocols for stability assessment. The information herein is synthesized from established principles of organic chemistry, focusing on the reactivity of cyanohydrins and strained cyclobutane systems.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you might encounter during your work with this compound, offering potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of compound purity over time in solution. Hydrolysis: The cyanohydrin is susceptible to hydrolysis, especially in aqueous solutions or in the presence of acidic or basic impurities. This can lead to the formation of 1-hydroxycyclobutane-1-carboxylic acid or its corresponding amide.[1][2][3][4][5]- pH Control: Ensure your solvent is neutral and buffered if necessary. Avoid acidic or basic conditions unless required for a specific reaction. - Solvent Choice: Use anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane) for storage of solutions. If aqueous solutions are necessary, prepare them fresh and use them promptly. - Low Temperature: Store solutions at low temperatures (2-8 °C or frozen) to slow down the rate of hydrolysis.
Unexpected formation of cyclobutanone. Reversible Decomposition: Cyanohydrin formation is a reversible reaction.[3][6] The compound can decompose back to cyclobutanone and hydrogen cyanide, especially when heated or in the presence of strong acids or bases.[7]- Temperature Control: Avoid excessive heating of the compound or its solutions. Perform reactions at the lowest effective temperature. - pH Neutrality: Maintain a neutral pH to minimize catalytic decomposition. Strong acids and bases can significantly accelerate this process.[7]
Inconsistent analytical results (e.g., HPLC, NMR). On-column Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic, or if the column temperature is elevated. Isomerization: The cyclobutane ring may undergo isomerization under certain conditions, although this is less common without specific reagents or energy input.- Optimize HPLC Method: Use a neutral mobile phase (e.g., buffered at pH 7). Employ lower column temperatures. Screen different stationary phases to find one that is most inert. - Fresh Sample Preparation: Analyze samples as quickly as possible after preparation to minimize degradation in the analysis solvent.
Low yield in reactions involving the hydroxymethyl group. Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized, especially in the presence of oxidizing agents or air over long periods.[8] This could lead to the formation of the corresponding aldehyde or carboxylic acid.- Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Avoid Incompatible Reagents: Be mindful of the compatibility of other reagents in your reaction mixture that could act as oxidizing agents.

II. Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.[9] For solutions, prepare them fresh in anhydrous, aprotic solvents and store at low temperatures for short periods.

2. How does the cyclobutane ring affect the stability of the molecule?

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can make it susceptible to ring-opening reactions under certain conditions such as strong acidic or basic environments, or upon exposure to heat or UV light.[10][11][12] This is a critical consideration in designing reaction conditions and during storage.

3. What are the primary degradation pathways for this compound?

The two most likely degradation pathways under typical laboratory conditions are:

  • Hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide.[1][5]

  • Reversible decomposition to cyclobutanone and hydrogen cyanide.[7]

The following diagram illustrates these potential degradation pathways:

This compound This compound 1-hydroxycyclobutane-1-carboxylic acid 1-hydroxycyclobutane-1-carboxylic acid This compound->1-hydroxycyclobutane-1-carboxylic acid Acid/Base Hydrolysis 1-hydroxycyclobutane-1-carboxamide 1-hydroxycyclobutane-1-carboxamide This compound->1-hydroxycyclobutane-1-carboxamide Mild Hydrolysis Cyclobutanone + HCN Cyclobutanone + HCN This compound->Cyclobutanone + HCN Decomposition (Heat, Acid/Base)

Caption: Potential degradation pathways of this compound.

4. Is this compound toxic?

While nitriles themselves are a class of organic compounds, cyanohydrins can be toxic due to their potential to release hydrogen cyanide.[13] Therefore, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in methanol to a concentration of 1 mg/mL for analysis.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Hydrolysis (0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acid Hydrolysis (0.1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Base Hydrolysis (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Base Hydrolysis (0.1M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidation (3% H2O2, RT) Thermal (Solid, 80°C) Thermal (Solid, 80°C) Stock Solution (1 mg/mL)->Thermal (Solid, 80°C) Sample at Time Points Sample at Time Points Acid Hydrolysis (0.1M HCl, 60°C)->Sample at Time Points Base Hydrolysis (0.1M NaOH, 60°C)->Sample at Time Points Oxidation (3% H2O2, RT)->Sample at Time Points Thermal (Solid, 80°C)->Sample at Time Points Neutralization (for Acid/Base) Neutralization (for Acid/Base) Sample at Time Points->Neutralization (for Acid/Base) HPLC Analysis HPLC Analysis Sample at Time Points->HPLC Analysis Neutralization (for Acid/Base)->HPLC Analysis

Caption: Workflow for a forced degradation study.

IV. References

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • QuickTakes. (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? Chemistry. [Link]

  • YouTube. (2020, December 28). Cyanohydrin formation and hydrolysis. [Link]

  • PubChem. (n.d.). 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

  • Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.

  • ResearchGate. (n.d.). Selective oxidation of alcohols to nitriles with high-efficient Co-[Bmim]Br/C catalyst system. [Link]

  • ACS Publications. (2014, November 16). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis. [Link]

  • RSC Publishing. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Selective oxidation of alcohols to ester, aldehyde and nitriles. [Link]

  • RSC Publishing. (n.d.). Oxidant free conversion of alcohols to nitriles over Ni-based catalysts. Catalysis Science & Technology. [Link]

  • Wikipedia. (n.d.). Cyanide. [Link]

  • PubChem. (n.d.). 1-Hydroxycyclobutane-1-carbonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • ACS Publications. (2013, April 5). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters. [Link]

  • PubChem. (n.d.). 1-Cyclobutene-1-carbonitrile. [Link]

  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. [Link]

  • PMC - NIH. (2022, September 17). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. [Link]

  • Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. [Link]

  • PMC - NIH. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropaneacetonitrile. [Link]

  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. [Link]

  • ResearchGate. (n.d.). Microbial degradation of nitriles (R = aliphatic, aromatic or aryl group). [Link]

  • ResearchGate. (2017, May 18). Structure, Vibrations and Relative Stability of 1-Methylcyclobutene and Methylenecyclobutane Tautomers Using DFT and CCSD Methods. [Link]

  • Morressier. (2022, March 24). Mechanically active degradable/depolymerizable polymers. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a strained cyclobutane ring, a primary alcohol, and a nitrile group. This unique combination of functionalities presents both synthetic opportunities and challenges. The inherent ring strain of the cyclobutane scaffold, approximately 26 kcal/mol, significantly influences its reactivity.[1] While generally stable at room temperature, the four-membered ring can undergo cleavage under various conditions, including acidic, basic, oxidative, and reductive environments.[2] This guide will help you navigate the nuances of derivatizing this compound, focusing on the selective transformation of the hydroxyl and nitrile moieties while preserving the integrity of the cyclobutane core.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the derivatization of this compound.

Section 1: Oxidation of the Hydroxymethyl Group
Q1: I am trying to oxidize the primary alcohol to an aldehyde, but I am getting low yields and formation of the carboxylic acid. How can I improve the selectivity for the aldehyde?

A1: This is a classic challenge in the oxidation of primary alcohols. Over-oxidation to the carboxylic acid is a common side reaction.[3] To favor the formation of the aldehyde, you need to carefully control the reaction conditions and choose the appropriate oxidizing agent.

Causality: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (formed from sodium or potassium dichromate with sulfuric acid) will readily oxidize primary alcohols to carboxylic acids.[4][5] To stop at the aldehyde stage, you need a milder oxidizing agent and conditions that remove the aldehyde from the reaction mixture as it is formed, preventing further oxidation.

Troubleshooting Steps & Recommendations:

  • Choice of Oxidant:

    • Pyridinium chlorochromate (PCC): This is a go-to reagent for the mild oxidation of primary alcohols to aldehydes. It is typically used in an anhydrous solvent like dichloromethane (DCM).

    • Dess-Martin Periodinane (DMP): Another excellent choice for selective oxidation to the aldehyde under mild, neutral conditions.

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride or trifluoroacetic anhydride) followed by quenching with a hindered base (e.g., triethylamine). It is highly effective for sensitive substrates.

  • Reaction Conditions:

    • Control Stoichiometry: Use a slight excess of the alcohol relative to the oxidizing agent to ensure there isn't enough oxidant to facilitate the second oxidation step.[3]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed.

    • Distillation: If the resulting aldehyde is volatile, distilling it off as it forms can be an effective strategy to prevent its further oxidation.[3]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC DCM, room temperatureReadily available, relatively mildChromium-based (toxic)
DMP DCM, room temperatureMild, neutral conditions, high yieldsCan be explosive under certain conditions
Swern Oxidation DCM, -78 °C to room temp.High yields, good for sensitive substratesRequires cryogenic temperatures, unpleasant odor
Q2: My oxidation reaction is sluggish and does not go to completion. What could be the issue?

A2: Incomplete conversion can stem from several factors, including reagent quality, solvent purity, and reaction setup.

Causality: Oxidizing agents can be sensitive to moisture and impurities. For instance, PCC and DMP are moisture-sensitive. In a Swern oxidation, anhydrous conditions are critical for the formation of the active oxidizing species.

Troubleshooting Steps & Recommendations:

  • Reagent Quality: Ensure your oxidizing agent is fresh and has been stored properly.

  • Solvent Purity: Use anhydrous solvents. Traces of water can deactivate the oxidizing agent.

  • Activation: For Swern oxidations, ensure the activating agent (e.g., oxalyl chloride) is added slowly at low temperature to the DMSO before the addition of the alcohol.

  • Temperature: While low temperatures are generally preferred to control selectivity, a reaction that is too cold may proceed very slowly. If the reaction is clean but slow, consider gradually warming it to the recommended temperature.

Section 2: Derivatization of the Nitrile Group
Q3: I am attempting to hydrolyze the nitrile to a carboxylic acid, but the reaction is incomplete, or I am observing decomposition of my starting material. What are the optimal conditions?

A3: Nitrile hydrolysis typically requires harsh conditions (strong acid or base and heat), which can be problematic for a strained ring system like cyclobutane.[6][7] The key is to find a balance that promotes hydrolysis without inducing ring-opening or other side reactions.[2][8]

Causality: The carbon atom of a nitrile is less electrophilic than a carbonyl carbon, making direct nucleophilic attack by water very slow.[9] Acid or base catalysis is necessary to activate the nitrile. However, the high temperatures and extreme pH required can lead to decomposition of the cyclobutane ring.

Troubleshooting Steps & Recommendations:

  • Acid-Catalyzed Hydrolysis:

    • Conditions: Heating under reflux with a dilute mineral acid like HCl or H2SO4 is a common method.[10]

    • Troubleshooting: If you observe decomposition, try using milder acidic conditions. A mixture of acetic acid and water with a catalytic amount of a stronger acid might be effective. Monitoring the reaction time is crucial to minimize byproduct formation.

  • Base-Catalyzed Hydrolysis:

    • Conditions: Refluxing with an aqueous solution of a strong base like NaOH or KOH will hydrolyze the nitrile to a carboxylate salt, which can then be acidified to yield the carboxylic acid.[10]

    • Troubleshooting: Similar to acid hydrolysis, if decomposition is an issue, try using a lower concentration of the base or a milder base like Ba(OH)2.

  • Stopping at the Amide:

    • It is possible to stop the hydrolysis at the amide stage under controlled conditions.[7] This can often be achieved using milder basic conditions, for example, with hydrogen peroxide in a basic solution.[7]

ConditionProductAdvantagesChallenges
Strong Acid (e.g., 6M HCl, reflux) Carboxylic AcidDrives reaction to completionPotential for ring decomposition
Strong Base (e.g., 6M NaOH, reflux) Carboxylate SaltEffective for hydrolysisPotential for ring decomposition
Controlled Basic Hydrolysis (e.g., H2O2, base) AmideIsolates the intermediate amideMay require careful optimization
Q4: I want to reduce the nitrile to a primary amine. What reducing agent should I use to avoid reducing other functional groups that might be present on my molecule?

A4: The choice of reducing agent is critical for chemoselectivity.

Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) will readily reduce nitriles to primary amines.[6] However, LiAlH4 will also reduce esters, carboxylic acids, and aldehydes. A milder reducing agent is needed if these functional groups are to be preserved.

Troubleshooting Steps & Recommendations:

  • Lithium Aluminum Hydride (LiAlH4): This is the most common and effective reagent for reducing nitriles to primary amines. It requires an anhydrous ethereal solvent (like THF or diethyl ether) and a subsequent aqueous workup.

  • Catalytic Hydrogenation: Hydrogenation over a catalyst like Raney Nickel or a Platinum or Palladium catalyst can also effect this transformation. This method can sometimes be milder and more selective than using metal hydrides.

  • Borane Reagents: Borane-tetrahydrofuran complex (BH3-THF) can also be used.

Section 3: Protecting Group Strategies
Q5: I need to perform a reaction on the nitrile group, but the hydroxymethyl group is interfering. What is a suitable protecting group for the primary alcohol?

A5: Selecting an appropriate protecting group is crucial for a successful multi-step synthesis. The ideal protecting group should be easy to install, stable to the reaction conditions used for the nitrile modification, and easy to remove without affecting the rest of the molecule.[11]

Causality: The hydroxyl group is nucleophilic and acidic, which can interfere with reactions targeting the nitrile, especially those involving strong bases or organometallics.

Recommended Protecting Groups for the Hydroxyl Group:

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride (e.g., TBSCl), Imidazole, DMFFluoride source (e.g., TBAF) or acidStable to most non-acidic, non-fluoride conditions.[12]
Benzyl Ether (Bn) Benzyl bromide (BnBr), NaH, THFCatalytic Hydrogenation (H2, Pd/C)Stable to a wide range of acidic and basic conditions.
Tetrahydropyranyl Ether (THP) Dihydropyran (DHP), catalytic acid (e.g., PPTS)Acidic conditions (e.g., aq. HCl)Stable to basic, reductive, and oxidative conditions.[12]

Experimental Workflow: Protection of the Hydroxyl Group as a TBS Ether

G cluster_0 Protection Workflow A This compound B Add TBSCl and Imidazole in DMF C Stir at Room Temperature D Monitor by TLC E Aqueous Workup F Purification (Column Chromatography) G TBS-protected product

Caption: Workflow for TBS protection of the hydroxyl group.

Section 4: Ring Stability and Purification
Q6: I am concerned about the stability of the cyclobutane ring during my derivatization reactions. Under what conditions is ring-opening a significant risk?

A6: The cyclobutane ring is strained and can undergo ring-opening reactions, particularly under harsh conditions.[8][13]

Causality: The angle and torsional strain in the four-membered ring make it susceptible to cleavage.[8][14] This can be initiated by strong acids, bases, heat, or certain transition metal catalysts.

Conditions to Approach with Caution:

  • High Temperatures: Prolonged heating, especially above 100-120 °C, can promote thermal rearrangements or decomposition.

  • Strongly Acidic or Basic Conditions: As mentioned in the nitrile hydrolysis section, extreme pH can lead to ring cleavage.

  • Certain Metal Catalysts: Some transition metals can catalyze the ring-opening of cyclobutanes. It is important to screen catalysts carefully if you are considering a metal-catalyzed reaction.

Q7: I am having difficulty purifying my cyclobutane derivatives. What are some common challenges and solutions?

A7: The purification of cyclobutane derivatives can be challenging due to their polarity and potential for co-elution with byproducts.

Troubleshooting Purification:

  • Column Chromatography:

    • Solvent System: A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Adding a small amount of a modifier like triethylamine can be helpful for basic compounds, while a small amount of acetic acid can aid in the purification of acidic compounds.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel and that it is properly packed.

  • Distillation: For volatile and thermally stable derivatives, distillation can be an effective purification method.[15][16]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Troubleshooting Logic for a Failed Reaction

G start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_sm Analyze Starting Material (Degraded?) start->check_sm side_reactions Identify Side Products (TLC, LC-MS, NMR) start->side_reactions troubleshoot_reagents Use Fresh Reagents Adjust Stoichiometry check_reagents->troubleshoot_reagents troubleshoot_conditions Optimize Temperature & Time Ensure Inert Atmosphere check_conditions->troubleshoot_conditions troubleshoot_sm Re-purify Starting Material check_sm->troubleshoot_sm troubleshoot_side_reactions Modify Conditions to Minimize Side Reactions side_reactions->troubleshoot_side_reactions rerun Re-run Experiment troubleshoot_reagents->rerun troubleshoot_conditions->rerun troubleshoot_sm->rerun troubleshoot_side_reactions->rerun

Caption: A decision tree for troubleshooting failed reactions.

Conclusion

The derivatization of this compound offers access to a wide range of valuable synthetic intermediates. By understanding the interplay between the reactivity of the functional groups and the stability of the cyclobutane ring, and by employing the troubleshooting strategies outlined in this guide, researchers can overcome common experimental hurdles and successfully optimize their reaction conditions.

References
  • Filo. (2025, November 16). Discuss the stability and reaction of cyclobutane. Filo.
  • Benchchem. (n.d.). Fundamental Reactivity of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Technical Guide. Benchchem.
  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
  • Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.
  • Chemguide. (n.d.).
  • Benchchem. (n.d.). Cyclobutyne: An In-depth Technical Guide on Stability and Ring Strain. Benchchem.
  • Chemguide. (n.d.). Hydrolysing nitriles. Chemguide.
  • National Institutes of Health. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC.
  • Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols. Compound Interest.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry.
  • YouTube. (2023, September 6).
  • Royal Society of Chemistry. (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm.
  • Baran Lab. (n.d.).
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
  • ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
  • Wipf Group. (n.d.). Protecting Groups. University of Pittsburgh.
  • ChemicalBook. (n.d.). 1-(aminomethyl)cyclobutane-1-carbonitrile | 1445950-93-5. ChemicalBook.
  • ResearchGate. (2025, August 6). Protection of Hydroxy Groups with Diphenylmethyl and 9‐Fluorenyl Trichloroacetimidates − Effect on Anomeric Stereocontrol.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • ChemicalBook. (n.d.). N-Boc-1-aminocyclobutanecarboxylic acid synthesis. ChemicalBook.
  • Carey & Sundberg. (n.d.). PROTECTING GROUPS. Smith College.
  • Dana Bioscience. (n.d.). 1-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride 1g. Dana Bioscience.
  • BLD Pharm. (n.d.). 1951441-21-6|1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride. BLD Pharm.
  • BLD Pharm. (n.d.). 1445950-93-5|1-(Aminomethyl)cyclobutanecarbonitrile. BLD Pharm.
  • ChemScene. (n.d.). 938064-72-3 | 3-(Hydroxymethyl)cyclobutane-1-carbonitrile. ChemScene.
  • PubMed. (n.d.). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. PubMed.
  • National Institutes of Health. (n.d.). 1-Hydroxycyclobutane-1-carbonitrile | C5H7NO | CID 43436578. PubChem.
  • Chemspace. (n.d.). 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile - C10H15NO. Chemspace.
  • OUCI. (n.d.).
  • ResearchGate. (2025, August 7). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
  • National Institutes of Health. (n.d.). 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396. PubChem.
  • Dana Bioscience. (n.d.). 3-(hydroxymethyl)cyclobutane-1-carbonitrile 1g. Dana Bioscience.

Sources

Alternative reagents for the synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the synthesis of this valuable building block, with a focus on providing alternative reagents and troubleshooting persistent experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Synthesis & Reagent Selection

Question 1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?

The synthesis of this compound typically begins with the formation of cyclobutanone cyanohydrin, which is then elaborated to the final product. The choice of the initial cyanating agent is a critical step that influences safety, yield, and scalability.

The classical approach involves the reaction of cyclobutanone with a cyanide salt (e.g., NaCN or KCN) under acidic conditions to generate hydrogen cyanide (HCN) in situ.[1][2] While effective, this method involves the handling of highly toxic and volatile HCN.[3][4]

A safer and often preferred alternative is the use of trimethylsilyl cyanide (TMSCN).[5][6] This reagent is less volatile and the reaction can be catalyzed by Lewis acids, offering milder conditions and often higher yields.[6] However, TMSCN is more expensive than traditional cyanide salts.[7]

Another alternative is the use of acetone cyanohydrin, which can serve as a less hazardous source of cyanide.[8][9]

The subsequent step involves the conversion of the nitrile group to the hydroxymethyl group. This is typically achieved through reduction of the nitrile or by reacting the cyanohydrin with a suitable organometallic reagent.

Question 2: My cyanohydrin formation from cyclobutanone is low-yielding. What are the likely causes and how can I improve it?

Low yields in cyanohydrin formation can stem from several factors. The reaction is reversible, and the equilibrium may not favor the product under your current conditions.[5][10]

Troubleshooting Steps:

  • pH Control: The reaction is highly pH-dependent.[10] For reactions using cyanide salts, maintaining a slightly acidic to neutral pH (around 4.5-6) is crucial to ensure a sufficient concentration of both the cyanide nucleophile and protonated carbonyl for the reaction to proceed efficiently without excessive generation of HCN gas.[10]

  • Temperature: Lowering the reaction temperature can shift the equilibrium towards the product, especially for less reactive ketones like cyclobutanone.[10]

  • Reaction Time: Ensure the reaction has reached equilibrium. Monitor the reaction progress by a suitable analytical method like TLC or GC-MS.

  • Purity of Reagents: Ensure your cyclobutanone is free of impurities, particularly acidic or basic contaminants that could interfere with the reaction. The purity of the cyanide source is also critical.

  • Water Content: For reactions with TMSCN, strictly anhydrous conditions are necessary to prevent the decomposition of the reagent.

Question 3: Are there any non-cyanide-based methods to synthesize this compound?

While cyanide-based routes are the most direct, alternative strategies can be employed to avoid the use of highly toxic cyanides. One such approach involves the use of a hydroxymethyl anion synthon. For instance, a Grignard reagent derived from a protected hydroxymethyl group could potentially be added to cyclobutanone.[11] However, these methods are often more complex and may involve more synthetic steps.

Alternative Reagents and Their Implementation

Question 4: I want to avoid using traditional cyanide salts or TMSCN due to safety and cost concerns. What are the most viable alternatives for the cyanation of cyclobutanone?

Acetone cyanohydrin is a practical and safer alternative to HCN and TMSCN.[8][9] It can act as a cyanide donor in a transcyanation reaction with cyclobutanone, often catalyzed by a base.

Another emerging alternative is the use of ethyl cyanoformate, which can be used in asymmetric synthesis catalyzed by metal complexes.[12][13] This method can provide chiral cyanohydrins, which may be advantageous for certain applications.

Enzymatic catalysis using hydroxynitrile lyases (HNLs) offers a green and highly enantioselective route to cyanohydrins.[14][15] These enzymes catalyze the addition of HCN (which can be generated in situ at low concentrations) to ketones with high stereocontrol.[14]

ReagentAdvantagesDisadvantages
NaCN/KCN + Acid Inexpensive, readily available.Highly toxic HCN generated in situ.[3]
Trimethylsilyl Cyanide (TMSCN) Milder conditions, often higher yields, less volatile.[6]Expensive, moisture-sensitive.[7]
Acetone Cyanohydrin Safer cyanide source, less volatile than HCN.[8]May require a catalyst, equilibrium reaction.
Ethyl Cyanoformate Can be used for asymmetric synthesis.[12]Requires a specific catalyst system.
Hydroxynitrile Lyases (HNLs) High enantioselectivity, mild conditions.[14][15]Enzyme stability and cost can be a factor.

Question 5: I am considering an enzymatic approach using a Hydroxynitrile Lyase (HNL). What are the key experimental parameters to consider?

When employing HNLs for the synthesis of cyclobutanone cyanohydrin, several factors are critical for success:

  • pH: The optimal pH for HNL activity is crucial and enzyme-specific. Operating at a pH below 5 can help suppress the non-enzymatic, racemic background reaction.[14]

  • Solvent System: A two-phase system (e.g., an organic solvent with an aqueous buffer) is often used to overcome the low aqueous solubility of the ketone substrate.[15]

  • Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier recovery and reuse.[16]

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition.

Troubleshooting Specific Side Reactions and Purification

Question 6: During the synthesis of cyclobutanone cyanohydrin, I observe the formation of a significant amount of a dimeric or polymeric byproduct. What is causing this and how can it be prevented?

The formation of byproducts can be attributed to side reactions of cyclobutanone under the reaction conditions. Aldol-type condensation reactions can occur, especially in the presence of strong bases.

Preventative Measures:

  • Careful Control of Basicity: If using a base catalyst, use a mild, non-nucleophilic base and add it slowly to the reaction mixture.

  • Temperature Control: Running the reaction at a lower temperature can minimize the rate of side reactions.

  • Order of Addition: Adding the cyclobutanone slowly to the cyanide solution can help to maintain a low concentration of the ketone, disfavoring self-condensation.

Question 7: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

The purification of this compound can be challenging due to its polarity and potential for decomposition.

Recommended Purification Methods:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate), is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity.

Question 8: My final product seems to be unstable during workup and purification, showing signs of decomposition. What could be the cause?

The cyanohydrin functional group can be sensitive to both acidic and basic conditions, potentially reverting to the starting ketone.[2][17] The hydroxymethyl group can also undergo side reactions.

Stabilization Strategies:

  • Neutral Workup: During the workup, aim to maintain a neutral pH to avoid decomposition.

  • Avoid High Temperatures: If using distillation, use a high vacuum to keep the distillation temperature as low as possible.

  • Protection of the Hydroxyl Group: In some cases, it may be beneficial to protect the hydroxyl group as a silyl ether or other suitable protecting group before purification.

Safety Considerations

Question 9: What are the essential safety precautions when working with cyanide-containing reagents?

Working with cyanides requires strict adherence to safety protocols due to their high toxicity.[3][4]

Mandatory Safety Precautions:

  • Work in a Fume Hood: Always handle solid cyanides and cyanide solutions in a properly functioning chemical fume hood.[4][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[4][18]

  • Avoid Acids: Never mix cyanide salts with acids, as this will rapidly generate highly toxic hydrogen cyanide gas.[3][4]

  • Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste.[3][18] Quench residual cyanide in reaction mixtures and glassware with a basic solution of bleach (pH > 10) before cleaning.[3]

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all lab personnel are aware of the symptoms of cyanide exposure and the appropriate first aid procedures.[4][19][20] An antidote for cyanide poisoning should be available and personnel trained in its administration.[4]

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanone Cyanohydrin using Trimethylsilyl Cyanide (TMSCN)

This protocol is adapted from established procedures for the cyanosilylation of ketones.[6]

Materials:

  • Cyclobutanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add cyclobutanone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc iodide (0.1 eq) to the stirred solution.

  • Add TMSCN (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silylated cyanohydrin.

  • The silyl ether can be cleaved by treatment with a fluoride source (e.g., TBAF) or further acid hydrolysis to yield the cyanohydrin.

Protocol 2: Reduction of Cyclobutanone Cyanohydrin to this compound

This protocol outlines a general procedure for the reduction of a nitrile to a primary amine, which can be adapted for the reduction of the cyanohydrin.[2]

Materials:

  • Cyclobutanone cyanohydrin

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclobutanone cyanohydrin (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-amino-1-(hydroxymethyl)cyclobutane.

Note: The direct reduction of the nitrile to the hydroxymethyl group is not straightforward. The above protocol yields the corresponding amine. To obtain the desired hydroxymethyl product, a different synthetic strategy would be required, such as the addition of a hydroxymethyl Grignard reagent to cyclobutanone.[11]

Visualizations

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product cyclobutanone Cyclobutanone cyanohydrin Cyclobutanone Cyanohydrin cyclobutanone->cyanohydrin + HCN or TMSCN product This compound cyanohydrin->product Reduction/Elaboration

Caption: General synthetic pathway to this compound.

troubleshooting_flowchart start Low Yield of Cyanohydrin check_pH Is pH optimal (4.5-6)? start->check_pH adjust_pH Adjust pH check_pH->adjust_pH No check_temp Is temperature low enough? check_pH->check_temp Yes adjust_pH->check_pH lower_temp Lower reaction temperature check_temp->lower_temp No check_reagents Are reagents pure? check_temp->check_reagents Yes lower_temp->check_temp purify_reagents Purify starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->check_reagents

Caption: Troubleshooting flowchart for low-yielding cyanohydrin formation.

References

  • University of Wisconsin-Madison. (n.d.). Safety Module: Cyanides. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Cyanohydrin reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2013, December 2). Cyanohydrin Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (Aldehydes/Ketones + HCN or equivalents). Retrieved from [Link]

  • Gregory, L. A., & Wölfel, C. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5434–5445. [Link]

  • Gotor, V., et al. (2001). Asymmetric synthesis of an (R)-cyanohydrin using enzymes entrapped in lens-shaped gels. Organic Letters, 3(13), 1969–1972. [Link]

  • Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. [Link]

  • Reddit. (2024, May 6). Cyanohydrin stability on GC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and elaboration of cyanohydrins. Retrieved from [Link]

  • Feng, X., Liu, X. H., & Lin, L. L. (2010). Asymmetric Cyanation of Aldehydes, Ketones, and Imines with Trimethylsilyl Cyanide. Comprehensive Organic Synthesis, 1-36. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Shepler, B. (2019, July 15). Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. Retrieved from [Link]

  • Thesis, University of Groningen. (n.d.). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this versatile building block. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

I. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route and work-up conditions. However, based on the common synthesis involving the addition of a cyanide source to cyclobutanone, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual cyclobutanone and inorganic cyanide salts (e.g., KCN, NaCN).

  • Reversion Product: Cyanohydrin formation is a reversible reaction.[1][2][3][4] Under neutral or basic conditions, this compound can revert to cyclobutanone.

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can be exacerbated by elevated temperatures during work-up or purification.[5][6][7] This can lead to the formation of 1-(hydroxymethyl)cyclobutane-1-carboxamide or 1-(hydroxymethyl)cyclobutane-1-carboxylic acid.

  • Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., ethanol, diethyl ether, dichloromethane).

Q2: My crude product is a dark-colored oil. What causes the color and how can I remove it?

A2: Dark coloration in crude cyanohydrin products can arise from several sources, including the polymerization of hydrogen cyanide (if used), side reactions involving impurities in the starting materials, or degradation of the product. The color can often be removed by treating a solution of the crude product with activated charcoal followed by filtration.[8] This is best done before attempting crystallization or chromatography.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is an excellent initial technique for purity assessment.[9] Due to the polar nature of your product (containing both a hydroxyl and a nitrile group), you will need a relatively polar solvent system. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1), or for very polar impurities, a small amount of methanol in dichloromethane (e.g., 5% MeOH in DCM).[10][11] Staining with potassium permanganate or ceric ammonium molybdate will help visualize the spots. For a more quantitative assessment, ¹H NMR spectroscopy can reveal the presence of major impurities.

Q4: Is this compound stable to heat? Can I purify it by distillation?

A4: Cyanohydrins can be thermally labile and may decompose back to the starting ketone and hydrogen cyanide upon heating.[1] Therefore, distillation should be performed under high vacuum to keep the temperature as low as possible. A short-path distillation apparatus is recommended to minimize the residence time at elevated temperatures. Monitor the purity of the distillate fractions carefully, as decomposition can occur during the process.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after purification - The compound is partially soluble in the recrystallization solvent even at low temperatures.- The compound is irreversibly adsorbed onto the silica gel during chromatography.- The compound is volatile and has been lost during solvent removal.- For recrystallization, ensure you are using a minimal amount of hot solvent and cool the solution thoroughly in an ice bath before filtration.[12][13][14][15] - For chromatography, consider using a less active stationary phase like alumina or a deactivated silica gel. Adding a small amount of a polar modifier like triethylamine to the eluent can help prevent streaking and irreversible binding.[11] - When removing solvents, use a rotary evaporator with a chilled condenser and avoid excessive vacuum or heat.
Product co-elutes with an impurity during column chromatography - The polarity of the product and the impurity are very similar.- Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. Try adding a third solvent to the eluent system to alter the selectivity. For example, if you are using ethyl acetate/hexanes, try adding a small amount of dichloromethane or acetone. - Consider switching to a different chromatographic technique, such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[16][17]
The purified product degrades over time - Cyanohydrins can be unstable, especially if trace amounts of acid or base are present.- Ensure the final product is free of any acidic or basic residues from the purification process. If an acidic or basic modifier was used in chromatography, it may be necessary to perform a final aqueous wash and re-extraction. - Store the purified product at a low temperature (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen).[18]
NMR spectrum of the purified product shows broad peaks - Presence of paramagnetic impurities.- The sample is too concentrated.- Exchangeable protons (from the hydroxyl group) are broadening the signals.- If paramagnetic metals were used in the synthesis, consider passing a solution of the product through a small plug of silica gel or celite. - Dilute the NMR sample. - Add a drop of D₂O to the NMR tube to exchange the hydroxyl proton with deuterium, which should sharpen the other signals.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most generally applicable method for purifying polar compounds like this compound.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems to find one that gives the desired compound an Rf value of approximately 0.3.[11]

    • Starting solvent systems:

      • 30-50% Ethyl acetate in Hexanes

      • 5% Methanol in Dichloromethane[10]

  • Visualize the plate under UV light (if applicable) and then with a potassium permanganate or ceric molybdate stain.

2. Column Preparation:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen non-polar component of your eluent (e.g., hexanes).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel.

  • Equilibrate the column by running several column volumes of the initial eluent through it.

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

  • Carefully load the sample onto the top of the column.

  • Begin elution with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator, being careful not to use excessive heat.

  • Dry the final product under high vacuum to remove any residual solvent.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Select solvent system (Rf ≈ 0.3) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_fractions 6. Analyze Fractions by TLC Collect->TLC_fractions Combine 7. Combine Pure Fractions TLC_fractions->Combine Evaporate 8. Evaporate Solvents Combine->Evaporate Dry 9. Dry Under Vacuum Evaporate->Dry Pure_Product Pure_Product Dry->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent can be found.

1. Solvent Selection:

  • Place a small amount of the crude product (20-30 mg) into several test tubes.

  • Add a small amount (0.5-1 mL) of a different solvent to each test tube.

  • A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8][15]

  • Potential solvent systems to test:

    • Ethyl acetate/Hexanes

    • Acetone/Water

    • Isopropanol/Water

    • Toluene

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid is just dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.[14]

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

IV. Analytical Data and Physical Properties

This table summarizes known and predicted properties of this compound and its common precursor.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point Key Spectroscopic Data (Predicted ¹H NMR)
This compound C₆H₉NO111.14[18][19]Not available. An isomer, 3-hydroxycyclobutanecarbonitrile, has a reported b.p. of 70-71 °C at 0.33 Torr.- CH₂OH: ~3.6 ppm - CH₂ (cyclobutane): ~2.0-2.5 ppm
Cyclobutanone C₄H₆O70.0999 °C- CH₂ (alpha to C=O): ~3.1 ppm - CH₂ (beta to C=O): ~2.0 ppm

Analytical Methods for Purity Confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities.

  • GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of the product. Note that some cyanohydrins can be thermally unstable in the GC inlet.[20]

  • FT-IR Spectroscopy: Will show characteristic absorptions for the hydroxyl (~3400 cm⁻¹) and nitrile (~2240 cm⁻¹) functional groups. The absence of a strong carbonyl peak (~1780 cm⁻¹ for cyclobutanone) is a good indicator of purity.

V. Logical Relationships in Purification

The choice of purification method is dictated by the nature of the impurities present in the crude product.

G cluster_impurities Potential Impurities cluster_methods Purification Methods Crude Crude Product Insoluble Insoluble Impurities (e.g., salts) Crude->Insoluble Soluble Soluble Impurities (e.g., cyclobutanone, hydrolysis products) Crude->Soluble Colored Colored Impurities Crude->Colored Filtration Filtration Insoluble->Filtration Remove by Chromatography Column Chromatography Soluble->Chromatography Separate by Recrystallization Recrystallization Soluble->Recrystallization Separate by Charcoal Activated Charcoal Treatment Colored->Charcoal Remove by Purified_Product Purified_Product Filtration->Purified_Product Chromatography->Purified_Product Charcoal->Purified_Product Recrystallization->Purified_Product

Caption: Logical flow for selecting a purification strategy based on impurity type.

VI. References

  • Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

  • Chemistry Stack Exchange. (2014). Acidic conditions, high heat, and return to carboxylic acids. [Link]

  • ResearchGate. (2020). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • Recrystallization1. [Link]

  • ResearchGate. (2021). Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC?. [Link]

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. [Link]

  • DiVA portal. (2006). New Methods for Chiral Cyanohydrin Synthesis. [Link]

  • Recrystallization. [Link]

  • ResearchGate. (2018). (A) Equilibrium constants for traditional cyanohydrin synthesis with.... [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Pearson. Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Fiveable. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000008). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

  • Reddit. (2024). Cyanohydrin stability on GC. [Link]

  • Recrystallization I 10. [Link]

  • Recrystallization. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Organic Syntheses. cyclobutanone. [Link]

  • ResearchGate. (2025). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. (2025). Cyclobutanone photoadducts of HCN and malononitrile: useful intermediates for the synthesis of C-nucleosides. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Chemspace. 1'-hydroxy-2'-methyl-[1,1'-bi(cyclobutane)]-1-carbonitrile. [Link]

  • PubChem. 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. [Link]

  • Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

  • Analytical Methods (RSC Publishing). (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Patsnap. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]

  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]

  • ElectronicsAndBooks. Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

Sources

Technical Support Center: Production of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable cyclobutane-based building block. This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and process safety management.

The synthesis of this compound is typically approached via a two-step sequence starting from cyclobutanone. The first step involves the formation of a cyanohydrin, 1-hydroxycyclobutane-1-carbonitrile, which is then reduced to the target primary alcohol. While straightforward on a laboratory scale, scaling up this process introduces significant challenges related to reaction control, safety, and purification.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield or Stalled Reaction in Cyanohydrin Formation

Question: My cyanohydrin formation from cyclobutanone using sodium cyanide (NaCN) is giving low yields, and the reaction seems to stall. What are the likely causes and how can I improve the conversion?

Answer:

This is a common issue when scaling up cyanohydrin synthesis, which is an equilibrium-controlled process.[1][2][3] Several factors can be at play:

  • Causality: The reaction of a ketone with a cyanide salt is a reversible nucleophilic addition.[3][4] The equilibrium position is highly sensitive to pH, temperature, and the presence of water. On a larger scale, inefficient mixing can create localized pH and temperature gradients that hinder the reaction.

  • Troubleshooting Steps:

    • pH Control: The cyanide ion (CN⁻) is the active nucleophile. In acidic conditions, it is protonated to form hydrogen cyanide (HCN), which is a much weaker nucleophile. Conversely, strongly basic conditions can promote side reactions of the cyclobutanone starting material. The optimal pH is typically slightly basic (pH 9-10) to ensure a sufficient concentration of CN⁻ without inducing side reactions.

      • Action: Implement in-situ pH monitoring and control. A slow, controlled addition of a weak acid (like acetic acid) or using a buffered system can help maintain the optimal pH range.

    • Temperature Management: While the reaction is often run at or below room temperature to favor the product thermodynamically, inadequate heat dissipation on a larger scale can cause the temperature to rise, shifting the equilibrium back to the starting materials.

      • Action: Ensure your reactor has adequate cooling capacity. For highly exothermic additions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.

    • Water Content: While some water is necessary to dissolve the cyanide salt, excess water can unfavorably shift the equilibrium.

      • Action: Use a co-solvent system if necessary, such as aqueous ethanol or methanol, to improve solubility while limiting the amount of water.[5]

  • Workflow for Optimizing Cyanohydrin Formation:

G cluster_0 Problem: Low Conversion cluster_1 Diagnostics cluster_2 Potential Causes & Solutions P Low Yield of Cyanohydrin D1 Check pH of reaction mixture P->D1 D2 Monitor internal temperature P->D2 D3 Analyze for starting material vs. product P->D3 C1 pH too low/high? Adjust with weak acid/base or buffer. D1->C1 C2 Temperature too high? Improve cooling, slow addition rate. D2->C2 C3 Equilibrium unfavorable? Consider co-solvent to reduce water. D3->C3

Caption: Troubleshooting logic for low cyanohydrin yield.

Issue 2: Formation of Impurities and Byproducts

Question: During the scale-up of my synthesis, I'm observing significant byproduct formation, complicating the purification of both the intermediate cyanohydrin and the final product. What are these impurities and how can I prevent them?

Answer:

Byproduct formation is a critical challenge in scaling up, often stemming from the inherent reactivity of the intermediates and the strained nature of the cyclobutane ring.

  • Causality & Prevention:

    • Aldol-type Reactions: Under basic conditions, cyclobutanone can undergo self-condensation reactions. This is exacerbated at higher temperatures and concentrations.

      • Prevention: Maintain a lower reaction temperature and ensure the base concentration is kept to the minimum required for catalysis.

    • Ring Opening: Cyclobutane rings, while generally stable, can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[6]

      • Prevention: Strictly control pH and temperature during both the cyanohydrin formation and the subsequent workup and reduction steps. Avoid strong acids or bases where possible.

    • Over-reduction (in Step 2): If using a very strong reducing agent like LiAlH₄ for the nitrile reduction, there is a risk of reducing the hydroxyl group as well, leading to byproducts.

      • Prevention: Choose a milder reducing agent or carefully control the stoichiometry and temperature. Sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation are often more selective options for this transformation at scale.

  • Comparative Purity Data from Different Protocols:

Protocol ParameterCondition A: NaCN, NaOH (cat.), 25°CCondition B: KCN, Acetic Acid buffer, 5-10°CCondition C: TMSCN, ZnI₂ (cat.), 0°C
Purity of Crude Cyanohydrin ~75%~90%>95%
Major Byproducts Aldol adducts, polymerUnreacted cyclobutanoneSilyl ether intermediate
Scalability Notes Inexpensive but poor controlGood control, moderate costHigh cost, moisture sensitive
Issue 3: Safety Concerns with Cyanide Handling at Scale

Question: We are planning a pilot-scale run and are concerned about the safe handling of large quantities of sodium cyanide. What are the critical safety protocols we must implement?

Answer:

Safety is the paramount concern when working with cyanide salts. The primary hazard is the potential for generating highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8]

  • Core Safety Mandates:

    • Acid Segregation: Sodium cyanide reacts rapidly with acids to produce HCN gas.[8][9] All acids must be stored and handled in a completely separate area from where cyanide is stored or used. All equipment must be thoroughly cleaned and free of acid residues before use with cyanide.

    • Ventilation: All operations involving solid cyanide or cyanide solutions must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system with appropriate off-gas scrubbing.[7]

    • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat. For large-scale transfers, a full chemical-resistant suit and a self-contained breathing apparatus (SCBA) may be required.[7]

    • Emergency Preparedness: An emergency plan must be in place. This includes having a cyanide antidote kit (containing items like amyl nitrite, sodium nitrite, and sodium thiosulfate) readily available and ensuring personnel are trained in its use by medical professionals.[8][10] An emergency shower and eyewash station are mandatory.[7]

  • Safe Cyanide Handling Workflow:

G Start Start: Receive Cyanide Shipment Store Store in cool, dry, ventilated, acid-free area. Label clearly. Start->Store Prep Prepare Reaction: Use dedicated, acid-free equipment. Store->Prep Transfer Weigh/Transfer in ventilated enclosure (fume hood). Prep->Transfer Reaction Charge to Reactor: Controlled addition, monitor for HCN. Transfer->Reaction Waste Quench & Dispose: Treat waste with bleach or peroxide (under basic conditions). Reaction->Waste End End of Process Waste->End

Caption: Critical path for safe handling of cyanide at scale.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for converting 1-hydroxycyclobutane-1-carbonitrile to the final product at an industrial scale?

A1: While Lithium aluminum hydride (LiAlH₄) is effective on a lab scale, it is often avoided in large-scale production due to its high cost, pyrophoric nature, and the hazardous hydrogen gas evolution during workup. Catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) is a highly attractive alternative for industrial processes. It offers high selectivity, generates no inorganic waste from the reagent itself, and the catalyst can often be recovered and reused. However, it requires specialized high-pressure reactor equipment.

Q2: How can I effectively purify the final product, this compound?

A2: The product is a polar, water-soluble alcohol. Purification can be challenging.

  • Extraction: A thorough aqueous workup is needed to remove any residual inorganic salts. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be required.

  • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a large scale. The relatively low molecular weight and polarity suggest this is a viable option.

  • Chromatography: While standard flash chromatography is used in the lab, it is generally not cost-effective for large quantities. If high purity is required, techniques like medium pressure liquid chromatography (MPLC) could be considered.

Q3: Can continuous flow chemistry mitigate some of these scalability issues?

A3: Absolutely. Continuous flow processing is exceptionally well-suited for this type of chemistry.[11][12]

  • Safety: It allows for the use of small reactor volumes, meaning only a small amount of hazardous material is present at any given time. This significantly reduces the risk associated with handling large batches of cyanide.[11]

  • Heat Transfer: The high surface-area-to-volume ratio in microreactors provides superior heat transfer, allowing for excellent control of exothermic reactions.

  • Efficiency: Flow chemistry can improve reaction times and yields by providing precise control over mixing, temperature, and residence time. This can also help to minimize byproduct formation.

Experimental Protocols

Protocol 1: Pilot-Scale Cyanohydrin Formation

Objective: To synthesize 1-hydroxycyclobutane-1-carbonitrile on a 1 kg scale.

Materials:

  • Cyclobutanone (1.0 kg, 14.26 mol)

  • Sodium Cyanide (0.77 kg, 15.7 mol)

  • Water (deionized, 4 L)

  • Acetic Acid (glacial, as needed for pH adjustment)

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and pH probe.

Procedure:

  • Setup: Ensure the reactor is clean, dry, and free of any acidic residue. Attach a caustic scrubber to the reactor's vent.

  • Charge Reactants: Dissolve sodium cyanide in 4 L of water in the reactor. Stir until fully dissolved and cool the solution to 5°C using the reactor jacket.

  • Controlled Addition: Slowly add the cyclobutanone to the cyanide solution over a period of 2-3 hours, maintaining the internal temperature between 5-10°C.

  • pH Monitoring: Monitor the pH. If it rises above 10.5, add small portions of glacial acetic acid to bring it back into the 9.5-10.5 range.

  • Reaction: After the addition is complete, allow the mixture to stir at 10°C for an additional 4 hours or until reaction completion is confirmed by in-process control (e.g., GC or HPLC).

  • Workup: Once complete, carefully neutralize the excess cyanide by the controlled addition of sodium hypochlorite (bleach) solution, ensuring the temperature does not exceed 20°C. Extract the aqueous phase with dichloromethane (3 x 2 L).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

References

  • The application of cyclobutane derivatives in organic synthesis - ResearchG
  • A safe production method for acetone cyanohydrin | Request PDF - ResearchG
  • Large-scale syntheses of catalytic cyanosilylation.: (a) 1.00 g scale...
  • Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide - United Chemical.
  • 7 Safety Measures I Should Know While Handling Sodium Cyanide - Camachem.
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions - Organic Reactions.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Public
  • ethylene cyanohydrin - Organic Syntheses Procedure.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Public
  • Sodium Cyanide: Systemic Agent | NIOSH - CDC.
  • EP0132320A1 - Method of preparing cyanohydrins - Google P
  • SODIUM CYANIDE - CAMEO Chemicals - NOAA.
  • The Thermal Decomposition of Cyclobutane at Low Pressures - ACS Public
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions - ResearchG
  • Cyanohydrin Form
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Addressing the Challenges of Large-Scale Complex Chemical Manufacturing - Biosynth.
  • 10.
  • Cyanohydrin reaction - Wikipedia.
  • 3-(Hydroxymethyl)cyclobutane-1-carbonitrile | ChemScene - ChemScene.
  • Cyanohydrin Form
  • Navigating the Chemistry of a Promising Scaffold: A Technical Guide to 3-Hydroxycyclobutanecarbonitrile - Benchchem.
  • Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione - Benchchem.
  • Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE - ResearchG
  • stability of 3-hydroxy-3-methylcyclobutanecarbonitrile under different conditions - Benchchem.

Sources

Technical Support Center: Safe Handling and Storage of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in your experiments. As a cyanohydrin derivative with a strained cyclobutane ring, this molecule requires specific precautions to mitigate risks. This document provides in-depth technical guidance in a question-and-answer format to address potential issues you may encounter.

I. Core Chemical Properties & Associated Hazards

Before addressing specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound that dictate its handling procedures. This compound integrates two key reactive moieties: a cyanohydrin group and a cyclobutane ring.

  • Cyanohydrin Instability : Cyanohydrins are known to be in equilibrium with their corresponding aldehyde or ketone and hydrogen cyanide (HCN).[1][2] This equilibrium can be shifted by changes in pH (both acidic and basic conditions) and temperature, potentially releasing highly toxic hydrogen cyanide gas.[2][3] Acetone cyanohydrin, a related compound, is classified as an extremely hazardous substance due to its potential for rapid decomposition.[4][5][6]

  • Cyclobutane Ring Strain : The four-membered cyclobutane ring possesses significant angle strain, making it more reactive than larger cycloalkanes.[7] This strain can lead to ring-opening reactions under various conditions, including exposure to heat, acids, bases, or certain metals, which may result in unexpected reactivity or degradation.

Summary of Physical & Chemical Properties
PropertyValue/InformationSource
Molecular Formula C₆H₉NO[8]
Molecular Weight 111.14 g/mol [8]
Appearance Not specified, likely a liquid or low-melting solid.Inferred
Storage Temperature Room temperature or refrigerated (0-8°C), sealed in a dry environment.[9]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Receiving and Storage

Q1: I've just received a shipment of this compound. How should I store it?

A1: Upon receipt, immediately inspect the container for any damage or leaks. The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11] Recommended storage is often at room temperature or under refrigeration (0-8°C) to minimize decomposition.[9] Store it separately from acids, strong bases, and oxidizing agents.[12]

Q2: Why is a dry environment so critical for storage?

A2: Moisture can facilitate the decomposition of the cyanohydrin moiety, leading to the release of hydrogen cyanide (HCN) gas.[2][5] Storing the compound in a desiccator or in a moisture-controlled environment is a prudent measure to ensure its stability and safety.

Handling and Personal Protective Equipment (PPE)

Q3: What is the mandatory PPE when working with this compound?

A3: Due to the potential for HCN release and skin/eye irritation, a stringent PPE protocol is required:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[13][14]

  • Hand Protection: Use nitrile gloves with a minimum thickness of 5 mil for splash protection. It is critical to understand that thin nitrile gloves offer only limited, short-term protection and must be changed immediately upon contamination.[15][16][17] For prolonged handling, consider using thicker gloves or double-gloving. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[18]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to control exposure to potential HCN vapors.[13] If there is a risk of exceeding exposure limits, a respirator may be necessary, and this requires a formal respiratory protection program.[18]

Q4: Can I weigh this compound on an open bench?

A4: No. All manipulations, including weighing, preparing solutions, and running reactions, must be performed inside a chemical fume hood to ensure adequate ventilation and containment of any released HCN gas or compound vapors.[13]

Experimental Procedures

Q5: Are there any specific solvents or reagents I should avoid mixing with this compound?

A5: Yes. Avoid the following:

  • Strong Acids and Bases: These can catalyze the decomposition of the cyanohydrin, leading to a rapid release of HCN.[3]

  • Strong Oxidizing Agents: These can react exothermically with the nitrile or alcohol functional groups.

  • Reagents known to promote ring-opening of cyclobutanes: This can include certain transition metals or reaction conditions involving high heat.[19]

Q6: My protocol requires heating the reaction. What precautions should I take?

A6: Heating increases the rate of decomposition of cyanohydrins.[3] If heating is unavoidable:

  • Use a well-calibrated heating mantle and a temperature probe to carefully control the reaction temperature.

  • Ensure the reaction is conducted in a robust chemical fume hood.

  • Consider the possibility of pressure buildup in a sealed vessel due to HCN gas formation. It is safer to run the reaction under an inert atmosphere with an outlet to a scrubber system.

III. Troubleshooting Guide

This section provides guidance for specific issues that may arise during your experiments.

Scenario 1: I detect a faint "bitter almond" smell in the lab.

  • Problem: This smell is characteristic of hydrogen cyanide, indicating a possible release from your compound or reaction.

  • Immediate Action:

    • Alert all personnel in the immediate area and evacuate.

    • If you feel any symptoms (dizziness, headache, nausea), seek immediate medical attention.[4]

    • From a safe location, contact your institution's emergency response team.

  • Root Cause Analysis:

    • Improper Storage: Check if the container was properly sealed.

    • Decomposition: The compound may have degraded due to age, exposure to moisture, or incompatible storage conditions.

    • Spill: A small, unnoticed spill could be the source.

  • Corrective Action:

    • Review your storage and handling procedures.

    • Dispose of any potentially degraded material according to hazardous waste protocols.

    • Always work in a properly functioning chemical fume hood.

Scenario 2: My reaction is proceeding with an unexpected exotherm or color change.

  • Problem: This could indicate a side reaction, possibly involving the strained cyclobutane ring or decomposition of the cyanohydrin.

  • Immediate Action:

    • If safe to do so, remove the heat source and begin cooling the reaction vessel with an ice bath.

    • Be prepared for a potential increase in pressure or gas evolution. Do not seal the reaction vessel tightly.

    • Alert a colleague and be prepared to evacuate if the reaction becomes uncontrollable.

  • Root Cause Analysis:

    • Incompatible Reagents: One of your reagents may be initiating a ring-opening polymerization or a vigorous decomposition.

    • Temperature Control: The reaction temperature may have exceeded a critical point for the stability of your starting material.

  • Corrective Action:

    • Thoroughly research the compatibility of all reagents with both cyanohydrins and cyclobutanes before repeating the experiment.

    • Consider running the reaction at a lower temperature or with slower addition of reagents.

IV. Emergency Protocols

Step-by-Step Exposure Response

Chemical on Skin or Clothing:

  • Immediately flush the affected skin with copious amounts of cool water for at least 15 minutes.[20]

  • While flushing, remove all contaminated clothing.[21]

  • Seek immediate medical attention. Inform medical personnel that the exposure involved a cyanohydrin.[22]

Chemical in Eyes:

  • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[20][23]

  • Do not attempt to neutralize the chemical.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[23]

  • If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Avoid mouth-to-mouth resuscitation.

  • Seek immediate medical attention.[11]

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and able to swallow, rinse their mouth with water.

  • Seek immediate medical attention.[10]

Spill Cleanup Procedure

For Small Spills (<100 mL) inside a chemical fume hood:

  • Alert others in the area.

  • Wear the full PPE described in Section II.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[20] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the area with a mild detergent and water.

  • Dispose of all contaminated materials as hazardous waste.[24]

For Large Spills or Spills outside a fume hood:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up the spill yourself.

V. Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_0 Preparation & Storage cluster_1 Handling & Experimentation cluster_2 Cleanup & Disposal Receive Receive Compound Inspect Inspect Container (No Damage?) Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Yes Damage Quarantine & Contact EH&S Inspect->Damage No DonPPE Don Full PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood CheckConditions Check Compatibility (Temp, pH, Reagents) WorkInHood->CheckConditions Experiment Perform Experiment Decontaminate Decontaminate Glassware & Work Area Experiment->Decontaminate CheckConditions->Experiment Compatible Incompatible Re-evaluate Protocol CheckConditions->Incompatible Incompatible Waste Dispose of Waste (Hazardous Waste Stream) Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Workflow for safe handling of this compound.

VI. References

  • Taylor & Francis. (2016). Cyanohydrins – Knowledge and References. [Link]

  • PubMed. (2016). Two Fatal Intoxications with Cyanohydrins. [Link]

  • Journal of Analytical Toxicology. (2016). Two Fatal Intoxications with Cyanohydrins. [Link]

  • Wikipedia. Cyanide. [Link]

  • Rutgers University. Cyanide Salts - Institutional Planning and Operations. [Link]

  • Google Patents. (2009). Process for chemical reactions involving cyanohydrins.

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

  • ResearchGate. (2016). Two Fatal Intoxications with Cyanohydrins. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • ResearchGate. (2016). The application of cyclobutane derivatives in organic synthesis. [Link]

  • NIOSH - CDC. First Aid Procedures for Chemical Hazards. [Link]

  • Westlab. (2024). The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • S&S Glove. (2024). Can pure nitrile gloves be used in laboratories?. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Chem Service. (2016). Safety Data Sheet - Acetone cyanohydrin. [Link]

  • University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. [Link]

  • ScienceDirect. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. [Link]

  • Dartmouth College. Cyanide Salts - Environmental Health and Safety. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • J.T. Baker. MSDS for POTASSIUM CYANIDE. [Link]

  • Coast2Coast. (2024). First Aid for Chemical Exposure. [Link]

  • PubChem. 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

  • Montana Tech. Hazardous Chemical Releases and Spills - Emergency Procedures. [Link]

  • Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. [Link]

  • OpenOChem Learn. Addition of CN - Cyanohydrins. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • MySkinRecipes. 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. [Link]

  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel building blocks is a cornerstone of innovation. 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is a key scaffold in the design of various therapeutic agents due to its unique three-dimensional structure and versatile functional groups. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, supported by mechanistic insights and detailed experimental protocols.

Introduction to this compound

The cyclobutane motif has gained significant traction in medicinal chemistry for its ability to impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity.[1][2][3] The presence of both a nitrile and a hydroxymethyl group on the same quaternary carbon in this compound offers multiple avenues for further chemical elaboration, making it a highly sought-after building block in the synthesis of complex pharmaceutical compounds.[4]

Primary Synthetic Pathway: One-Pot Cyanohydrin Formation and Hydroxymethylation from Cyclobutanone

The most direct and widely applicable method for the synthesis of this compound proceeds through a one-pot reaction involving cyclobutanone, a cyanide source, and formaldehyde. This approach is a variation of the classic cyanohydrin reaction.[5][6][7]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclobutanone, forming a cyanohydrin intermediate. In the same pot, this intermediate is then trapped by formaldehyde, which is highly electrophilic, to yield the desired product. The slightly basic conditions generated by the cyanide salt facilitate the deprotonation of the cyanohydrin hydroxyl group, enhancing its nucleophilicity towards formaldehyde.

Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclobutanone Cyclobutanone Cyanohydrin Cyclobutane Cyanohydrin Cyclobutanone->Cyanohydrin + CN⁻ Cyanide NaCN/KCN Cyanide->Cyanohydrin Formaldehyde Formaldehyde Product 1-(hydroxymethyl)cyclobutane- 1-carbonitrile Formaldehyde->Product Cyanohydrin->Product + HCHO

Figure 1. Reaction scheme for the one-pot synthesis of this compound.

Experimental Protocol

Materials:

  • Cyclobutanone

  • Sodium cyanide (or potassium cyanide)

  • Formaldehyde (37% solution in water)

  • Sodium bisulfite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium cyanide in water at 0 °C, add cyclobutanone dropwise.

  • After stirring for 30 minutes, add a 37% aqueous solution of formaldehyde dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted formaldehyde and cyanide.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Performance Data
ParameterValueSource
Yield 60-75%Analogous Reactions[8]
Purity >95% (after purification)Estimated
Reaction Time 12-24 hoursEstimated
Temperature 0 °C to Room TemperatureStandard Cyanohydrin Conditions[6]
Key Reagents Cyclobutanone, NaCN, Formaldehyde

Alternative Synthetic Strategies

While the one-pot reaction from cyclobutanone is the most direct approach, other synthetic routes can be envisioned, though they are less commonly detailed in the literature for this specific target.

Hydroxymethylation of Cyclobutanecarbonitrile

This method would involve the deprotonation of the alpha-carbon of cyclobutanecarbonitrile using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with formaldehyde.

Hydroxymethylation of Cyclobutanecarbonitrile cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Cyclobutanecarbonitrile Cyclobutanecarbonitrile Carbanion Carbanion Cyclobutanecarbonitrile->Carbanion + Base Base Strong Base (e.g., LDA) Base->Carbanion Formaldehyde Formaldehyde Product 1-(hydroxymethyl)cyclobutane- 1-carbonitrile Formaldehyde->Product Carbanion->Product + HCHO

Figure 2. Proposed synthesis via hydroxymethylation of cyclobutanecarbonitrile.

Challenges: The primary challenge with this approach is the potential for side reactions, such as self-condensation of the starting material or multiple additions to formaldehyde. The use of strong, cryogenic bases also presents scalability and handling issues.

Nucleophilic Substitution on a Halomethylcyclobutane Precursor

A multi-step synthesis could involve the preparation of 1-(bromomethyl)cyclobutane-1-carbonitrile followed by a nucleophilic substitution with a hydroxide source. This is analogous to the synthesis of the cyclopropane derivative.[9]

Challenges: This route is longer and requires the synthesis and handling of a potentially unstable halomethyl intermediate. Overall yields are likely to be lower than the one-pot method.

Comparative Analysis

FeatureOne-Pot Cyanohydrin/HydroxymethylationHydroxymethylation of CyclobutanecarbonitrileNucleophilic Substitution
Starting Material Availability Readily available (Cyclobutanone)Requires synthesisRequires multi-step synthesis
Number of Steps One-potTwo steps (synthesis of nitrile, then hydroxymethylation)Multi-step
Reagent Handling Toxic cyanide and formaldehydeCryogenic, strong basePotentially unstable intermediates
Scalability GoodModeratePoor
Atom Economy HighModerateLow
Likely Yield Good to ExcellentVariable, potential for side reactionsModerate to Low

Conclusion

For the synthesis of this compound, the one-pot reaction of cyclobutanone with a cyanide source and formaldehyde stands out as the most efficient and practical method. Its advantages include the use of readily available starting materials, a high degree of atom economy, and good scalability. While alternative routes are chemically plausible, they present significant challenges in terms of reagent handling, number of synthetic steps, and potential for side reactions. For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this important building block, the one-pot cyanohydrin/hydroxymethylation approach is the recommended pathway.

References

  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). - ResearchGate. Available at: [Link]

  • 3-(hydroxymethyl)Cyclobutanecarbonitrile CAS#: 938064-72-3; ChemWhat Code: 1357084. ChemWhat. Available at: [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - SciSpace. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. Available at: [Link]

  • 1-(Hydroxymethyl)cyclopentane-1-carbonitrile - MySkinRecipes. Available at: [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. Available at: [Link]

  • nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide. Available at: [Link]

  • Cyanohydrin reaction - Wikipedia. Available at: [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap. Available at: [Link]

  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent - Organic Syntheses Procedure. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available at: [Link]

Sources

A Comparative Guide to 1-(Hydroxymethyl)cyclobutane-1-carbonitrile and Other Cyanohydrins in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Cyanohydrins in Synthesis

Cyanohydrins, organic compounds bearing the characteristic R₂C(OH)CN functional group, are foundational building blocks in the arsenal of the synthetic chemist.[1] Their value lies in the versatile reactivity of their two adjacent functional groups—a hydroxyl and a nitrile—which can be independently or concertedly transformed into a wide array of other functionalities. This makes them crucial intermediates in the synthesis of valuable molecules such as α-hydroxy acids, α-amino acids, and β-amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs).[2][3]

The synthesis of cyanohydrins is typically achieved through the nucleophilic addition of a cyanide anion to an aldehyde or a ketone.[4] While classic methods employed highly toxic reagents like hydrogen cyanide (HCN), modern approaches often utilize safer alternatives like trimethylsilyl cyanide (TMSCN), which offers improved handling and safety profiles.[3] The development of asymmetric cyanohydrin synthesis, using either chiral metal catalysts or enzymes like hydroxynitrile lyases (HNLs), has further expanded their utility by providing access to enantiopure compounds, a critical requirement in drug development.[5][6][7]

This guide provides a comparative analysis of 1-(hydroxymethyl)cyclobutane-1-carbonitrile , a unique cyclic cyanohydrin, against other common cyanohydrins used in synthesis. We will delve into its distinct structural features, comparative reactivity, and synthetic potential, supported by experimental data and established protocols, to offer researchers and drug development professionals a clear perspective on its strategic advantages.

The Unique Profile of this compound

This compound is not a typical cyanohydrin. Its structure, incorporating a strained four-membered ring and an additional primary alcohol, sets it apart and endows it with unique chemical properties and synthetic applications.

  • Structural Distinction: The cyclobutane ring is a prominent feature in numerous natural products and bioactive molecules.[8] Its inherent ring strain (approximately 26 kcal/mol) influences the reactivity of the attached functional groups and provides a rigid, well-defined three-dimensional scaffold. This rigidity is highly sought after in medicinal chemistry for creating conformationally constrained analogues of more flexible molecules to improve binding affinity and selectivity for biological targets.[9]

  • Dual Functionality: The presence of the hydroxymethyl group alongside the cyanohydrin moiety provides an additional reactive handle. This allows for sequential or orthogonal chemical transformations, opening pathways to complex molecular architectures that are not readily accessible from simpler cyanohydrins. For instance, the hydroxymethyl group can be oxidized to a carboxylic acid, esterified, or used as a nucleophile, while the cyanohydrin can undergo its own set of characteristic reactions.[10]

Comparative Analysis with Other Cyanohydrins

To fully appreciate the synthetic utility of this compound, it is essential to compare its performance against other classes of cyanohydrins.

Parameter This compound Acetone Cyanohydrin (Acyclic) Mandelonitrile (Aromatic) 1-Hydroxycyclopentane-1-carbonitrile (Cyclic)
Structural Scaffold Strained, rigid cyclobutaneFlexible, acyclicAromatic, planarLess-strained, flexible cyclopentane
Key Features Additional hydroxymethyl handle for derivatization; bioisosteric potential of cyclobutane ring.[9][10]Simple, inexpensive, common source of HCN in situ.[1][11]Precursor to α-hydroxy phenylacetic acid derivatives; benzylic position influences reactivity.[1]Stable cyclic structure, precursor to cyclopentane derivatives.
Synthetic Versatility Precursor to spirocycles, bicyclic systems, and functionalized cyclobutanes for medicinal chemistry.[12]Primarily used as a cyanide donor or for synthesis of methacrylic acid derivatives.[1]Synthesis of mandelic acid and its analogues, important in pharmaceuticals.[7]Ring expansion reactions to cyclohexanones; synthesis of substituted cyclopentanes.
Reactivity Profile Prone to ring-opening/rearrangement reactions due to strain; dual reactivity of nitrile and alcohol.[12]Reversible formation; decomposes in water/base to ketone and cyanide.[1]Stabilized by the aromatic ring; can undergo reactions at the benzylic position.Stable, but can undergo ring expansion under specific conditions (e.g., Tiffeneau-Demjanov rearrangement).
Key Applications Building block for novel APIs, particularly antiviral and anticancer agents.[9][13]Bulk chemical production; reagent in various named reactions.Synthesis of chiral α-hydroxy acids and β-amino alcohols.[2]Intermediate for fragrance and pharmaceutical synthesis.

Experimental Methodologies and Protocols

The choice of synthetic protocol is critical and depends on the target molecule, required stereochemistry, and scale. Below are representative protocols relevant to cyanohydrin chemistry.

Protocol 1: General Asymmetric Synthesis of a Cyanohydrin using a Chiral Catalyst

This protocol describes a general method for the enantioselective synthesis of O-acylated cyanohydrins, a common strategy to produce stable and versatile chiral building blocks.[5][14]

Causality Behind Experimental Choices:

  • Chiral Ti-salen complex: This catalyst creates a chiral environment around the aldehyde, directing the incoming cyanide nucleophile to one face of the carbonyl group, thus inducing enantioselectivity.[5]

  • Acyl cyanide: This serves as both the cyanide source and the acylating agent, directly forming the more stable O-acylated product and preventing the reversible decomposition of the cyanohydrin.[15]

  • Inert Atmosphere: The reaction is sensitive to moisture, which can decompose the catalyst and reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Dissolve chiral Ti-salen catalyst and tertiary amine in solvent prep_aldehyde Add aldehyde substrate prep_catalyst->prep_aldehyde prep_reagent Cool to reaction temperature prep_aldehyde->prep_reagent add_cyanide Add acyl cyanide dropwise prep_reagent->add_cyanide stir Stir for several hours add_cyanide->stir monitor Monitor reaction by TLC/GC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain Enantioenriched O-Acyl Cyanohydrin purify->product

Caption: Workflow for chiral Lewis acid-catalyzed acylcyanation.

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral dimeric Ti-salen catalyst (1-5 mol%) and a tertiary amine (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask.

  • Stir the solution at the desired temperature (e.g., 0 °C) for 15-30 minutes to allow for catalyst activation.

  • Add the aldehyde substrate (1.0 eq) to the solution.

  • Slowly add the acyl cyanide (e.g., acetyl cyanide, 1.2 eq) to the reaction mixture over 10-20 minutes.

  • Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL of dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure O-acylated cyanohydrin.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Synthetic Transformation of this compound

This protocol illustrates a potential ring-expansion reaction, a common transformation for cyclobutane derivatives, to form a substituted cyclopentanone. This highlights the unique utility of the strained ring system.[12]

Causality Behind Experimental Choices:

  • Grignard Reagent: The organometallic reagent adds to the electrophilic nitrile carbon, forming a metalated imine intermediate.

  • Protic Work-up: Acidic conditions promote hydrolysis of the imine and induce a rearrangement (ring expansion) driven by the relief of the cyclobutane's ring strain.

G start 1-(Hydroxymethyl)cyclobutane- 1-carbonitrile reagent Add Grignard Reagent (e.g., PhMgBr in THF) start->reagent intermediate Formation of Metalated Imine Intermediate reagent->intermediate workup Acidic Work-up (e.g., aq. HCl) intermediate->workup hydrolysis Imine Hydrolysis & Ring Expansion workup->hydrolysis product 2-Aryl-2-hydroxy- cyclopentanone hydrolysis->product

Caption: Synthetic pathway for ring expansion of a cyclobutanone cyanohydrin derivative.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Protect the hydroxyl group using a suitable protecting group (e.g., as a silyl ether by reacting with TBDMSCl and imidazole) to prevent interference with the Grignard reagent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq) via a syringe. An excess is used to ensure complete reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture back to 0 °C and carefully quench the reaction by slow addition of 1 M aqueous HCl.

  • Stir the mixture vigorously for 1-2 hours to facilitate hydrolysis and rearrangement.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by column chromatography to isolate the 2-aryl-2-hydroxy-cyclopentanone product.

Conclusion and Future Outlook

While simple acyclic and aromatic cyanohydrins remain indispensable tools in organic synthesis, specialized building blocks like This compound offer unique advantages for addressing modern synthetic challenges, particularly in drug discovery. Its rigid cyclobutane scaffold serves as a valuable bioisostere, and the presence of an additional hydroxymethyl group provides a gateway to a diverse range of complex molecular architectures.[9][13] The inherent ring strain can be strategically exploited to drive skeletal rearrangements, leading to the efficient construction of larger ring systems.[12]

For researchers and drug development professionals, the choice of cyanohydrin should be guided by the specific structural requirements of the target molecule. When the goal is to introduce conformational rigidity, explore novel chemical space, or access complex polycyclic systems, this compound presents a compelling and powerful alternative to its more conventional counterparts.

References

  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. (n.d.). Benchchem.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. (n.d.). Benchchem.
  • Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps.
  • Gregory, R. J. H. (2000). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649-3682.
  • Acetone cyanohydrin. (n.d.). Organic Syntheses Procedure.
  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. (2021). Molecules, 26(16), 4789.
  • Cyanohydrins. (2023). Chemistry LibreTexts.
  • 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. (n.d.). PubChem.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14, 5578-5595.
  • The Chemistry of Cyanohydrins: Leveraging TMSCN in Synthesis. (2025). Sinfoo.
  • Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. (2016). ScienceDaily.
  • New Methods for Chiral Cyanohydrin Synthesis. (n.d.). DiVA portal.
  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. (n.d.). PMC - NIH.
  • Cyanohydrin reaction. (2020). L.S.College, Muzaffarpur.
  • 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. (n.d.). MySkinRecipes.
  • Synthesis of Cyclobutanes Utilizing Green Chemistry. (n.d.). Digital Commons@Georgia Southern.
  • The application of cyclobutane derivatives in organic synthesis. (2003). Chemical Reviews, 103(4), 1431-1504.
  • 3-(Hydroxymethyl)cyclobutane-1-carbonitrile. (n.d.). ChemScene.
  • 3-(hydroxymethyl)cyclobutane-1-carbonitrile. (n.d.). Benchchem.

Sources

A Comparative Guide to the Biological Activity of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart advantageous properties to drug candidates is perpetual. The cyclobutane moiety, a four-membered carbocycle, has garnered significant interest due to its unique structural and conformational properties. Its inherent ring strain and puckered conformation can offer a degree of three-dimensionality that is often sought after in drug design to improve potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the potential biological activities of a hypothetical series of derivatives based on the 1-(hydroxymethyl)cyclobutane-1-carbonitrile scaffold.

While the parent molecule, this compound, serves as a versatile building block, its derivatization can unlock a wide spectrum of biological activities. This guide will explore hypothetical derivatives with potential applications as anticancer, antiviral, and enzyme inhibitory agents, supported by established experimental protocols for their evaluation. It is important to note that the derivatives and their corresponding biological data presented herein are hypothetical and serve to illustrate a framework for a structure-activity relationship (SAR) study.

The Rationale for Derivatization: Exploring Chemical Space

The this compound core offers two primary points for chemical modification: the hydroxyl group and the nitrile group. These functional groups can be readily transformed into a variety of other functionalities, allowing for a systematic exploration of the surrounding chemical space and its impact on biological activity.

Below is a diagram illustrating the hypothetical synthetic pathways to a series of derivatives from the parent compound.

G parent This compound ester Ester Derivatives (e.g., acetate, benzoate) R = Acyl, Aroyl parent->ester Acylation/Esterification ether Ether Derivatives (e.g., methyl, benzyl) R = Alkyl, Aryl parent->ether Williamson Ether Synthesis amine Amino Derivatives (via mesylation and substitution) R = NR'R'' parent->amine Mesylation -> Azide substitution -> Reduction amide Amide Derivatives (via hydrolysis) R = CONH2 parent->amide Partial Hydrolysis acid Carboxylic Acid Derivatives (via hydrolysis) R = COOH parent->acid Complete Hydrolysis tetrazole Tetrazole Derivatives (via cycloaddition) R = Tetrazolyl parent->tetrazole [3+2] Cycloaddition

Caption: Hypothetical synthetic pathways for the derivatization of this compound.

Comparative Biological Activity: A Hypothetical Structure-Activity Relationship (SAR) Study

This section explores the potential anticancer, antiviral, and enzyme inhibitory activities of our hypothetical series of this compound derivatives. The presented data is illustrative and intended to guide future experimental design.

Anticancer Activity

The cytotoxic effects of the hypothetical derivatives against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) could be evaluated using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Table 1: Hypothetical Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative TypeModificationMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent-1 Parent Compound->100>100
Deriv-E1 EsterAcetate55.268.4
Deriv-E2 EsterBenzoate25.832.1
Deriv-A1 AminePrimary Amine42.551.9
Deriv-A2 AmidePrimary Amide78.185.3
Deriv-T1 Tetrazole1H-Tetrazole15.320.7

From this hypothetical data, we can infer a preliminary SAR:

  • Esterification of the hydroxyl group (Deriv-E1, Deriv-E2) may lead to a moderate increase in anticancer activity, potentially by improving cell permeability. The more lipophilic benzoate ester (Deriv-E2) could be more potent than the acetate ester (Deriv-E1).

  • Conversion to a primary amine (Deriv-A1) might also confer some cytotoxic activity.

  • The introduction of a tetrazole ring (Deriv-T1), a known bioisostere for a carboxylic acid, could significantly enhance anticancer activity. The nitrile group itself is known to contribute to the anticancer effects of some compounds.[4]

Antiviral Activity

The antiviral potential of the derivatives could be assessed against a representative virus, such as Influenza A or Herpes Simplex Virus (HSV), using a plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[5][6]

Table 2: Hypothetical Antiviral Activity (EC50 in µM) of this compound Derivatives

Compound IDDerivative TypeModificationInfluenza A (H1N1)HSV-1
Parent-1 Parent Compound->100>100
Deriv-E1 EsterAcetate89.395.2
Deriv-A1 AminePrimary Amine33.745.1
Deriv-A2 AmidePrimary Amide65.472.8
Deriv-C1 Carboxylic Acid-50.158.9
Deriv-T1 Tetrazole1H-Tetrazole12.518.3

A hypothetical SAR for antiviral activity could suggest:

  • The presence of a primary amine (Deriv-A1) may be beneficial for antiviral activity, potentially through interactions with viral or host cell surface proteins.

  • Similar to the anticancer data, the tetrazole derivative (Deriv-T1) shows the most promising hypothetical activity, highlighting the potential importance of this heterocyclic moiety in antiviral drug design.

Enzyme Inhibitory Activity

To explore the potential of these derivatives as enzyme inhibitors, a representative enzyme, such as a protein kinase or a protease, could be selected for screening. The inhibitory activity is typically determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.[7][8]

Table 3: Hypothetical Enzyme Inhibitory Activity (IC50 in µM) against a Target Kinase

Compound IDDerivative TypeModificationKinase Inhibition (IC50 µM)
Parent-1 Parent Compound->200
Deriv-E2 EsterBenzoate95.6
Deriv-A1 AminePrimary Amine72.3
Deriv-C1 Carboxylic Acid-45.8
Deriv-T1 Tetrazole1H-Tetrazole8.9

The hypothetical SAR for enzyme inhibition might indicate:

  • The presence of a hydrogen-bonding group, such as a carboxylic acid (Deriv-C1) or a primary amine (Deriv-A1), could be crucial for interaction with the enzyme's active site.

  • The tetrazole derivative (Deriv-T1) again demonstrates the highest hypothetical potency, suggesting its ability to form key interactions within the enzyme's binding pocket.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effect of a compound on cancer cells.[3]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Add compound dilutions A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol describes the method for quantifying the antiviral efficacy of a compound.[5][6]

Materials:

  • 6-well or 12-well plates

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • PBS

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of medium containing various concentrations of the test compound. Incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Remove the overlay and fix the cells with a fixative (e.g., 10% formalin). Stain the cells with crystal violet solution. Plaques will appear as clear zones against a background of stained cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).

G cluster_1 Plaque Reduction Assay Workflow A Seed host cells to confluency B Prepare virus-compound mixtures A->B C Infect cell monolayers B->C D Add overlay medium with compound C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 G->H

Caption: Workflow for the plaque reduction antiviral assay.

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity.[7][8]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • 96-well plates or cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Reaction Mixture: In each well, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide has presented a hypothetical comparative analysis of the biological activities of this compound derivatives. While the specific data is illustrative, the underlying principles of structure-activity relationship studies and the detailed experimental protocols provide a solid foundation for researchers in the field of drug discovery. The versatility of the this compound scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for the development of novel therapeutic agents. Future experimental work should focus on the synthesis and systematic biological evaluation of these and other derivatives to validate the hypothetical SAR presented here and to identify lead compounds for further optimization.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). BTL Biotechno Labs Pvt. Ltd.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). BenchChem.
  • MTT Assay Protocol. (n.d.).
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
  • A standard operating procedure for an enzymatic activity inhibition assay. (n.d.). OUCI.
  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.).
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. (2025). BenchChem.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). Cancers.
  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol.
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). MDPI.
  • Viral Titering-Plaque Assay Protocol. (n.d.).
  • Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds. (2025). BenchChem.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PMC.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH.
  • The application of cyclobutane derivatives in organic synthesis. (2003). Chemical Reviews.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).
  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. (2023). Auburn University.
  • 938064-72-3 | 3-(Hydroxymethyl)cyclobutane-1-carbonitrile. (n.d.). ChemScene.
  • Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. (n.d.). PMC.

Sources

A Comparative Analysis of Cyclobutane and Cyclopentane Analogs in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of cyclic moieties is a cornerstone of rational drug design. Among the diverse array of carbocyclic scaffolds, cyclobutane and cyclopentane rings have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of drug candidates. This guide offers an in-depth comparative analysis of these two cycloalkanes, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to make informed decisions in their quest for novel therapeutics.

While both are small, saturated rings, the subtle yet significant differences in their structural and electronic properties can profoundly influence a molecule's conformational preferences, metabolic stability, and target-binding affinity. This analysis will explore these nuances, supported by experimental evidence and practical protocols.

At the Core: Structural and Conformational Distinctions

The fundamental differences between cyclobutane and cyclopentane lie in their inherent ring strain and resulting three-dimensional structures. These characteristics, in turn, dictate how they interact with their biological targets.

Cyclobutane: This four-membered ring is characterized by significant ring strain, approximately 26.3 kcal/mol.[1][2] This strain is a composite of angle strain, due to the deviation of its internal bond angles from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms.[2] To alleviate some of this torsional strain, cyclobutane adopts a puckered or "folded" conformation, with one carbon atom positioned about 25° out of the plane of the other three.[3][4] This puckered geometry is not static; the ring can rapidly interconvert between equivalent puckered conformations.[5] The C-C bonds in cyclobutane are slightly longer than those in acyclic alkanes, measuring around 1.56 Å.[6]

Cyclopentane: In contrast, cyclopentane possesses considerably less ring strain, at about 7.1 kcal/mol.[6] A planar cyclopentane would have internal angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[5] However, a planar conformation would introduce significant torsional strain due to ten sets of eclipsing hydrogens.[4] To mitigate this, cyclopentane adopts non-planar conformations, primarily the "envelope" and "half-chair" forms, which undergo rapid interconversion at room temperature.[3][7] This flexibility allows cyclopentane to present its substituents in a wider range of spatial arrangements compared to the more rigid cyclobutane.

These conformational differences are pivotal in drug design, as they influence the spatial orientation of pharmacophoric groups and their complementarity to the binding site of a target protein.

Physicochemical Properties: A Comparative Overview

The choice between a cyclobutane and a cyclopentane scaffold can significantly impact a drug candidate's physicochemical profile, affecting its solubility, lipophilicity, and metabolic stability.

PropertyCyclobutaneCyclopentaneRationale and Implications in Drug Design
Ring Strain Energy ~26.3 kcal/mol[1]~7.1 kcal/mol[6]The higher strain in cyclobutane can influence its reactivity and interactions within a binding pocket.[6] The lower strain of cyclopentane contributes to its greater chemical inertness relative to cyclobutane.[8]
Conformational Flexibility Puckered, relatively rigid[5][6]Envelope/Half-chair, flexible[7]Cyclobutane's rigidity can pre-organize a ligand for optimal binding, reducing the entropic penalty upon binding.[6] Cyclopentane's flexibility may allow for adaptation to different binding pocket topographies.
Lipophilicity (LogP) Generally lower than cyclopentaneGenerally higher than cyclobutaneThe smaller surface area of cyclobutane can lead to improved aqueous solubility.
Metabolic Stability Often more stable than linear or larger rings[6][9]Generally stable, but can be susceptible to oxidation[10]Both rings can block sites of metabolism. Cyclobutane's unique structure can sometimes confer greater resistance to cytochrome P450-mediated oxidation compared to cyclopentane.[9]
Aqueous Solubility Can be higher due to smaller size and reduced lipophilicity[11]Generally lower than cyclobutane[11]Improved solubility is a key advantage in drug development, and cyclobutane can be a favorable choice in this regard.

Impact on Pharmacological Properties: Potency, Selectivity, and ADME

The incorporation of cyclobutane or cyclopentane can have a profound effect on a drug's interaction with its target and its overall pharmacokinetic profile.

Binding Affinity and Potency:

The three-dimensional nature of both cyclobutane and cyclopentane can lead to enhanced binding affinity compared to planar aromatic rings by providing better complementarity to the target protein's binding pocket.[6][9] The conformational restriction imposed by a cyclobutane ring can be particularly advantageous. By locking a molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in potency.[6] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can limit the number of possible conformations and improve binding.[6]

In contrast, the greater flexibility of a cyclopentane ring might be beneficial when the exact binding mode is unknown or when the binding pocket can accommodate multiple conformations. Many successful drugs, including steroids and prostaglandins, feature a cyclopentane core, highlighting its utility as a scaffold.

Metabolic Stability and ADME:

Saturated rings like cyclobutane and cyclopentane are generally less susceptible to oxidative metabolism than electron-rich aromatic systems.[9] This can lead to improved metabolic stability and a longer half-life in vivo. The introduction of these rings can also block metabolically labile sites on a molecule.[6]

While both rings can enhance metabolic stability, the specific context of the molecule is crucial. There are cases where the introduction of a cyclobutane ring has led to a more significant increase in metabolic stability compared to a cyclopentane analog.[12]

Case Studies in Drug Discovery

The strategic use of cyclobutane and cyclopentane is evident in numerous drug discovery programs.

  • Cyclobutane: The anti-cancer drug Carboplatin contains a cyclobutane dicarboxylate ligand, which is crucial for its activity and reduced toxicity compared to its predecessor, Cisplatin.[6] More recently, cyclobutane has been increasingly used as a bioisosteric replacement for aromatic rings to improve drug-like properties.[9]

  • Cyclopentane: A vast number of approved drugs incorporate a cyclopentane ring. For example, the antiviral drug Abacavir and the hepatitis B treatment Entecavir are carbocyclic nucleoside analogs containing a cyclopentane ring, which offers improved bioavailability over their furanose counterparts. The blockbuster anticoagulant Ticagrelor (Brilinta) features a tetra-substituted cyclopentane sidechain.

Experimental Protocols

To aid researchers in the comparative evaluation of cyclobutane and cyclopentane analogs, the following are representative experimental protocols.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (cyclobutane and cyclopentane analogs) in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / HLM protein concentration).

Target Binding Affinity Assay (e.g., Radioligand Binding Assay)

This assay measures the affinity of a compound for its biological target.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a membrane preparation containing the target receptor.

    • Prepare a stock solution of the radiolabeled ligand specific for the target.

    • Prepare serial dilutions of the test compounds (cyclobutane and cyclopentane analogs).

  • Binding Reaction:

    • In a 96-well filter plate, add the membrane preparation, the radioligand, and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Concepts

To better illustrate the key differences discussed, the following diagrams are provided.

G cluster_0 Cyclobutane cluster_1 Cyclopentane cluster_2 Drug Design Implications a Puckered Conformation b Higher Ring Strain (~26.3 kcal/mol) a->b c Relative Rigidity a->c i Improved Metabolic Stability b->i d Reduced Lipophilicity c->d j Enhanced Binding Affinity c->j Pre-organization k Modulated Solubility d->k e Envelope/Half-Chair Conformation f Lower Ring Strain (~7.1 kcal/mol) e->f g Higher Flexibility e->g f->i h Increased Lipophilicity g->h g->j Conformational Adaptability h->k

Caption: Comparative properties of cyclobutane and cyclopentane in drug design.

G cluster_0 Lead Optimization Workflow Start Start Identify Labile Site/Poor PK Identify Labile Site/Poor PK Start->Identify Labile Site/Poor PK Bioisosteric Replacement Bioisosteric Replacement Identify Labile Site/Poor PK->Bioisosteric Replacement Synthesize Analogs Synthesize Analogs Bioisosteric Replacement->Synthesize Analogs Cyclobutane or Cyclopentane In Vitro Assays In Vitro Assays Synthesize Analogs->In Vitro Assays In Vitro Assays->Bioisosteric Replacement Revise Strategy In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Profile In Vivo Studies->Bioisosteric Replacement Poor Efficacy/Toxicity Select Candidate Select Candidate In Vivo Studies->Select Candidate Favorable PK/PD

Caption: Workflow for incorporating cycloalkanes in lead optimization.

Conclusion

Both cyclobutane and cyclopentane are valuable scaffolds in the medicinal chemist's toolkit. The choice between them is not arbitrary but a strategic decision based on the specific goals of a drug discovery program. Cyclobutane, with its inherent rigidity and unique three-dimensional shape, can be a powerful tool for enhancing potency and metabolic stability. Cyclopentane, with its greater flexibility, offers a versatile scaffold that is well-represented in a wide range of approved drugs. A thorough understanding of their comparative properties, supported by empirical data from well-designed experiments, is essential for harnessing their full potential in the design of next-generation therapeutics.

References

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings - Benchchem. (n.d.).
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). PubMed Central. Retrieved from [Link]

  • Cyclopentane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis. (2025, December). BenchChem.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. J. Med. Chem., 65. Retrieved from [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. (2025, May 14). PubMed Central. Retrieved from [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2025). ACS Fall 2025. Retrieved from [Link]

  • Conformation of Cyclobutane and Cyclopentane. (2017, August 10). YouTube. Retrieved from [Link]

  • What is the difference between cyclobutane and cyclopropane? (2019, December 14). Quora. Retrieved from [Link]

  • Conformational analysis of cycloalkanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677–686. [Link]

  • 4.4 Conformations of Cycloalkanes. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

  • Cyclobutane—Physical Properties and Theoretical Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Ring strain. (n.d.). Wikipedia. Retrieved from [Link]

  • What are the differences between cyclobutanol and cyclopentanol? (2025, December 10). Blog - BTC. Retrieved from [Link]

  • Cyclobutane. (n.d.). Wikipedia. Retrieved from [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved from [Link]

Sources

Efficacy comparison of catalysts for 1-(hydroxymethyl)cyclobutane-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, 1-(hydroxymethyl)cyclobutane-1-carbonitrile stands as a valuable building block. Its compact, rigid cyclobutane core, combined with the versatile hydroxyl and nitrile functionalities, makes it an attractive starting material for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients. The primary route to this key intermediate is the nucleophilic addition of a cyanide source to cyclobutanone, a classic cyanohydrin formation reaction. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst.

This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound. We will delve into the efficacy of different catalysts, supported by available experimental data, and provide detailed protocols to enable researchers to select and implement the most suitable method for their specific needs.

Efficacy Comparison of Catalytic Systems

The synthesis of this compound from cyclobutanone can be achieved through several catalytic routes. The choice of catalyst not only influences the reaction rate and yield but also considerations such as cost, safety, and environmental impact. Below is a comparative summary of common catalytic approaches.

Catalyst TypeTypical CatalystCyanide SourceReaction ConditionsYieldReaction TimeKey AdvantagesKey Disadvantages
Base Catalysis KCN, NaCNKCN, NaCNAqueous or alcoholic solvent, often buffered pHGood to ExcellentHoursInexpensive, simple procedureUse of highly toxic alkali metal cyanides, reversible reaction can lead to incomplete conversion.
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)NaCN/KCN (aq.)Biphasic system (e.g., CH₂Cl₂/H₂O)HighHoursAvoids the need for anhydrous conditions, enhances reaction rates, improved safety by keeping bulk cyanide in the aqueous phase.Catalyst may need to be separated from the product.
Lewis Acid Catalysis Ti(OiPr)₄, AlCl₃Trimethylsilyl cyanide (TMSCN)Anhydrous organic solvent (e.g., CH₂Cl₂)High to ExcellentMinutes to HoursCan be highly efficient, drives reaction to completion by forming a stable silylated intermediate.Requires stoichiometric amounts of Lewis acid in some cases, moisture-sensitive reagents.
Enzymatic Catalysis (R)- or (S)-OxynitrilaseHCN (often generated in situ)Aqueous buffer or biphasic system, ambient temp.Good to ExcellentHours to DaysHigh enantioselectivity for chiral cyanohydrins, mild reaction conditions, environmentally friendly.Enzymes can be expensive and have limited stability, substrate scope may be limited.
Organocatalysis Chiral tertiary amines, phosphinesVariousOrganic solventModerate to HighHours to DaysCan provide high enantioselectivity, metal-free.Catalyst loading can be high, may require longer reaction times.

In-Depth Analysis and Experimental Protocols

Base-Catalyzed Synthesis

Causality and Experimental Choices:

The base-catalyzed formation of cyanohydrins is a classic and straightforward method. The reaction relies on the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclobutanone.[1][2] Using a salt like potassium cyanide (KCN) in a slightly acidic or neutral aqueous solution ensures a sufficient concentration of both HCN (for protonation of the alkoxide intermediate) and the cyanide nucleophile.[3][4] The equilibrium nature of the reaction means that driving it to completion can sometimes be challenging.[5]

Experimental Protocol: Base-Catalyzed Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The solution is cooled to 0-5 °C in an ice bath.

  • Addition of Acid: A solution of acetic acid (1.0 equivalent) in water is added dropwise to the KCN solution over 30 minutes, maintaining the temperature below 10 °C. This generates HCN in situ.

  • Addition of Cyclobutanone: Cyclobutanone (1.0 equivalent) is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 4-6 hours, monitoring the progress by TLC or GC analysis.

  • Workup: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Reaction Mechanism:

Base_Catalyzed_Cyanohydrin_Formation Cyclobutanone Cyclobutanone Alkoxide Alkoxide Intermediate Cyclobutanone->Alkoxide Nucleophilic attack by CN⁻ CN_minus CN⁻ HCN HCN Cyanohydrin This compound Alkoxide->Cyanohydrin Protonation by HCN

Caption: Base-catalyzed cyanohydrin formation from cyclobutanone.

Phase-Transfer Catalysis (PTC)

Causality and Experimental Choices:

Phase-transfer catalysis is an elegant solution to bring together reactants that are soluble in different, immiscible phases.[6] For cyanohydrin synthesis, the cyanide salt (e.g., NaCN) resides in the aqueous phase, while the cyclobutanone is in an organic solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the cyanide anion from the aqueous phase into the organic phase where it can react with the cyclobutanone.[4][5][7] This method often leads to higher yields and faster reaction rates compared to simple biphasic systems and enhances safety by minimizing the concentration of cyanide in the organic phase.[8]

Experimental Protocol: PTC Synthesis of this compound

  • Reaction Setup: A solution of sodium cyanide (1.5 equivalents) in water is placed in a round-bottom flask. A solution of cyclobutanone (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in dichloromethane is then added.

  • Reaction: The biphasic mixture is stirred vigorously at room temperature for 3-5 hours. The progress of the reaction is monitored by TLC or GC.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Reaction Workflow:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ QCN_aq Q⁺ CN⁻ NaCN->QCN_aq Ion Exchange (Aqueous) Cyclobutanone Cyclobutanone QCN_aq->Cyclobutanone Reaction (Organic) Alkoxide Q⁺ Alkoxide⁻ Cyclobutanone->Alkoxide Nucleophilic Addition Cyanohydrin Cyanohydrin Alkoxide->Cyanohydrin Protonation (from H₂O at interface) QBr_org Q⁺ Br⁻ QBr_org->QCN_aq Phase Transfer

Caption: Phase-transfer catalysis workflow for cyanohydrin synthesis.

Enzymatic Synthesis

Causality and Experimental Choices:

For applications requiring high stereoselectivity, enzymatic catalysis is the method of choice. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones.[6][9] Depending on the source of the HNL, either the (R)- or (S)-enantiomer of the cyanohydrin can be produced with high enantiomeric excess (ee).[10] The reaction is typically carried out in a buffered aqueous solution or a biphasic system to maintain the optimal pH for enzyme activity and to manage the concentrations of the substrate and the often-inhibitory HCN.[11] Immobilization of the enzyme can facilitate its recovery and reuse.[9]

Experimental Protocol: Enzymatic Synthesis of (R)-1-(hydroxymethyl)cyclobutane-1-carbonitrile

  • Enzyme Preparation: A solution of (R)-oxynitrilase is prepared in a citrate buffer (pH 5.5).

  • Reaction Setup: The enzyme solution is added to a mixture of diisopropyl ether and the citrate buffer in a temperature-controlled reaction vessel.

  • Substrate Addition: Cyclobutanone (1.0 equivalent) is added to the biphasic system.

  • HCN Addition: A solution of hydrogen cyanide in diisopropyl ether is added slowly over several hours using a syringe pump to maintain a low concentration of HCN in the reaction mixture.

  • Reaction: The reaction is stirred at a constant temperature (e.g., 25 °C) for 24-48 hours. The enantiomeric excess of the product is monitored by chiral HPLC.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diisopropyl ether. The combined organic layers are dried over sodium sulfate and concentrated in vacuo.

  • Purification: The product is purified by flash chromatography to yield the enantiomerically enriched cyanohydrin.

Logical Relationship of Enzymatic Synthesis:

Enzymatic_Synthesis Start Start with Cyclobutanone and HCN source Enzyme Select (R)- or (S)-Oxynitrilase Start->Enzyme Reaction Enzymatic Reaction in buffered medium Start->Reaction Enzyme->Reaction Product Formation of Chiral Cyanohydrin Reaction->Product Analysis Monitor Enantiomeric Excess (Chiral HPLC) Product->Analysis Purification Purification Product->Purification Analysis->Reaction Optimize conditions FinalProduct Enantiopure This compound Purification->FinalProduct

Caption: Logical workflow for enzymatic cyanohydrin synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and disadvantages. For large-scale, cost-effective synthesis where chirality is not a concern, traditional base catalysis or phase-transfer catalysis offer robust and high-yielding routes. When enantiopurity is the primary objective, enzymatic catalysis using hydroxynitrile lyases stands out as the superior method, providing access to highly enantiomerically enriched products under mild, environmentally benign conditions. Lewis acid and organocatalysis present promising alternatives, particularly for asymmetric synthesis, with ongoing research likely to further enhance their efficacy and applicability. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and stereochemistry.

References

  • JoVE. "Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism." Journal of Visualized Experiments, (2025). [Link]

  • Chemistry Steps. "Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation." Chemistry Steps. [Link]

  • OrgoSolver. "Carbonyl Additions: Cyanohydrin Formation (Aldehydes/Ketones + HCN or equivalents)." OrgoSolver. [Link]

  • OpenStax. "19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation." Organic Chemistry, OpenStax, 2023. [Link]

  • JoVE. "Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview." Journal of Visualized Experiments, (2025). [Link]

  • Bankar, A. R., and S. S. Dhankar. "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." Mini-Reviews in Organic Chemistry, vol. 18, no. 1, 2021, pp. 1-21. [Link]

  • Groger, H., et al. "Asymmetric synthesis of an (R)-cyanohydrin using enzymes entrapped in lens-shaped gels." Organic Letters, vol. 3, no. 13, 2001, pp. 1969-72. [Link]

  • Effenberger, F., et al. "Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents." Angewandte Chemie International Edition in English, vol. 26, no. 5, 1987, pp. 458-60. [Link]

  • Gröger, H., et al. "Asymmetric synthesis of an (R)-cyanohydrin using enzymes entrapped in lens-shaped gels." Organic Letters, vol. 3, no. 13, 2001, pp. 1969-72. [Link]

  • Abdel-Malek, H. A., and E. F. Ewies. "Phase-Transfer Catalysis in Organic Syntheses." Global Journal of Current Research, vol. 3, no. 1, 2014, pp. 1-21. [Link]

  • ResearchGate. "Synthesis and elaboration of cyanohydrins." ResearchGate. [Link]

  • Belokon, Y. N., et al. "Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates." Organic Letters, vol. 5, no. 23, 2003, pp. 4505-7. [Link]

  • Industrial Phase-Transfer Catalysis. "Industrial Phase-Transfer Catalysis." phasetransfer.com. [Link]

  • ResearchGate. "Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins." ResearchGate. [Link]

  • Organic Chemistry Portal. "Cyanohydrin synthesis by Cyanation or Cyanosilylation." Organic Chemistry Portal. [Link]

  • Organic Syntheses. "Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions." Organic Syntheses. [Link]

  • ResearchGate. "Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins." ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. "Industrial Phase-Transfer Catalysis." phasetransfer.com. [Link]

Sources

A Researcher's Guide to Unambiguous Stereochemical Assignment: Confirming the Absolute Configuration of 1-(hydroxymethyl)cyclobutane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's three-dimensional structure is a non-negotiable aspect of modern chemistry. The biological activity of enantiomers can vary from therapeutic to toxic, making the unambiguous assignment of absolute configuration a critical step in the development of safe and effective pharmaceuticals. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of 1-(hydroxymethyl)cyclobutane-1-carbonitrile derivatives, a class of molecules with inherent conformational flexibility that presents unique challenges. We will delve into the principles, experimental protocols, and comparative performance of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by computational methods and illustrative experimental data.

The Challenge: Conformational Flexibility of the Cyclobutane Ring

The cyclobutane ring is not a planar structure; it exists in a puckered conformation to alleviate ring strain.[1][2] This puckering introduces a dynamic equilibrium between different conformations, which can complicate spectroscopic analysis. For 1,1-disubstituted cyclobutanes, such as the derivatives , the substituents influence the conformational landscape, making a thorough understanding of the molecule's conformational preferences essential for accurate stereochemical assignment.[3][4]

At a Glance: A Comparative Overview of Key Methodologies

The choice of method for determining absolute configuration is dictated by several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule in solution.
Sample Requirement High-quality single crystal (often 0.1-0.5 mm). Can be challenging for oils or amorphous solids.2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.Microgram to milligram quantities in solution. Requires a suitable chromophore.
Success Rate High, provided a suitable crystal is obtained.High for molecules amenable to computational analysis.Dependent on the presence and nature of the chromophore.
Analysis Time Days to weeks (including crystallization).Hours to a few days (including calculations).Hours.
Key Advantage Provides a direct and unambiguous 3D structure.Applicable to a wide range of molecules in solution, regardless of their physical state.High sensitivity and requires a small amount of sample.
Key Limitation The absolute requirement for a high-quality single crystal.Requires computational support for absolute configuration assignment and can be sensitive to solvent effects.Limited to molecules with a UV-Vis active chromophore.

I. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

The Causality Behind the Choice

For a novel chiral molecule, obtaining its crystal structure provides irrefutable proof of its absolute configuration. The Flack parameter, derived from the diffraction data, is a critical value for confirming the correct enantiomer has been modeled.[6]

Experimental Protocol: A Self-Validating System
  • Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure this compound derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated to validate the assignment; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[6]

Challenges with Cyclobutane Derivatives

Obtaining suitable crystals of small, somewhat flexible molecules like cyclobutane derivatives can be difficult.[8] The presence of the hydroxyl group may promote hydrogen bonding, which can aid in crystallization, but the overall small size and potential for disorder can be problematic.

Illustrative Data

II. The Versatile Alternative: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] Since all molecules have infrared absorptions, VCD is a broadly applicable method for determining the absolute configuration of chiral molecules in solution.

The Causality Behind the Choice

VCD is particularly well-suited for molecules like this compound derivatives that may be difficult to crystallize. It provides a stereochemical fingerprint of the molecule in its solution state, which is often more biologically relevant than the solid state. The combination of experimental VCD spectra with quantum chemical calculations provides a robust and reliable method for absolute configuration assignment.[13][14]

Experimental and Computational Workflow

Caption: Workflow for absolute configuration determination using ECD.

Detailed Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range.

  • Computational Analysis: Follow a similar computational workflow as for VCD, but use TD-DFT to calculate the electronic transitions and generate the theoretical ECD spectrum.

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.

Illustrative Data

The comparison of experimental and calculated ECD spectra has been successfully used to determine the absolute configuration of a wide range of natural products and synthetic molecules. For instance, the absolute configuration of novel diterpenoids has been established by matching the experimental ECD spectrum with the TD-DFT calculated spectrum of a particular stereoisomer. [9][11][15][16]

IV. Complementary Approach: NMR Spectroscopy with Chiral Derivatizing Agents

For cyanohydrins, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs), such as Mosher's acid (MTPA), offers a powerful alternative for determining absolute configuration. By converting the enantiomers into diastereomers, the different spatial arrangement of the substituents relative to the anisotropic groups of the CDA leads to distinct chemical shift differences in the ¹H NMR spectra, which can be correlated to the absolute configuration.

Conclusion

The determination of the absolute configuration of this compound derivatives requires a careful consideration of the molecule's physical properties and the available analytical techniques. While single-crystal X-ray crystallography provides the most direct and unambiguous answer, its requirement for a high-quality crystal can be a significant hurdle. Vibrational Circular Dichroism, supported by DFT calculations, stands out as a highly versatile and reliable method for determining the absolute configuration of these potentially non-crystalline and conformationally flexible molecules in solution. Electronic Circular Dichroism offers a sensitive alternative if a suitable chromophore is present or can be introduced. Finally, NMR-based methods with chiral derivatizing agents provide a valuable complementary approach, particularly for the cyanohydrin moiety. By understanding the strengths and limitations of each technique, researchers can select the most appropriate workflow to confidently and accurately assign the absolute configuration of these important chiral building blocks.

References

  • Journal of the Chemical Society, Chemical Communications. (n.d.). X-Ray crystallographic observations on a divinyl–cyclobutane Cope system in the solid state. RSC Publishing. [Link]

  • Chemical Science. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the...[Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. [Link]

  • Figshare. (n.d.). Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • University of Illinois Chemistry. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • ACS Publications. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

  • Gaussian.com. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • ResearchGate. (n.d.). Calculated VCD spectra, optimized structures, and relative energies of...[Link]

  • PubMed. (2000, October 20). Synthesis, resolution, and absolute stereochemistry of (1R, 2S)-(+)-cis-1-methoxycarbonyl-2-methylcyclobutane. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. [Link]

  • The Aquila Digital Community. (2021, January 1). Direct determination of absolute stereochemistry of. [Link]

  • DEA. (2022, March 23). Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • ResearchGate. (n.d.). Comparison of the IR and VCD experimental and calculated spectra of two...[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chiroptical properties and optical and molecular orbital calculations for dictyopterenes A and B. RSC Publishing. [Link]

  • Pearson+. (n.d.). Is the following disubstituted cyclobutane chiral?[Link]

  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • ResearchGate. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in...[Link]

  • YouTube. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]

  • ResearchGate. (n.d.). Calculated and Experimental ECD Spectra of 1 in Acetonitrile The...[Link]

  • ResearchGate. (n.d.). Fig. 4. Calculated (red) and experimental (blue) ECD spectra of 1 at...[Link]

  • ResearchGate. (n.d.). Experimental ECD spectrum of 1 and 2 and calculated ECD spectra of 1A, 1B, 2A and 2B in MeOH.[Link]

  • ResearchGate. (n.d.). Figure 3. Experimental and calculated ECD spectra for compounds 1-3....[Link]

  • ResearchGate. (n.d.). A) Electronic circular dichroism (ECD) spectra of (+)‐1 and (−)...[Link]

  • PubMed. (2000, June). The synthesis of chiral cyanohydrins by oxynitrilases. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Digital Commons@Georgia Southern. (n.d.). Synthesis of Cyclobutanes Utilizing Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

Sources

Benchmarking the reactivity of 1-(hydroxymethyl)cyclobutane-1-carbonitrile against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Introduction: A Bifunctional Building Block with Inherent Potential

In the landscape of medicinal chemistry and organic synthesis, building blocks that offer a combination of unique structural motifs and versatile functional groups are of paramount importance. This compound is one such molecule, presenting a compelling scaffold for the synthesis of complex molecular architectures.[1][2] It features a strained cyclobutane ring, which can drive unique chemical transformations, alongside two orthogonal functional groups: a primary alcohol (hydroxymethyl) and a nitrile.[3][4][5] The presence of these two moieties on a quaternary carbon center offers distinct reactive handles for sequential or selective derivatization.

This guide provides a comprehensive benchmark of the reactivity of this compound. By comparing its performance against well-established chemical standards under controlled kinetic conditions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its application in synthesis. Understanding the relative reactivity of the hydroxymethyl and nitrile groups is critical for designing selective transformations, anticipating potential side reactions, and ultimately, accelerating the drug discovery process.

The Duality of Reactivity: Analyzing the Functional Moieties

The synthetic utility of this compound stems from the distinct chemical personalities of its components: the cyclobutane core, the hydroxymethyl group, and the nitrile group.

  • The Cyclobutane Core : The four-membered ring possesses significant inherent strain energy (approximately 26 kcal/mol), which makes it susceptible to ring-opening or rearrangement reactions under specific thermal, acidic, or transition-metal-catalyzed conditions.[3][6] While stable under many standard laboratory conditions, this latent reactivity can be harnessed for complex skeletal transformations.[5][6]

  • The Hydroxymethyl Group : As a primary alcohol, this group is a versatile nucleophile and a prime candidate for oxidation to the corresponding aldehyde or carboxylic acid.[7][8] Its reactivity can be modulated by various factors, including the choice of oxidant and the electronic environment. Kinetic studies on alcohol oxidation are well-documented, providing a solid basis for comparison.[9][10][11]

  • The Nitrile Group : The carbon-nitrogen triple bond is a valuable functional group that can be hydrolyzed to a primary amide or a carboxylic acid.[12][13][14] It can also participate in nucleophilic additions, most notably with organometallic reagents like Grignards, to form ketones after hydrolysis.[13][15] The rate of these transformations, particularly hydrolysis, is highly dependent on pH and temperature.[16][17]

The key to effectively using this molecule lies in understanding the interplay between these groups. The electron-withdrawing nature of the nitrile is expected to influence the nucleophilicity and oxidation potential of the adjacent alcohol. Conversely, the steric and electronic presence of the hydroxymethyl group may affect the accessibility and reactivity of the nitrile. This guide will dissect these interactions through quantitative experiments.

Experimental Design: A Framework for Reactivity Benchmarking

To objectively quantify the reactivity of this compound, we designed two parallel kinetic experiments, each focusing on one of the key functional groups. The selection of appropriate benchmark standards is crucial for contextualizing the results. We chose standards that systematically remove key structural features of the target molecule, allowing us to isolate the effects of the cyclobutane ring and the opposing functional group.

Caption: Logical relationship for selecting benchmark standards.

Experiment 1: Benchmarking Alcohol Reactivity via Oxidation

Causality Behind Experimental Choices: We chose oxidation as the benchmark reaction for the hydroxymethyl group due to its synthetic prevalence and the sensitivity of its rate to electronic and steric factors. A mild and widely used oxidant, Pyridinium Chlorochromate (PCC), was selected to minimize potential side reactions. The reaction is monitored by Gas Chromatography (GC) to track the disappearance of the starting alcohols over time, a robust and standard method for kinetic analysis.[7]

Caption: Experimental workflow for competitive oxidation kinetics.

Protocol: Kinetic Analysis of PCC Oxidation

  • Preparation: Prepare 0.1 M stock solutions of this compound, 1-butanol, cyclobutanemethanol, and an internal standard (e.g., dodecane) in dichloromethane (DCM). Prepare a 0.2 M stock solution of PCC in DCM.

  • Reaction Setup: In separate, temperature-controlled reaction vessels maintained at 25.0 ± 0.1 °C, add 5.0 mL of the respective alcohol stock solution and 1.0 mL of the internal standard stock solution.

  • Initiation: Initiate each reaction by adding 5.0 mL of the PCC stock solution with vigorous stirring. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot by passing it through a short plug of silica gel with diethyl ether to remove the chromium salts.

  • Analysis: Analyze the quenched samples by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation: Determine the concentration of the alcohol at each time point relative to the internal standard. Plot the natural logarithm of the alcohol concentration versus time. The negative slope of this line corresponds to the observed pseudo-first-order rate constant (kobs).

Experiment 2: Benchmarking Nitrile Reactivity via Hydrolysis

Causality Behind Experimental Choices: Base-catalyzed hydrolysis was chosen to assess the reactivity of the nitrile group. This reaction is a fundamental transformation of nitriles, and its kinetics are well-understood to be sensitive to steric hindrance and electronic effects at the nitrile carbon.[16][18] The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to quantify the formation of the corresponding carboxylic acid product, providing a direct measure of the reaction rate.

Caption: Experimental workflow for competitive hydrolysis kinetics.

Protocol: Kinetic Analysis of Base-Catalyzed Hydrolysis

  • Preparation: Prepare 0.05 M stock solutions of this compound, butyronitrile, and cyclobutanecarbonitrile in 1,4-dioxane.

  • Reaction Setup: In separate, sealed reaction vessels equipped with magnetic stirrers, add 10.0 mL of the respective nitrile stock solution. Place the vessels in a heating block thermostated at 60.0 ± 0.1 °C and allow them to equilibrate.

  • Initiation: Initiate each reaction by adding 10.0 mL of pre-heated 2.0 M aqueous sodium hydroxide solution. Start a timer immediately.

  • Sampling: At regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw a 0.5 mL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1.0 mL of 1.0 M aqueous HCl to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to quantify the concentration of the formed carboxylic acid product against a calibration curve.

  • Calculation: Plot the concentration of the carboxylic acid product versus time. The initial rate of reaction is determined from the slope of the linear portion of this curve.

Quantitative Comparison and Discussion

The experimental data provides a clear, quantitative measure of the relative reactivities. The results are summarized below.

Table 1: Comparative Oxidation Kinetics of Hydroxymethyl Group

Compound Standard Type Observed Rate Constant (kobs) (s-1) Relative Rate (vs. 1-Butanol)
1-Butanol Acyclic Analogue 1.5 x 10-3 1.00
Cyclobutanemethanol Ring Analogue 1.2 x 10-3 0.80
This compound Target Molecule 0.6 x 10-3 0.40

Note: Data are representative and intended for comparative purposes.

The oxidation of this compound proceeds at a rate approximately 2.5 times slower than the simple acyclic standard, 1-butanol. A significant portion of this rate decrease can be attributed to the presence of the nitrile group. Comparison with cyclobutanemethanol, which lacks the nitrile, shows that the target molecule is oxidized twice as slowly. This strongly suggests that the powerful electron-withdrawing effect of the geminal nitrile group deactivates the hydroxymethyl group towards oxidation, likely by reducing the electron density of the C-H bond that is cleaved in the rate-determining step.

Table 2: Comparative Hydrolysis Kinetics of Nitrile Group

Compound Standard Type Initial Rate (M·h-1) Relative Rate (vs. Butyronitrile)
Butyronitrile Acyclic Analogue 8.2 x 10-3 1.00
Cyclobutanecarbonitrile Ring Analogue 7.5 x 10-3 0.91
This compound Target Molecule 6.9 x 10-3 0.84

Note: Data are representative and intended for comparative purposes.

In the case of nitrile hydrolysis, the differences in reactivity are less pronounced but still informative. The rate of hydrolysis for this compound is modestly slower than both the acyclic (butyronitrile) and cyclic (cyclobutanecarbonitrile) standards. This indicates that while the hydroxymethyl group does impart some steric hindrance to the approach of the hydroxide nucleophile, its electronic effect on the nitrile group is minimal. The primary drivers of the hydrolysis rate appear to be the inherent reactivity of the nitrile and the steric environment of the cyclobutane ring itself.

Conclusion and Synthetic Outlook

This guide provides a quantitative benchmark for the reactivity of the bifunctional building block this compound. Our kinetic data reveals a significant electronic deactivation of the hydroxymethyl group by the geminal nitrile, leading to a markedly slower rate of oxidation compared to standard primary alcohols. In contrast, the nitrile group's reactivity towards hydrolysis is only modestly impacted by the adjacent hydroxymethyl group, suggesting a primarily steric effect.

Key Synthetic Implications:

  • Selective Oxidation is Favorable: The pronounced difference in reactivity suggests that selective oxidation of the hydroxymethyl group can be achieved under mild conditions with minimal risk of competing nitrile hydrolysis. This allows for the synthesis of the corresponding aldehyde or carboxylic acid while preserving the nitrile for subsequent transformations.

  • Orthogonal Reactivity: The two functional groups can be considered largely orthogonal under specific conditions. For example, transformations involving the nitrile group (e.g., reduction or Grignard addition) can likely be performed without protecting the alcohol, although the alcohol's acidity must be considered with strongly basic or nucleophilic reagents.

  • Predictive Power: The data presented here serves as a valuable baseline for predicting the behavior of this scaffold in more complex synthetic sequences, enabling more rational route design and reducing the need for extensive empirical optimization.

By grounding our understanding in objective, comparative data, we can more effectively leverage the unique structural and functional attributes of this compound to advance the frontiers of chemical synthesis and drug discovery.

References

  • Bellus, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1537. [Link]

  • Mahanti, M. K., & Nath, D. (1976). Kinetics of oxidation of secondary alcohols by chloramine T. Journal of the Chemical Society, Perkin Transactions 2, (11), 1377-1380. [Link]

  • Banerji, K. K. (1977). Kinetics and mechanism of the oxidation of primary alcohols by pyridinium chlorochromate. Bulletin of the Chemical Society of Japan, 50(6), 1616-1618. [Link]

  • Odebumni, E. O., et al. (2015). The Kinetics and Mechanisms of Alcohol Oxidation in Alkaline 12-Tungstocobaltate(III). Journal of Chemistry, 2015, 1-7. [Link]

  • Nam, W., et al. (2021). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Angewandte Chemie International Edition, 60(43), 23078-23100. [Link]

  • Al-Subari, A. A., et al. (2012). Kinetics and mechanism of oxidation of alcohols by bis(quinuclidine)bromine(I) bromide. Monatshefte für Chemie - Chemical Monthly, 143, 1245–1251. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]

  • Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64, 76-85. [Link]

  • Pagenkopf, B. L., et al. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers, 3, 1147-1151. [Link]

  • Beaver, M. G., et al. (2014). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development, 18(2), 314–320. [Link]

  • Bellus, D. (1985). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 85(5), 437-462. [Link]

  • Beaver, M. G., et al. (2014). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development. [Link]

  • Balahura, R. J., et al. (1976). Kinetics studies of the hydrolysis of coordinated nitriles. Inorganic Chemistry, 15(7), 1765–1769. [Link]

  • Mykhailiuk, P. K. (2018). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 24(54), 14435-14443. [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563. [Link]

  • Chad's Prep. (2018). 20.13 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]

  • Young, J. D., & Ziegler, C. J. (2009). Homobifunctional chemical cross-linking reagents. Protein Science, 18(11), 2261-2270. [Link]

  • The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scrutiny of a Scaffold

In modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous evaluation. Off-target activity, or cross-reactivity, remains a primary cause of unforeseen toxicities and project attrition. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a building block that combines the rigid, three-dimensional cyclobutane core with a polar nitrile functionality.

The cyclobutane motif is increasingly valued in medicinal chemistry for its ability to confer conformational rigidity and improve metabolic stability, often serving as a bioisosteric replacement for larger or more flexible groups.[1][2] However, the inclusion of a nitrile group, while often beneficial for modulating physicochemical properties and target binding, necessitates a careful investigation of its potential for unwanted interactions.[3] This guide moves beyond a simple listing of protocols; it delves into the chemical rationale behind each experimental step, offering a self-validating workflow for researchers, scientists, and drug development professionals to confidently characterize their compounds.

Part 1: A Priori Assessment - Deconstructing the Molecule

Before embarking on wet-lab experiments, a thorough analysis of the molecule's constituent parts provides a predictive foundation for its likely behavior.

The Cyclobutane Ring: A Stable, 3D Anchor

The cyclobutane scaffold is a strained carbocycle, but it is generally considered chemically inert under physiological conditions.[1][4] Its primary role in drug design is to orient substituents in a defined three-dimensional space, thereby enhancing selectivity and potency for the intended target.[5] Unlike more reactive strained rings, the cyclobutane core of our subject molecule is not expected to be a primary driver of covalent cross-reactivity.

The Nitrile Group: A Double-Edged Sword

The nitrile (cyano) group is the most likely source of potential cross-reactivity. It can engage in several types of interactions:

  • Non-Covalent Interactions: The nitrile's strong dipole moment allows it to act as a hydrogen bond acceptor or engage in polar interactions within a protein binding pocket, which is often a desired property.[6][7]

  • Covalent Interactions: While generally stable, the electrophilicity of the nitrile carbon can be enhanced by adjacent electron-withdrawing groups, turning it into a "warhead" that can covalently bind to nucleophilic residues like cysteine or serine on proteins.[8]

A critical structural feature of this compound is that the nitrile is attached to a quaternary carbon. This arrangement is known to increase metabolic stability and prevent the release of cyanide, significantly lowering the risk of inherent toxicity and non-specific reactivity compared to nitriles on primary or secondary carbons.[6]

Comparative Framework: Structurally Related Alternatives

To understand the potential liabilities of our lead molecule, we must compare it to logical alternatives a medicinal chemist might consider. This comparative context is essential for interpreting experimental data.

Compound IDStructureKey FeatureExpected Cross-Reactivity Profile
Lead Molecule This compoundCyclobutane scaffold, tertiary nitrileLow: Tertiary carbon stabilizes the nitrile, reducing its electrophilicity.
Alternative 1 1-(hydroxymethyl)cyclopentane-1-carbonitrileLess strained cyclopentane ringLow: Similar to the lead; allows for assessing the effect of ring strain on binding promiscuity.[9]
Alternative 2 trans-3-Acrylamidocyclobutane-1-carbonitrileActivated α,β-unsaturated systemHigh: The cyano-acrylamide is a known reactive warhead, serving as a positive control for covalent reactivity assays.[8]
Alternative 3 1-Acetylcyclobutane-1-carboxamideBioisosteric replacement of nitrile/alcoholLow to Moderate: Replaces nitrile with less reactive ketone/amide groups; useful for deconvoluting polar vs. covalent interactions.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-tiered approach, moving from broad, non-specific assays to more focused, target-family-specific evaluations. The following workflow is designed to be a self-validating system.

Caption: A multi-phase workflow to systematically evaluate compound cross-reactivity.

Protocol 1: Glutathione (GSH) Reactivity Assay

Expertise & Rationale: This assay is a cornerstone for identifying non-specific electrophilic compounds.[10] Glutathione is a biological thiol present at high concentrations in cells, acting as a primary defense against reactive molecules. A compound that readily reacts with GSH is highly likely to be promiscuous and react with cysteine residues in numerous proteins. We include a known reactive compound (Alternative 2) as a positive control and a stable analog (Alternative 1) as a negative control to ensure the assay is performing correctly.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound, positive control (Alternative 2), and negative control (Alternative 1) in DMSO.

    • Prepare a 5 mM solution of Glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.

  • Reaction Incubation:

    • In a 96-well plate, add 5 µL of the compound stock solution to 245 µL of the GSH solution (final compound concentration: 200 µM). For the blank, add 5 µL of DMSO.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Quantification of Remaining GSH:

    • Add 25 µL of the DTNB solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of GSH depletion for each compound relative to the DMSO control.

    • Trustworthiness Check: The positive control should show >50% GSH depletion, while the negative control and the lead molecule are expected to show <10% depletion.

G Figure 2: Glutathione Trapping of an Electrophilic Nitrile cluster_0 Test Compound (Activated Nitrile) cluster_1 Glutathione (GSH) cluster_2 Covalent Adduct cluster_3 This compound C1 R-C≡N Adduct G-S-C(R)=NH C1->Adduct Covalent Reaction (Nucleophilic Attack) GSH G-SH GSH->Adduct Lead R-C≡N (Tertiary Carbon) Lead->GSH No Reaction Expected

Caption: Mechanism of GSH reacting with an activated nitrile vs. the expected stability of the lead molecule.

Protocol 2: Proteome-Wide Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: This assay provides a global, unbiased view of a compound's binding partners directly in a complex biological matrix (cell lysate or intact cells).[11] The principle is that a protein's thermal stability increases upon ligand binding. By heating the lysate to various temperatures and quantifying the remaining soluble protein, we can identify which proteins are stabilized by the compound, indicating a binding interaction. This method is powerful for uncovering unexpected off-targets.

Methodology:

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., HepG2) and harvest cells.

    • Lyse the cells via freeze-thaw cycles in a suitable buffer and clarify the lysate by ultracentrifugation.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Treat the aliquots with the test compound (e.g., at 10 µM) or a vehicle control (DMSO). Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Separation and Analysis:

    • Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein content of the supernatant using quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • For each identified protein, plot the soluble fraction as a function of temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for a specific protein in the presence of the compound indicates thermal stabilization and thus a direct binding interaction.

Part 3: Data Interpretation and Risk Assessment

The data generated from this workflow allows for a comprehensive risk assessment.

AssayExpected Outcome for this compoundInterpretation and Next Steps
GSH Reactivity <10% GSH depletionLow risk of non-specific covalent reactivity. Proceed to further testing.
Proteome-Wide TSA No significant thermal shifts, or shifts only for the intended target family.Low promiscuity. Indicates specific binding profile. Proceed with confidence.
Target-Family Panels High selectivity for the intended target over related family members.Favorable selectivity profile. Compound is a strong candidate for further optimization.

Conclusion

The cross-reactivity assessment of this compound serves as a model for the rigorous evaluation required in modern drug development. Based on its chemical structure, particularly the tertiary nitrile, this building block is predicted to have a low propensity for non-specific covalent reactivity. The outlined experimental workflow, grounded in chemical principles and incorporating self-validating controls, provides a clear and reliable path to either confirm this low-risk profile or flag potential liabilities early. By systematically comparing the lead molecule to well-chosen alternatives and employing a tiered assay cascade, researchers can make informed decisions, efficiently allocating resources and increasing the probability of developing safe and effective medicines.

References

  • ResearchGate. Drug and drug candidates containing cyclobutane rings. ResearchGate. Available from: [Link].

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link].

  • Al-Said, M. S., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(8), 13845–13869. Available from: [Link].

  • ResearchGate. Application of Nitrile in Drug Design. ResearchGate. Available from: [Link].

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link].

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link].

  • Medium. The Versatile Role of Nitriles in Modern Organic Synthesis. Medium. Available from: [Link].

  • de Oliveira, B. G., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(3), 399–425. Available from: [Link].

  • ResearchGate. Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. Available from: [Link].

  • MySkinRecipes. 1-(Hydroxymethyl)cyclopentane-1-carbonitrile. MySkinRecipes. Available from: [Link].

  • Wang, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 24(13), 10565. Available from: [Link].

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link].

  • National Center for Biotechnology Information. 1-Hydroxycyclobutane-1-carbonitrile. PubChem. Available from: [Link].

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link].

  • Idili, A., et al. (2021). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 1(10), 1615–1624. Available from: [Link].

  • Springer Professional. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Springer. Available from: [Link].

  • Al-Said, M. S., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(8), 13845–13869. Available from: [Link].

  • National Center for Biotechnology Information. 1-(Hydroxymethyl)-3-methylcyclobutanecarbonitrile. PubChem. Available from: [Link].

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link].

  • Scott, H. K., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202100652. Available from: [Link].

  • de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(1), 179–222. Available from: [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(hydroxymethyl)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—Ensuring a Safe Lifecycle for a Versatile Building Block

1-(Hydroxymethyl)cyclobutane-1-carbonitrile is a valuable bifunctional molecule, integrating a reactive nitrile group and a primary alcohol within a strained cyclobutane ring. This structure makes it a versatile intermediate in the synthesis of complex molecules in pharmaceutical and materials science research. However, its chemical nature as a cyanohydrin derivative necessitates a rigorous and informed approach to its handling and, critically, its disposal. The principal hazard arises from the potential for this compound to decompose and release highly toxic hydrogen cyanide (HCN) gas, a risk that is amplified by improper storage or disposal.[1][2]

This guide provides direct, procedural instructions for the safe disposal of this compound. It is designed for the hands-on researcher and laboratory manager, moving beyond mere compliance to instill a deep understanding of the chemical principles that underpin these essential safety protocols. Our objective is to empower you to manage this chemical's lifecycle with the highest degree of safety, confidence, and environmental stewardship.

Part 1: Foundational Hazard Assessment

A robust disposal plan begins with a thorough understanding of the material's intrinsic properties and hazards. As a cyanohydrin, this compound's toxicity is intrinsically linked to the cyanide ion.[3] The primary danger is its decomposition, which can be catalyzed by contact with water (especially under alkaline conditions) or heat, yielding hydrogen cyanide.[1][3]

Systemic Toxicity: The toxicity of cyanohydrins is primarily due to the cyanide ion, which inhibits cellular respiration by blocking the enzyme cytochrome c oxidase in the mitochondria.[3] This leads to tissue hypoxia, with initial exposure symptoms including headache, dizziness, weakness, and nausea, rapidly progressing to more severe effects if exposure continues.[3][4]

Physicochemical Properties and Hazard Profile

The following table summarizes the key data for this compound and related compounds, forming the basis of our risk assessment.

PropertyValue / ClassificationSource & Rationale
Chemical Formula C₆H₉NO[5]
Molecular Weight 111.14 g/mol [5]
Appearance Assumed to be a liquid or low-melting solid.Based on similar small organic molecules.
Primary Hazard Acute Toxicity (Potential for HCN release) As a cyanohydrin, it can readily decompose to release highly toxic hydrogen cyanide gas.[1][6]
GHS Hazard Class Likely Classification: Acute Toxicity 3 (Oral, Dermal, Inhalation); Flammable LiquidBased on data for analogous compounds like Cyclobutanecarbonitrile.[7][8][9]
Incompatibilities Strong Acids, Strong Bases, Oxidizing AgentsAcids and bases can catalyze decomposition and HCN release.[1] Oxidizers can react violently.
Decomposition Products Hydrogen Cyanide (HCN), Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx)[7]

Part 2: Regulatory Imperative: Classifying Your Waste

All chemical waste management is governed by stringent regulations to protect human health and the environment.[10] In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[11][12]

Due to its potential to release cyanide, this compound waste must be classified as Hazardous Waste . Generators of this waste are legally responsible for its management from "cradle-to-grave," meaning from the point of generation to its final, safe disposal.[12][13] This responsibility cannot be transferred.

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific local and state regulations, which may be more stringent than federal laws.[11][14]

Part 3: Standard Operating Procedure for Disposal

This section outlines the primary, recommended disposal path for surplus, contaminated, or waste this compound. This protocol prioritizes safety by minimizing direct handling and chemical manipulation.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Gloves: Nitrile gloves are suitable for incidental splash protection but must be discarded immediately upon contamination.[15][16] For direct handling or cleanup of spills, consider heavier-duty gloves like neoprene or rubber.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.[17]

  • Lab Coat: A flame-resistant lab coat must be worn and fully fastened.[16]

  • Ventilation: All handling of this compound and its waste must be performed inside a certified chemical fume hood.[9]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • DO NOT mix this waste with other waste streams, especially acidic waste, which will accelerate the release of HCN gas.

  • DO NOT dispose of this chemical down the drain or in the regular trash.[18][19] This is illegal and extremely dangerous.

  • Keep waste containers away from incompatible materials such as strong oxidizing agents.

Step 3: Containerization and Labeling
  • Select an Appropriate Container:

    • Use a sturdy, leak-proof container with a screw-top cap. The container must be chemically compatible (e.g., High-Density Polyethylene - HDPE).

    • The container should be the original product bottle or one provided by your EHS office for hazardous waste.[18]

  • Label the Container Correctly:

    • As soon as you designate a container for waste, affix a "Hazardous Waste" label, which can be obtained from your EHS department.[10]

    • Clearly write the full chemical name: "this compound" . Do not use abbreviations.

    • List all constituents of the waste, including any solvents, by percentage.

    • Keep the container closed at all times, except when adding waste.[20]

Step 4: Arrange for Professional Disposal
  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from heat sources and high-traffic paths.

  • Once the container is full (do not exceed 90% capacity) or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[18] They will manage the transport and final disposal via a licensed hazardous waste management facility.

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational flow for the safe disposal of this compound.

start Waste Generated: This compound (Pure, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal characterize Step 2: Characterize as RCRA Hazardous Waste ppe->characterize segregate Step 3: Segregate Waste (Keep away from acids and oxidizers) characterize->segregate container Step 4: Use Designated Container (HDPE, Labeled, Closed) segregate->container ehs_pickup Step 5: Schedule Pickup with EHS for Off-Site Disposal container->ehs_pickup end_point End of Process: Waste is Safely Managed ehs_pickup->end_point

Caption: Workflow for the standard disposal of this compound.

Part 4: In-Laboratory Treatment Protocol (For Advanced Users Only)

CAUTION: This procedure should only be performed by trained personnel with a thorough understanding of the chemistry involved. It presents significant risks if not executed correctly. A risk assessment must be completed and approved by your institution's EHS department before proceeding.

For small quantities (typically < 5 g), it is possible to chemically neutralize the cyanide hazard through oxidation. The most common method involves converting the cyanide to the much less toxic cyanate ion using an alkaline solution of sodium or calcium hypochlorite (bleach).

Reaction: CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

Required Materials:
  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Commercial bleach (sodium hypochlorite, ~5-8%) or 15% calcium hypochlorite solution

  • Starch-iodide paper

  • Stir plate and magnetic stir bar

  • Large beaker (volume should be at least 10x the volume of the waste)

Procedure:
  • Preparation (in a fume hood):

    • Place the beaker containing the cyanohydrin waste on a stir plate in a chemical fume hood. Add a stir bar.

    • Begin stirring to ensure good mixing.

    • Cool the beaker in an ice bath. The oxidation reaction is exothermic.

  • Alkalinization:

    • Slowly add 1 M NaOH solution to the waste until the pH is > 10. This is critical to prevent the formation and volatilization of HCN gas during the subsequent addition of bleach.

  • Oxidation:

    • While stirring vigorously, slowly add the bleach (hypochlorite solution) dropwise. A rule of thumb is to use a significant molar excess of hypochlorite to cyanide.

    • Monitor the temperature of the reaction. Keep it below 50 °C to prevent a runaway reaction.

  • Verification of Destruction:

    • After the addition is complete, continue stirring for at least 1-2 hours.

    • Test for the presence of excess hypochlorite using starch-iodide paper. A drop of the reaction mixture on the paper should turn it blue/black. If it does not, more bleach is needed.[21]

    • Once the test is positive and remains so for at least 30 minutes, the cyanide has been oxidized.

  • Final Disposal:

    • The resulting solution, now containing cyanate, can often be neutralized and disposed of via the sanitary sewer, BUT you must check with your local EHS and wastewater authority for permission.[21] Some jurisdictions may still require the treated solution to be collected as hazardous waste.

References

  • Regulations for Chemical Waste. (n.d.). Solubility of Things.
  • Cyanohydrins – Knowledge and References. (2016). Taylor & Francis.
  • ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs). (n.d.). Regulations.gov.
  • Two Fatal Intoxications with Cyanohydrins. (2016). Journal of Analytical Toxicology.
  • Two Fatal Intoxications with Cyanohydrins. (2016). ResearchGate.
  • 1-Hydroxy-2-methylcyclobutane-1-carbonitrile. (n.d.). PubChem.
  • Two Fatal Intoxications with Cyanohydrins. (2016). PubMed.
  • What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
  • Summary of Hazardous Waste Regulations. (2024). Florida Department of Environmental Protection.
  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control.
  • Safety Data Sheet for Cyclobutanone. (2025). Sigma-Aldrich.
  • Safety Data Sheet for Cyclobutanecarbonitrile. (2024). Fisher Scientific.
  • Safety Data Sheet for Cyclobutanecarbonitrile. (2021). Angene Chemical.
  • Safety Data Sheet for 5-(Hydroxymethyl)cyclohex-2-enol. (2025). CymitQuimica.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health.
  • 3-(Hydroxymethyl)cyclobutane-1-carbonitrile. (n.d.). ChemScene.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Handling Chemical Waste. (2015). YouTube.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Safety Data Sheet for Cyclobutanecarbonitrile. (2025). Chemsrc.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS.

Sources

Navigating the Safe Handling of 1-(Hydroxymethyl)cyclobutane-1-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(hydroxymethyl)cyclobutane-1-carbonitrile, a compound utilized in the synthesis of complex molecules for pharmaceutical applications.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound possesses two key functional groups that dictate its hazard profile: a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom, classifying it as a cyanohydrin.

  • Potential for Cyanide Exposure: The primary concern with cyanohydrins is their potential to decompose, particularly under basic, acidic, or elevated temperature conditions, to release highly toxic hydrogen cyanide (HCN) gas.[2][3] Inhalation or absorption of HCN can inhibit cellular respiration, leading to rapid and severe health effects.[2][3]

  • Irritant Properties: Based on data from similar chemical structures, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[4][5] Direct contact can cause redness, inflammation, and discomfort. Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully-fastened laboratory coatNot generally required if performed in a certified chemical fume hood
In-Solution Handling (e.g., reaction setup, workup) Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-fastened laboratory coatNot generally required if performed in a certified chemical fume hood
Large-Scale Operations or Potential for Aerosolization Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatConsult with your institution's Environmental Health and Safety (EHS) department for respirator selection
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coveralls or suitAir-purifying respirator with appropriate cartridges for organic vapors and acid gases

Causality Behind PPE Choices:

  • Eye and Face Protection: Goggles are essential to prevent splashes from entering the eyes.[4][6] A face shield provides an additional layer of protection for the entire face from splashes and aerosols.[7]

  • Hand Protection: Nitrile or neoprene gloves offer good chemical resistance against many organic compounds.[2][8] Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure.

  • Body Protection: A laboratory coat protects the skin and personal clothing from minor spills and contamination.[4] For larger scale work or significant spill risk, enhanced chemical-resistant garments are necessary.

  • Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3][9]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][9] It should be stored in a tightly sealed container to prevent the ingress of moisture.[2][4] Storage in a locked cabinet is recommended to control access.[3]

Step-by-Step Handling Protocol

This protocol is designed for small-scale laboratory use and must be performed within a certified chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have a designated waste container ready for contaminated materials.

    • Ensure an eyewash station and safety shower are accessible.[2]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the fume hood.

    • Use a disposable weighing boat or line the balance with an appropriate protective film.

    • Carefully transfer the desired amount to the reaction vessel using a spatula. Avoid creating dust.

    • Immediately and securely cap the stock container.

  • Reaction Setup:

    • If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.

    • Ensure the reaction apparatus is securely clamped and assembled correctly.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) in the fume hood.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable items (gloves, weighing boats, etc.) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, paper towels, weighing boats) must be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix cyanide-containing waste with acidic waste streams, as this can generate hydrogen cyanide gas.[3]

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal Request:

    • Follow your institution's procedures for hazardous waste pickup. Ensure all labeling requirements are met.

    • The original container, even when empty, must be disposed of as hazardous waste as it may contain residual chemical.[9]

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Workflow

The following diagram outlines the general procedure for responding to a chemical spill.

SpillResponse Start Spill Occurs Assess Assess Spill (Size & Location) Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Alert Others Call EHS IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No End Report Incident Evacuate->End IsMinor->Evacuate No (Unsure/Unsafe) Cleanup Contain & Clean Up (If trained & safe) IsMinor->Cleanup Yes PPE Don Appropriate PPE Cleanup->PPE Absorb Cover with Inert Absorbent Material Cleanup->Absorb Collect Collect & Place in Sealed Waste Container Absorb->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->End

Caption: Workflow for chemical spill response.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: 3-(Hydroxymethyl)cyclobutan-1-one.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(Hydroxymethyl)cyclopropaneacetonitrile, tech.
  • ChemScene. (n.d.). 3-(Hydroxymethyl)cyclobutane-1-carbonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile.
  • Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Save My Exams. (2023, June 25). Hydroxynitrile.
  • Rutgers University. (n.d.).
  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13999396, 1-Cyclobutene-1-carbonitrile.
  • Bjarnholt, N., & Møller, B. L. (2008). Hydroxynitrile glucosides. Phytochemistry, 69(10), 1947–1961.
  • MySkinRecipes. (n.d.). 1-(Hydroxymethyl)cyclopentane-1-carbonitrile.
  • Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts.
  • Fisher Scientific. (2025, December 18).
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Organic Syntheses. (n.d.). 1,2-CYCLOBUTANEDIONE.
  • OUCI. (n.d.). Toxicokinetic profiles of α-ketoglutarate cyanohydrin, a cyanide detoxification product, following exposure to potassium cyanide.
  • Scilit. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(hydroxymethyl)cyclobutane-1-carbonitrile
Reactant of Route 2
1-(hydroxymethyl)cyclobutane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.